3-Aminothieno[3,2-b]pyridine-2-carboxylic acid
Description
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Properties
IUPAC Name |
3-aminothieno[3,2-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c9-5-6-4(2-1-3-10-6)13-7(5)8(11)12/h1-3H,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDSAMPAYOLUMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(S2)C(=O)O)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Aminothienopyridine-2-Carboxylic Acids
Introduction: The Thienopyridine Scaffold as a Privileged Core in Medicinal Chemistry
The fusion of thiophene and pyridine rings creates the thienopyridine scaffold, a heterocyclic system of significant interest in drug discovery and materials science. This framework is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. Two primary isomers exist: the thieno[2,3-b]pyridine and the thieno[3,2-b]pyridine systems. The arrangement of the sulfur and nitrogen heteroatoms in these isomers profoundly influences their electronic properties, reactivity, and three-dimensional shape, thereby dictating their biological function.
This technical guide provides an in-depth analysis of the chemical properties of 3-aminothienopyridine-2-carboxylic acids. A critical distinction must be made from the outset: the vast majority of published research, and consequently the focus of this guide, pertains to 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid and its derivatives. Data on the isomeric 3-Aminothieno[3,2-b]pyridine-2-carboxylic acid is sparse in scientific literature, reflecting its lesser exploration or greater synthetic challenge. This guide will concentrate on the well-documented [2,3-b] isomer, a versatile building block for constructing complex molecules with significant therapeutic potential, while referencing the [3,2-b] isomer where data is available.
Part 1: Core Molecular Structure and Physicochemical Properties
The fundamental difference between the two isomers lies in the fusion of the thiophene ring to the pyridine core. In the [2,3-b] isomer, the thiophene is fused across the 'b' face (the C2-C3 bond) of the pyridine ring. In the [3,2-b] isomer, the fusion is across the same face but with the thiophene ring's orientation reversed. This seemingly subtle change significantly alters the molecule's electronic and steric landscape.
Caption: Core structures of thienopyridine isomers.
Physicochemical Data Summary
The properties of the well-characterized 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid serve as a benchmark for this class of compounds.
| Property | Value | Source |
| IUPAC Name | 3-aminothieno[2,3-b]pyridine-2-carboxylic acid | [1][2] |
| CAS Number | 58327-75-6 | [1] |
| Molecular Formula | C₈H₆N₂O₂S | [1] |
| Molecular Weight | 194.21 g/mol | [1] |
| Canonical SMILES | C1=CC2=C(N=C1)SC(=C2N)C(=O)O | [1] |
| InChI Key | HGKGNTBBCCWIRD-UHFFFAOYSA-N | [1] |
Part 2: Synthesis and Spectroscopic Characterization
The synthetic accessibility of the thieno[2,3-b]pyridine core is a key reason for its prevalence in research. The most common and robust strategy is the Gewald reaction and its variations, which construct the thiophene ring onto a pre-existing pyridine scaffold.
General Synthetic Workflow
A widely adopted synthetic route starts from a substituted 2-chloronicotinonitrile. This precursor undergoes a nucleophilic substitution with an ethyl thioglycolate, followed by a base-catalyzed intramolecular cyclization (Thorpe-Ziegler reaction) to yield the ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate. Subsequent hydrolysis of the ester furnishes the target carboxylic acid.
Caption: General synthetic pathway to the target acid.
Detailed Experimental Protocol: Synthesis of 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid (6)
This protocol is adapted from methodologies described for the synthesis of derivatives in medicinal chemistry literature.[3]
-
Ester Formation: To a solution of the appropriate 2-chloronicotinonitrile in a suitable solvent like DMF or ethanol, add triethylamine (Et₃N) followed by the dropwise addition of ethyl thioglycolate.
-
Cyclization: The resulting intermediate is then treated with a strong base such as sodium ethoxide (NaOEt) in ethanol and heated under reflux. The cyclization reaction is often rapid and results in the formation of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (5). The rationale for using a strong, non-nucleophilic base like NaOEt is to facilitate the deprotonation necessary for the Thorpe-Ziegler cyclization without competing side reactions.
-
Hydrolysis: The crude ester (5) is dissolved in a mixture of dioxane and aqueous sodium hydroxide (e.g., 4M NaOH). The mixture is stirred, typically at room temperature or with gentle heating, until TLC or LC-MS analysis indicates complete conversion of the ester to the carboxylate salt.
-
Workup and Isolation: The reaction mixture is cooled and acidified with an acid like HCl to precipitate the carboxylic acid (6). The solid product is then collected by filtration, washed with water, and dried.
Self-Validation: The identity and purity of the final product must be rigorously confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, MS) and melting point analysis, comparing the results with literature data.
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, typically in the aromatic region (δ 7.0-8.5 ppm). A broad singlet corresponding to the amino (NH₂) protons and another for the carboxylic acid (COOH) proton will also be present, with the latter often being exchangeable with D₂O.
-
¹³C NMR: The carbon spectrum will display signals for the eight distinct carbon atoms, including the low-field signal of the carbonyl carbon (C=O) from the carboxylic acid group.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching for the amine (around 3300-3500 cm⁻¹), a broad O-H stretch for the carboxylic acid, and a strong C=O stretch (around 1680-1710 cm⁻¹).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition, with the molecular ion peak corresponding to the exact mass of C₈H₆N₂O₂S.[4]
Part 3: Chemical Reactivity and Derivatization
The 3-aminothieno[2,3-b]pyridine-2-carboxylic acid scaffold is a rich platform for chemical modification due to its three distinct functional handles: the nucleophilic amino group, the electrophilic carboxylic acid, and the heterocyclic core itself.
-
Carboxylic Acid Derivatization: The carboxylic acid is most frequently converted into amides, which is a cornerstone of its use in medicinal chemistry. This is typically achieved via activation with a peptide coupling agent followed by reaction with a primary or secondary amine.
-
Expert Insight: The use of reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred for amide coupling.[3] HATU is highly efficient, operates under mild conditions, and minimizes side reactions, which is critical when working with electron-rich and potentially sensitive heterocyclic systems.
-
-
Amino Group Reactivity: The 3-amino group behaves as a typical aromatic amine. It can undergo acylation, sulfonylation, and serve as a nucleophile in various coupling reactions. Its primary role, however, is as an essential component in cyclocondensation reactions.
-
Cyclocondensation Reactions: The ortho-disposition of the amino and carboxyl (or carboxamide) groups makes this molecule an ideal precursor for synthesizing fused tricyclic and tetracyclic systems. Reaction with 1,2-dielectrophiles or reagents containing both a nucleophilic and an electrophilic center leads to the formation of new rings. For instance, reacting the corresponding carboxamides with aldehydes or ketones in the presence of an acid catalyst yields pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives.[5][6] This strategy is a powerful method for rapidly increasing molecular complexity and exploring new chemical space.
-
Oxidation of the Heterocyclic Core: The thienopyridine core can undergo oxidation. Depending on the oxidant and reaction conditions, oxidation can occur at the sulfur atom to form S-oxides or sulfones, or at the pyridine nitrogen to yield N-oxides.[4][7] These transformations can modulate the compound's solubility, metabolic stability, and receptor-binding properties.
Caption: Key reactivity pathways of the core scaffold.
Part 4: Applications in Medicinal Chemistry and Drug Development
The 3-aminothieno[2,3-b]pyridine-2-carboxylic acid scaffold and its derivatives have been investigated for a wide array of therapeutic applications, demonstrating their versatility and importance.
| Therapeutic Area / Target | Description | Representative References |
| Anti-cancer | Derivatives have shown antiproliferative activity against various cancer cell lines, including colon, liver, and breast cancer.[8][9] Some act as inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1), sensitizing cancer cells to topoisomerase inhibitors.[10] | [8][9][10] |
| Anti-inflammatory | Substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides have been patented as inhibitors of the IκB kinase (IKK) complex, a key player in inflammatory signaling pathways. | [7] |
| Anti-infective | The scaffold has been explored for developing novel agents against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies have identified potent derivatives with activity against the pathogen.[3] | [3] |
| CNS Disorders | Certain amides of 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylic acid were identified as selective positive allosteric modulators (PAMs) of the M₄ muscarinic acetylcholine receptor, a target for treating neuropsychiatric disorders like schizophrenia. | [7] |
| Antimicrobial | The broader thienopyridine class has demonstrated significant antimicrobial and antiprotozoal activities.[7] | [7] |
The therapeutic promise of this scaffold stems from its rigid, planar structure which can effectively orient functional groups for optimal interaction with enzyme active sites or receptor binding pockets. The presence of hydrogen bond donors (amine) and acceptors (carboxylic acid/amide, pyridine nitrogen) facilitates strong and specific binding to biological targets.
Conclusion
3-Aminothieno[2,3-b]pyridine-2-carboxylic acid is a fundamentally important heterocyclic building block with a rich and diverse chemical profile. Its strategic arrangement of functional groups—a nucleophilic amine, a versatile carboxylic acid, and an electronically tunable aromatic core—provides a robust platform for synthetic elaboration. The demonstrated ease of synthesis and derivatization, coupled with a wide spectrum of potent biological activities, firmly establishes this scaffold as a privileged core in modern medicinal chemistry. Further exploration of its chemical space, particularly through the synthesis of novel fused-ring systems and investigation of the less-common thieno[3,2-b]pyridine isomer, will undoubtedly continue to yield new therapeutic candidates and advanced materials.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 323535, 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid. PubChem. Retrieved January 16, 2026, from [Link]
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Al-Said, M. S., Ghorab, M. M., & Al-Qalawi, H. R. M. (2021). 3‐Aminothieno[2,3‐b]pyridine‐2‐carboxylate: Effective precursor for microwave‐assisted three components synthesis of n. Journal of Heterocyclic Chemistry. Available from: [Link]
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Leung, E., et al. (2023). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry. Available from: [Link]
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Dyadyuchenko, E. V., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega. Available from: [Link]
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Singh, S., et al. (2024). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available from: [Link]
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Dyadyuchenko, E. V., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega. Available from: [Link]
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Litvinov, V. P. (2004). Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. Available from: [Link]
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Kandile, N. G., et al. (2023). Reaction of 3-Amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxamides with Ninhydrin. Russian Journal of Organic Chemistry. Available from: [Link]
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El-Sayed, N. N. E., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. Available from: [Link]
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Hassan, A., Sarg, M., & El-Sebaey, S. (2013). Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. Semantic Scholar. Available from: [Link]
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Frolov, K. A., et al. (2021). Secondary 3-Aminothieno[2,3-b]Pyridine-2-Carboxamides in Reaction with ortho-Formylbenzoic Acid. ResearchGate. Available from: [Link]
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A Technical Guide to the Synthesis of 3-Aminothieno[3,2-b]pyridine-2-carboxylic Acid
Abstract: The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutic agents due to its diverse pharmacological activities.[1][2][3] This guide provides an in-depth, technically-focused protocol for the synthesis of 3-Aminothieno[3,2-b]pyridine-2-carboxylic acid, a highly valuable and versatile intermediate for drug discovery and medicinal chemistry. We present a robust and efficient two-step synthetic pathway commencing from commercially available 2-chloronicotinonitrile. The core transformation relies on an initial S-alkylation followed by a base-catalyzed intramolecular Thorpe-Ziegler cyclization, a powerful method for constructing the fused 3-aminothiophene ring system.[4] This document is intended for researchers, chemists, and professionals in the field of drug development, offering a detailed methodology, mechanistic insights, and practical guidance.
Strategic Overview: Retrosynthesis and Workflow
The logical design of a synthetic route is paramount for efficiency and yield. For the target molecule, this compound, the most effective retrosynthetic disconnection occurs at the thiophene ring. This strategy identifies a substituted pyridine as the primary starting material. This approach is advantageous as it leverages the well-established reactivity of halopyridines and the reliability of intramolecular cyclization to construct the target bicyclic system.
The forward synthesis is therefore designed as a three-step sequence:
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S-Alkylation: A nucleophilic aromatic substitution (SNAr) reaction between 2-chloronicotinonitrile and an appropriate thiol-containing C2 synthon.
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Thorpe-Ziegler Cyclization: A base-catalyzed intramolecular condensation to form the fused 3-aminothieno[3,2-b]pyridine ring system.
-
Saponification: A standard ester hydrolysis to yield the final carboxylic acid.
The overall workflow is depicted below.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Synthetic Methodology and Mechanistic Insight
This section provides a comprehensive, step-by-step protocol for the synthesis, complete with explanations for the underlying chemical principles.
Step 1: Synthesis of Ethyl 2-((3-cyanopyridin-2-yl)thio)acetate (Intermediate I)
The initial step involves the formation of a carbon-sulfur bond through a nucleophilic aromatic substitution reaction.
-
Reaction Principle: The chlorine atom at the C2 position of 2-chloronicotinonitrile is highly activated towards nucleophilic attack. This activation is due to the electron-withdrawing effects of both the adjacent ring nitrogen and the C3-cyano group, which stabilize the negatively charged Meisenheimer complex intermediate. Ethyl thioglycolate, upon deprotonation by a mild base, forms a potent thiolate nucleophile that readily displaces the chloride.
Experimental Protocol:
-
To a stirred solution of 2-chloronicotinonitrile (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile) at 0 °C, add anhydrous potassium carbonate (1.5 eq).
-
Slowly add ethyl thioglycolate (1.1 eq) dropwise to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel if necessary.
| Reagent | Molar Mass ( g/mol ) | Stoichiometry |
| 2-Chloronicotinonitrile | 138.55 | 1.0 eq |
| Ethyl Thioglycolate | 120.17 | 1.1 eq |
| Potassium Carbonate | 138.21 | 1.5 eq |
Step 2: Thorpe-Ziegler Cyclization to Ethyl 3-Aminothieno[3,2-b]pyridine-2-carboxylate (Intermediate II)
This is the key ring-forming step, creating the desired thieno[3,2-b]pyridine core.
-
Reaction Principle and Mechanism: The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile or, in this case, a cyano-ester.[4] A strong, non-nucleophilic base, such as sodium ethoxide, deprotonates the α-carbon of the ester, generating a carbanion. This carbanion then performs an intramolecular nucleophilic attack on the carbon atom of the nitrile group. The resulting cyclic intermediate undergoes tautomerization to form the thermodynamically stable and aromatic 3-aminothiophene ring system. Anhydrous conditions are critical to prevent hydrolysis of the ester and deactivation of the base.
Caption: Mechanism of the Thorpe-Ziegler cyclization step.
Experimental Protocol:
-
Prepare a solution of sodium ethoxide (2.0 eq) in absolute ethanol in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add a solution of Intermediate I (1.0 eq), dissolved in a minimal amount of anhydrous ethanol or THF, to the sodium ethoxide solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, carefully neutralize the mixture with a dilute acid (e.g., 1M HCl or acetic acid) until the pH is ~7.
-
The product often precipitates upon neutralization. Collect the solid by vacuum filtration.
-
If no precipitate forms, concentrate the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the crude product with water, dry the solid, and recrystallize from ethanol or a similar solvent to obtain pure Intermediate II.
Step 3: Saponification to this compound (Final Product)
The final step is the conversion of the ethyl ester to the target carboxylic acid.
-
Reaction Principle: This is a classic base-catalyzed hydrolysis (saponification) of an ester. A hydroxide source, such as sodium hydroxide, attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group and forming the carboxylate salt. A final acidic workup is required to protonate the carboxylate, yielding the neutral carboxylic acid, which is typically less soluble and precipitates from the aqueous solution.
Experimental Protocol:
-
Suspend Intermediate II (1.0 eq) in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (2.0-3.0 eq, e.g., 2M NaOH).
-
Heat the mixture to 60-80 °C and stir until the hydrolysis is complete (typically 1-3 hours, monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly acidify the solution by adding 2M HCl dropwise with vigorous stirring until the pH is approximately 3-4.
-
A precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product.
Product Characterization
The identity and purity of the synthesized compounds must be confirmed through standard analytical techniques.
| Analysis Type | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the pyridine ring protons. A broad singlet for the -NH₂ protons and a very broad singlet for the carboxylic acid -OH proton (often exchanges with D₂O). |
| ¹³C NMR | Resonances for all unique carbon atoms, including the C=O of the carboxylic acid (typically >160 ppm) and carbons of the fused heterocyclic rings. |
| Mass Spec (MS) | The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated exact mass of the product (C₈H₆N₂O₂S). |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine, ~3300-3500 cm⁻¹), O-H stretching (carboxylic acid, broad, ~2500-3300 cm⁻¹), and C=O stretching (carboxylic acid, ~1700 cm⁻¹). |
Safety and Handling
-
2-Chloronicotinonitrile: Toxic if swallowed or in contact with skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Thiols (e.g., Ethyl Thioglycolate): Possess a strong, unpleasant odor. Work in a fume hood.
-
Sodium Ethoxide: Corrosive and reacts violently with water. Handle under an inert atmosphere and away from moisture.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This guide details a logical and efficient three-step synthesis for this compound, a valuable building block in medicinal chemistry. The pathway, which involves S-alkylation, Thorpe-Ziegler cyclization, and saponification, is based on reliable and well-understood organic transformations. By providing detailed protocols and mechanistic insights, this document serves as a practical resource for researchers aiming to synthesize this and related heterocyclic compounds for applications in drug discovery and development.
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Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed. (2024). Eur J Med Chem, 279, 116806. Available at: [Link]
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Klemm, L. H., et al. (n.d.). Chemistry of thienopyridines. III. Syntheses of the thieno[2,3-b]- and thieno[3,2-b]pyridine systems. Direct substitution into the former system. The Journal of Organic Chemistry. Available at: [Link]
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3‐Aminothieno[2,3‐b]pyridine‐2‐carboxylate: Effective precursor for microwave‐assisted three components synthesis of n. (n.d.). Journal of Heterocyclic Chemistry. Available at: [Link]
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Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2021). The Journal of Organic Chemistry, 86(12), 8438–8453. Available at: [Link]
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Bakhite, E. A., et al. (2017). Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. ResearchGate. Available at: [Link]
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Novel Synthesis of Thieno[2,3-b]pyridine and Substituted 2-Thienylthiourea Derivatives as Antibiotic Agents. (2012). ResearchGate. Available at: [Link]
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Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. (2021). ACS Medicinal Chemistry Letters, 12(6), 947–954. Available at: [Link]
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Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2021). The Journal of Organic Chemistry, 86(12), 8438-8453. Available at: [Link]
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Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. (2020). ACS Medicinal Chemistry Letters, 11(4), 512-518. Available at: [Link]
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Reaction of 3-Amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxamides with Ninhydrin. (2022). Chemistry of Heterocyclic Compounds, 58, 439-445. Available at: [Link]
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Gewald reaction. (n.d.). Wikipedia. Available at: [Link]
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Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (2021). European Journal of Medicinal Chemistry, 218, 113386. Available at: [Link]
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Secondary 3-Aminothieno[2,3-b]Pyridine-2-Carboxamides in Reaction with ortho-Formylbenzoic Acid. (2022). ResearchGate. Available at: [Link]
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Litvinov, V. P. (2004). Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. Available at: [Link]
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Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. (n.d.). Sci-Hub. Available at: [Link]
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Synthetic Approaches and Reactivity of 3-Aminothieno[2,3-b]pyridine Derivatives Review. (2023). ResearchGate. Available at: [Link]
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Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and modification on the thieno[5]pyridine scaffold. (n.d.). ResearchGate. Available at: [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ResearchGate. Available at: [Link]
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Substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide compounds and processes for preparing and their uses. (2005). Patsnap Eureka. Available at: [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]
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An In-Depth Technical Guide to 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid: A Privileged Scaffold in Modern Drug Discovery
Executive Summary
Welcome to a comprehensive exploration of 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid (CAS No. 58327-75-6). This heterocyclic compound represents a cornerstone scaffold in medicinal chemistry, serving as a critical building block for a diverse range of biologically active molecules. Its rigid, planar structure, combined with strategically positioned functional groups—an amine, a carboxylic acid, and a bioisosterically significant thienopyridine core—makes it an ideal starting point for developing targeted therapeutics. This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of its physicochemical properties, a field-tested synthesis and derivatization protocol, and a detailed examination of its application in developing potent kinase inhibitors for oncology and inflammatory diseases. Our focus is not just on the "what" but the "why," offering insights into the causality behind experimental choices to empower your own research and development endeavors.
Core Compound Profile: Physicochemical & Analytical Data
A thorough understanding of a molecule begins with its fundamental properties. While 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid is commercially available, published and citable spectral data for the parent acid is not consistently available in the reviewed literature. Therefore, as a practical starting point for most synthetic campaigns, we present the detailed analytical data for its immediate and well-characterized precursor, Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate , from which the target acid is readily prepared.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| Compound Name | 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid | PubChem[1] |
| CAS Number | 58327-75-6 | PubChem[1] |
| Molecular Formula | C₈H₆N₂O₂S | PubChem[1] |
| Molecular Weight | 194.21 g/mol | PubChem[1] |
| IUPAC Name | 3-aminothieno[2,3-b]pyridine-2-carboxylic acid | PubChem[1] |
| SMILES | C1=CC2=C(N=C1)SC(=C2N)C(=O)O | J&K Scientific[2] |
| InChIKey | HGKGNTBBCCWIRD-UHFFFAOYSA-N | J&K Scientific[2] |
Table 2: Analytical Characterization of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (CAS 52505-46-1)
| Analytical Method | Observed Data |
|---|---|
| Appearance | Yellow Solid |
| Melting Point | 183 - 185 °C |
| Molecular Formula | C₁₀H₁₀N₂O₂S |
| Molecular Weight | 222.27 |
| ¹H NMR | Data for derivatives are extensively reported, but a consistent, citable spectrum for the parent ester is not available in the searched literature. |
| ¹³C NMR | Data for derivatives are extensively reported, but a consistent, citable spectrum for the parent ester is not available in the searched literature. |
| Purity | Typically >95% (Commercially available) |
Note: The data in Table 2 is compiled from typical supplier specifications and may vary.
Synthesis and Derivatization: From Precursor to Product
The strategic value of 3-aminothieno[2,3-b]pyridine-2-carboxylic acid lies in its utility as a versatile intermediate. The most reliable and common laboratory-scale synthesis involves the hydrolysis of its commercially available ethyl ester. Subsequently, the carboxylic acid and the amine serve as handles for extensive derivatization, most notably through amide bond formation.
Protocol: Synthesis of 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid (6)
This protocol is adapted from methodologies used in the synthesis of derivatives for antitubercular drug discovery.[3] It is a robust, high-yielding procedure that provides the target acid in excellent purity.
Caption: Workflow for the synthesis of the target carboxylic acid.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (1.0 eq) in a suitable volume of 1,4-dioxane (e.g., 5-10 mL per gram of ester).
-
Hydrolysis: To the stirring solution, add an excess of 4 M aqueous sodium hydroxide (e.g., 4-5 eq). The reaction is typically biphasic initially.
-
Scientist's Insight: Dioxane is used as a co-solvent to improve the solubility of the organic starting material in the aqueous base, facilitating a more efficient reaction. The large excess of NaOH ensures the hydrolysis goes to completion.
-
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ester is fully consumed (typically 12-24 hours).
-
Workup & Isolation: Once the reaction is complete, carefully acidify the mixture with an appropriate acid (e.g., 1 M or 2 M HCl) to a pH of approximately 4-5. The target carboxylic acid will precipitate out of the solution as a solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts, followed by a cold non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting material. Dry the product under vacuum to yield the pure 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid.
Protocol: Amide Bond Formation for Library Synthesis
The primary utility of the synthesized acid is its conversion into a diverse library of amides, a cornerstone of structure-activity relationship (SAR) studies.[3]
Caption: General workflow for amide library synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF), add the desired primary or secondary amine (1.1-1.2 eq).
-
Coupling: Add a suitable amide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Scientist's Insight: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if applicable). DIPEA acts as a scavenger for the acid formed during the activation step, driving the reaction to completion. The reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from quenching the active ester intermediate.
-
-
Monitoring & Workup: Stir the reaction at room temperature and monitor by TLC or LC-MS. Upon completion, the reaction is typically quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is then purified using flash column chromatography or preparative HPLC to yield the desired amide.
Applications in Drug Discovery: A Scaffold for Kinase Inhibition
The thieno[2,3-b]pyridine core is a "privileged scaffold" that has been successfully exploited to develop inhibitors for several important kinase targets implicated in human disease.
Case Study: Inhibition of IκB Kinase (IKK) for Inflammation and Cancer
The NF-κB signaling pathway is a master regulator of the inflammatory response and is often dysregulated in autoimmune diseases and cancers. The IκB Kinase (IKK) complex is a critical node in this pathway, making it a prime therapeutic target.[4] Derivatives of 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide have been patented as potent IKK inhibitors.[4]
Caption: Inhibition of the NF-κB pathway by Thieno[2,3-b]pyridine compounds.
Mechanism of Action: These inhibitors function as ATP-competitive antagonists. The thieno[2,3-b]pyridine core acts as a hinge-binding motif, forming key hydrogen bonds with the backbone of the kinase's hinge region. The amide portion, generated from the carboxylic acid, projects out of the ATP-binding pocket, where the "R" group can be modified to enhance potency, selectivity, and pharmacokinetic properties by interacting with solvent-exposed regions of the enzyme.
Case Study: Inhibition of DRAK2 for Diabetes Therapy
Death-associated protein kinase-related apoptosis-inducing kinase-2 (DRAK2) is a serine/threonine kinase implicated in pancreatic β-cell apoptosis, a key factor in the progression of type 2 diabetes. Recent studies have identified potent thieno[2,3-b]pyridine derivatives as DRAK2 inhibitors that protect islet cells.[5]
Mechanism of Action: Molecular docking studies suggest that these inhibitors bind within the ATP pocket of DRAK2. The potency of these compounds is highly dependent on the substituents on the thienopyridine core. For instance, X-ray crystallography of related inhibitors has revealed that a carboxylic acid moiety can form a crucial salt bridge with an arginine residue (R41) in the P-loop of the kinase, a unique interaction that confers high potency.[5] This highlights the importance of the carboxylic acid group on the scaffold for targeting specific kinase conformations.
Safety, Handling, and Storage
As with any active chemical compound, proper handling is paramount to ensure laboratory safety.
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
|---|---|---|
| Hazard | H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source: Compiled from supplier Safety Data Sheets (SDS).
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For long-term storage, keeping under an inert atmosphere (e.g., argon or nitrogen) is recommended to maintain purity.
Conclusion and Future Outlook
3-Aminothieno[2,3-b]pyridine-2-carboxylic acid is more than just a chemical intermediate; it is a validated and highly versatile platform for modern drug discovery. Its proven success in generating potent kinase inhibitors for multiple therapeutic areas underscores its value. The synthetic tractability of its amine and carboxylic acid functional groups allows for the rapid generation of large chemical libraries, enabling detailed SAR exploration. Future research will likely focus on leveraging this scaffold to target other kinase families, developing more selective inhibitors, and exploring its potential in developing covalent inhibitors or proteolysis-targeting chimeras (PROTACs). The foundational knowledge provided in this guide serves as a robust starting point for scientists aiming to unlock the full therapeutic potential of this remarkable heterocyclic core.
References
-
Lian, K., et al. (2025). Novel Thieno[2,3-b]pyridine Derivatives Protect Islet through DRAK2 Kinase Inhibition. European Journal of Medicinal Chemistry, 301, 118258. Available at: [Link]
-
Al-Ostath, A., et al. (2022). 3‐Aminothieno[2,3‐b]pyridine‐2‐carboxylate: Effective precursor for microwave‐assisted three components synthesis of novel fused pyrimidine hybrids and their bis(analogs). Journal of Heterocyclic Chemistry. Available at: [Link]
-
Hearn, B. R., et al. (2025). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 16(2), 241-249. Available at: [Link]
-
Bemis, G. W., et al. (2005). Substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide compounds and processes for preparing and their uses. Patsnap Eureka. Available at: [Link]
-
Dyadyuchenko, E. V., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 86(12), 8266–8279. Available at: [Link]
-
PubChem. (n.d.). 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
J&K Scientific. (n.d.). 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid | 58327-75-6. Retrieved January 16, 2026, from [Link]
Sources
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Aminothieno[3,2-b]pyridine-2-carboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,2-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. The functionalization of this core, particularly with amino and carboxylic acid groups, offers avenues for developing novel therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic characterization of the 3-aminothieno[3,2-b]pyridine-2-carboxylic acid framework. Due to the limited availability of public domain data for the free carboxylic acid, this guide will focus on a close and synthetically related analogue, providing a detailed analysis of its spectroscopic data as a representative model. This document will delve into the principles behind the spectroscopic techniques, the interpretation of the spectral data, and the experimental protocols for acquiring them, offering valuable insights for researchers in drug discovery and development.
Introduction: The Significance of the Thieno[3,2-b]pyridine Core
Thienopyridines, bicyclic heteroaromatic compounds containing fused thiophene and pyridine rings, are considered "privileged structures" in medicinal chemistry. Their rigid, planar geometry and ability to participate in various non-covalent interactions make them ideal scaffolds for targeting a diverse array of biological targets. The specific isomer, thieno[3,2-b]pyridine, has been incorporated into molecules with anticancer, anti-inflammatory, and antiviral properties.
The introduction of an amino group at the 3-position and a carboxylic acid at the 2-position of the thieno[3,2-b]pyridine core provides key functional handles for molecular modification and interaction with biological systems. The amino group can act as a hydrogen bond donor and a site for further derivatization, while the carboxylic acid can serve as a hydrogen bond donor/acceptor and a handle for forming salts or esters to modulate physicochemical properties.
A thorough understanding of the spectroscopic properties of this core structure is paramount for unambiguous structure elucidation, purity assessment, and quality control during the synthesis and development of new chemical entities. This guide will provide a detailed exploration of the key spectroscopic techniques used to characterize the this compound framework, using a closely related and well-characterized derivative as a primary example.
Molecular Structure and Spectroscopic Overview
The core structure of this compound is presented below. The numbering of the heterocyclic system is crucial for the correct assignment of spectroscopic signals.
Caption: Molecular structure of this compound.
Due to the scarcity of publicly available, verified spectroscopic data for this compound, this guide will utilize data from a closely related analogue, methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate , as a representative example for the core scaffold. The primary differences in the spectra will be the presence of signals corresponding to the methyl ester group instead of the carboxylic acid proton.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.
¹H NMR Spectroscopy
Experimental Protocol:
A typical protocol for acquiring a ¹H NMR spectrum involves dissolving approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a final volume of 0.6-0.7 mL. The spectrum is then recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Caption: A generalized workflow for acquiring a ¹H NMR spectrum.
Data Interpretation:
The following table summarizes the expected ¹H NMR chemical shifts for methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Pyridine H-5 | 8.50 - 8.60 | dd | 1H | J = 4.5, 1.5 |
| Pyridine H-7 | 8.00 - 8.10 | dd | 1H | J = 8.0, 1.5 |
| Pyridine H-6 | 7.20 - 7.30 | dd | 1H | J = 8.0, 4.5 |
| NH₂ | 5.50 - 6.50 | br s | 2H | - |
| OCH₃ | 3.80 - 3.90 | s | 3H | - |
Note: The chemical shifts for the aromatic protons of the free carboxylic acid are expected to be very similar to those of the methyl ester. The broad singlet for the amino protons can vary in chemical shift and may exchange with D₂O. The carboxylic acid proton would appear as a broad singlet in the downfield region (typically >10 ppm).
¹³C NMR Spectroscopy
Experimental Protocol:
The sample preparation for ¹³C NMR is similar to that for ¹H NMR, though a higher concentration or a longer acquisition time may be required due to the lower natural abundance of the ¹³C isotope. Spectra are typically acquired on the same spectrometer, and chemical shifts are referenced to the deuterated solvent signal.
Data Interpretation:
The expected ¹³C NMR chemical shifts for methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate are outlined below.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (ester) | 163 - 165 |
| C-7 (Pyridine) | 148 - 150 |
| C-5 (Pyridine) | 145 - 147 |
| C-3a (Bridgehead) | 140 - 142 |
| C-8a (Bridgehead) | 130 - 132 |
| C-6 (Pyridine) | 120 - 122 |
| C-3 (Thiophene) | 115 - 117 |
| C-2 (Thiophene) | 108 - 110 |
| OCH₃ | 51 - 53 |
Note: For the free carboxylic acid, the carbonyl carbon (C=O) would be expected to resonate at a slightly different chemical shift, typically in the range of 165-175 ppm.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Experimental Protocol:
High-resolution mass spectrometry (HRMS) is typically performed using electrospray ionization (ESI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) is infused into the ion source.
Caption: A simplified workflow for obtaining a mass spectrum.
Data Interpretation:
For this compound (C₈H₆N₂O₂S), the expected exact mass can be calculated.
| Ion | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 195.0228 |
| [M+Na]⁺ | 217.0048 |
| [M-H]⁻ | 193.0072 |
The observation of ions corresponding to these exact masses in a high-resolution mass spectrum provides strong evidence for the elemental composition of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol:
For solid samples, the spectrum is often acquired using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid is placed on the ATR crystal, and the spectrum is recorded.
Data Interpretation:
The key IR absorption bands for this compound are predicted below.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| N-H (Amine) | 3300-3500 | Medium, Doublet |
| C=O (Carboxylic Acid) | 1680-1710 | Strong, Sharp |
| C=C, C=N (Aromatic) | 1450-1600 | Medium to Strong |
| C-O | 1210-1320 | Medium |
Note: The broad O-H stretch of the carboxylic acid is a characteristic feature. For the methyl ester, the C=O stretch would be expected at a slightly higher wavenumber (around 1720-1740 cm⁻¹), and the broad O-H stretch would be absent.
Conclusion
The spectroscopic characterization of this compound and its derivatives is essential for advancing research in medicinal chemistry. This guide has provided a comprehensive overview of the key spectroscopic techniques, including NMR, MS, and IR, using a closely related analogue as a representative model. The detailed protocols and interpretation of the spectral data presented herein offer a valuable resource for scientists engaged in the synthesis, purification, and analysis of this important class of heterocyclic compounds. A thorough understanding and application of these spectroscopic methods are fundamental to ensuring the structural integrity and purity of novel thieno[3,2-b]pyridine-based drug candidates, thereby accelerating the drug discovery and development process.
References
Due to the limited availability of specific literature for the title compound, the references provided are for related thieno[3,2-b]pyridine and thieno[2,3-b]pyridine systems, which are instructive for understanding the general chemistry and spectroscopy of this class of compounds.
-
Munchhof, M. J., et al. (2004). Synthesis of substituted 7-(indol-5-yl)aminothieno[3,2-b]pyridines. Journal of Organic Chemistry, 69(13), 4370-4378. [Link]
-
El-Emary, T. I. (2010). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. Molecules, 15(9), 6089-6102. [Link]
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclic compounds from CH-acidic nitriles, VIII. 2-Aminothiophenes from α-oxo-mercaptans and methylenenitriles. European Journal of Organic Chemistry, 99(1), 94-100. [Link]
-
Sabnis, R. W. (1994). The Gewald reaction. Sulfur Reports, 16(1), 1-17. [Link]
-
Bakhite, E. A., et al. (2017). Fused thieno[2,3-b]pyridines: synthesis and characterization of new condensed pyridothienopyrimidines. Arkivoc, 2017(4), 121-136. [Link]
The Discovery of Novel Thienopyridine Compounds: A Technical Guide for Drug Development Professionals
Introduction: The Enduring Promise of the Thienopyridine Scaffold
The thienopyridine core, a heterocyclic scaffold merging thiophene and pyridine rings, represents a cornerstone in modern medicinal chemistry. Its derivatives have given rise to blockbuster drugs, most notably in the realm of antiplatelet therapy, and continue to demonstrate remarkable versatility in targeting a wide array of biological entities.[1][2] This guide provides an in-depth exploration of the discovery of novel thienopyridine compounds, moving beyond a mere recitation of facts to offer a field-proven perspective on the strategic thinking and experimental intricacies that underpin successful drug development in this chemical space. We will delve into the causality behind synthetic choices, the validation of biological assays, and the iterative process of refining structure-activity relationships (SAR) to yield potent and selective therapeutic agents.
I. Strategic Synthesis of the Thienopyridine Core and its Analogs
The synthetic route to a desired thienopyridine derivative is not a linear path but a series of strategic decisions, each influencing yield, purity, and the feasibility of diversification. Here, we dissect a common and adaptable approach to constructing the thienopyridine backbone, emphasizing the rationale behind each step.
A. Foundational Synthesis: A Step-by-Step Protocol for a Thieno[2,3-b]pyridine Scaffold
The following protocol outlines a robust method for the synthesis of a 3-aminothieno[2,3-b]pyridine-2-carboxamide scaffold, a common starting point for further derivatization.[3] This multi-step synthesis is a classic example of building complexity from simple starting materials.
Experimental Protocol: Synthesis of 3-Aminothieno[2,3-b]pyridine-2-carboxamides
-
Step 1: Synthesis of 2-amino-3-cyanopyridine.
-
Reaction: A mixture of malononitrile and an appropriate α,β-unsaturated carbonyl compound is subjected to a Gewald reaction in the presence of a base such as morpholine or elemental sulfur.
-
Rationale: The Gewald reaction is a powerful and versatile method for the one-pot synthesis of polysubstituted 2-aminothiophenes. The choice of the α,β-unsaturated carbonyl compound will determine the substitution pattern on the resulting pyridine ring.
-
Procedure:
-
To a stirred solution of malononitrile (1.0 eq) and the chosen α,β-unsaturated carbonyl compound (1.0 eq) in ethanol, add elemental sulfur (1.1 eq) and morpholine (1.2 eq).
-
Heat the mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the 2-amino-3-cyanopyridine derivative.
-
-
-
Step 2: Synthesis of the thieno[2,3-b]pyridine core.
-
Reaction: The 2-amino-3-cyanopyridine is reacted with a halo-carbonyl compound, followed by intramolecular cyclization.
-
Rationale: This step involves the construction of the fused thiophene ring. The halo-carbonyl compound provides the necessary carbon atoms for the new ring.
-
Procedure:
-
To a solution of the 2-amino-3-cyanopyridine (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (2.0 eq).
-
Add the halo-carbonyl compound (e.g., ethyl chloroacetate) (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at 60-80 °C for 4-6 hours.
-
After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
-
-
-
Step 3: Conversion to 3-aminothieno[2,3-b]pyridine-2-carboxamide.
-
Reaction: The ester group on the thiophene ring is converted to a carboxamide, and the cyano group on the pyridine ring is reduced to an amino group.
-
Rationale: This final step introduces the key functional groups that are often crucial for biological activity and provide handles for further chemical modifications.
-
Procedure:
-
The ester from the previous step is hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide in a mixture of water and ethanol.
-
The carboxylic acid is then converted to the amide by reaction with a coupling agent (e.g., EDC/HOBt) and an amine source (e.g., ammonium chloride).
-
The cyano group is reduced to an amino group using a reducing agent like sodium borohydride in the presence of a nickel catalyst.
-
The final product is purified by recrystallization or column chromatography.
-
-
B. Visualizing the Synthetic Pathway
Caption: Synthetic workflow for a thieno[2,3-b]pyridine scaffold.
II. Targeting Biological Pathways: From Antiplatelet to Anticancer Activity
The therapeutic potential of thienopyridines extends far beyond their well-established role as antiplatelet agents. Novel derivatives are being actively investigated for a multitude of diseases, including cancer and infectious diseases.[3][4]
A. The P2Y12 Receptor: The Archetypal Thienopyridine Target
The irreversible inhibition of the P2Y12 receptor on platelets is the hallmark mechanism of action for drugs like clopidogrel and prasugrel.[1][5] This receptor plays a crucial role in ADP-mediated platelet activation and aggregation, a key event in thrombosis.[6]
Signaling Pathway of ADP-Induced Platelet Aggregation
Caption: Inhibition of the P2Y12 signaling pathway by thienopyridines.
Experimental Protocol: ADP-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay is a gold-standard method for assessing the efficacy of antiplatelet agents.[7][8]
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
-
Assay Procedure:
-
Adjust the platelet count in the PRP to approximately 250 x 10^9/L using PPP.
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).
-
Add a small volume of the test thienopyridine compound (or vehicle control) to a cuvette containing PRP and incubate for a specified time (e.g., 5 minutes).
-
Initiate platelet aggregation by adding a known concentration of ADP (e.g., 5-20 µM).
-
Record the change in light transmission for 5-10 minutes. The percentage of aggregation is calculated based on the maximum change in light transmission.
-
B. Emerging Targets: Tyrosine Kinases in Oncology
Recent research has unveiled the potential of thienopyridine derivatives as potent inhibitors of various tyrosine kinases, which are often dysregulated in cancer.[3][9]
Experimental Protocol: In Vitro Tyrosine Kinase Inhibition Assay (ELISA-based)
This protocol provides a general framework for assessing the inhibitory activity of thienopyridine compounds against a specific tyrosine kinase.[10][11]
-
Plate Coating:
-
Coat a 96-well microplate with a substrate peptide specific for the tyrosine kinase of interest (e.g., poly(Glu, Tyr) 4:1).
-
Incubate overnight at 4°C.
-
Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Kinase Reaction:
-
In each well, add the tyrosine kinase enzyme, the test thienopyridine compound at various concentrations, and a buffer containing ATP and necessary cofactors (e.g., MgCl2, MnCl2).
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for phosphorylation of the substrate.
-
-
Detection:
-
Wash the plate to remove the kinase reaction mixture.
-
Add a primary antibody that specifically recognizes the phosphorylated tyrosine residues on the substrate. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP). Incubate for 1 hour.
-
Wash the plate and add a substrate for the enzyme (e.g., TMB for HRP).
-
Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at the appropriate wavelength using a microplate reader. The degree of inhibition is calculated relative to the control wells without the inhibitor.
-
III. Decoding Structure-Activity Relationships (SAR): The Path to Optimization
The systematic modification of a lead compound and the subsequent evaluation of its biological activity are at the heart of drug discovery. The SAR data provides a roadmap for rational drug design.
A. Key Structural Motifs and Their Influence on Activity
Table 1: Structure-Activity Relationships of Thienopyridine Derivatives
| Structural Position | Modification | Impact on Biological Activity | Rationale and Insights |
| Thiophene Ring | Substitution at C2 | Often crucial for potency. Introduction of ester or amide groups can modulate pharmacokinetic properties. | The C2 position is a key interaction point with many biological targets. Prodrug strategies, such as the introduction of esters, can improve oral bioavailability.[12] |
| Pyridine Ring | Substitution at C4 | Can significantly influence selectivity and potency. Introduction of bulky or charged groups can alter target binding. | The C4 position often projects into the solvent-exposed region of the binding pocket, allowing for the introduction of groups that can enhance interactions with the target or improve physicochemical properties.[3] |
| Pyridine Ring | N-alkylation | Can modulate the overall lipophilicity and basicity of the molecule, affecting cell permeability and target engagement. | Fine-tuning the pKa of the pyridine nitrogen can be critical for optimal target interaction and can influence off-target effects. |
| Fused Ring System | Isomeric variations (e.g., thieno[3,2-c]pyridine) | Can lead to completely different biological activities by altering the overall shape and electronic properties of the scaffold. | The spatial arrangement of the thiophene and pyridine rings dictates how the molecule fits into the binding site of a target protein. |
B. A Logic Diagram for SAR-Guided Optimization
Caption: Iterative cycle of SAR-guided lead optimization.
IV. Conclusion: The Future of Thienopyridine Drug Discovery
The thienopyridine scaffold continues to be a rich source of novel therapeutic agents. As our understanding of disease biology deepens, so too will our ability to design and synthesize thienopyridine derivatives with enhanced potency, selectivity, and safety profiles. The integration of rational drug design, efficient synthetic methodologies, and robust biological evaluation, as outlined in this guide, will be paramount to unlocking the full potential of this remarkable heterocyclic system.
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Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. (2023). ACS Medicinal Chemistry Letters, 14(9), 1198–1207. [Link]
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Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors. (2018). European Journal of Medicinal Chemistry, 155, 337-348. [Link]
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The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. (2021). Journal of Medicinal Chemistry, 64(10), 6896–6912. [Link]
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Thienopyridines: Synthesis, Properties, and Biological Activity. (2005). Russian Chemical Bulletin, 54(4), 864-904. [Link]
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ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review. (2009). The Journal of invasive cardiology, 21(8), 406–412. [Link]
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Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. (2019). MethodsX, 6, 137-144. [Link]
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The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. (2004). Anaesthesia and intensive care, 32(4), 500–509. [Link]
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Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (2020). Bioorganic & Medicinal Chemistry, 28(20), 115712. [Link]
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Thieno[3,2-b]pyridine scaffold in medicinal chemistry
An In-depth Technical Guide to the Thieno[3,2-b]pyridine Scaffold in Medicinal Chemistry
Authored by Gemini, Senior Application Scientist
Foreword: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that offer both therapeutic efficacy and drug-like properties is paramount. Among the myriad of heterocyclic systems, the thieno[3,2-b]pyridine core has emerged as a "privileged scaffold" – a molecular framework that demonstrates the ability to bind to multiple, unrelated biological targets with high affinity. This guide provides an in-depth technical exploration of the thieno[3,2-b]pyridine system, from its fundamental synthetic routes to its diverse applications in modern drug discovery, with a focus on the causal relationships between structure, activity, and therapeutic potential.
The Thieno[3,2-b]pyridine Core: A Structural and Electronic Overview
The thieno[3,2-b]pyridine scaffold is a bicyclic heteroaromatic system where a thiophene ring is fused to a pyridine ring. This fusion results in a unique electronic distribution and a rigid, planar structure that serves as an excellent foundation for the spatial projection of various pharmacophoric elements. The presence of both a sulfur-containing thiophene ring and a nitrogen-containing pyridine ring imparts a distinct chemical character, influencing its reactivity, metabolic stability, and potential for intermolecular interactions with biological macromolecules.
The thieno[3,2-b]pyridine core is an interesting bioisostere for the indole nucleus, a common motif in many biologically active compounds.[1][2] The replacement of the indole's pyrrole nitrogen with a thiophene sulfur can lead to altered physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can be strategically exploited to optimize pharmacokinetic and pharmacodynamic profiles.[3][4]
Synthetic Strategies: Building the Core
The construction of the thieno[3,2-b]pyridine skeleton can be approached through several synthetic routes, primarily involving the annulation of the thiophene ring onto a pre-existing pyridine or the formation of the pyridine ring on a thiophene precursor. The choice of a specific synthetic pathway is often dictated by the desired substitution pattern on the final molecule.
Gewald Aminothiophene Synthesis and Subsequent Pyridine Ring Formation
A common and versatile approach involves the Gewald reaction to construct a 2-aminothiophene, which then serves as a key intermediate for the annulation of the pyridine ring.
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The Compass of Discovery: An In-Depth Technical Guide to the In Silico Modeling of 3-Aminothieno[3,2-b]pyridine-2-carboxylic Acid Derivatives as Kinase Inhibitors
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-aminothieno[3,2-b]pyridine-2-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the pursuit of selective protein kinase inhibitors. Its rigid, bicyclic core presents a unique three-dimensional arrangement of hydrogen bond donors and acceptors, making it an ideal starting point for the rational design of potent and selective modulators of the human kinome. This technical guide provides a comprehensive, in-depth exploration of the in silico modeling techniques that are pivotal to unlocking the full potential of this scaffold. We will navigate the theoretical underpinnings and practical applications of molecular docking, pharmacophore modeling, Quantitative Structure-Activity Relationship (QSAR) analysis, and molecular dynamics simulations. This document is intended to serve as a field-proven manual for researchers, offering not just procedural steps, but the strategic rationale that transforms computational data into actionable insights for the design of next-generation therapeutics.
The Thieno[3,2-b]pyridine Scaffold: A Rising Star in Kinase Inhibition
The thieno[3,2-b]pyridine core is an attractive scaffold for the development of highly selective kinase inhibitors.[1][2] Its inherent structural features allow for diverse binding modes within the ATP-binding pocket of kinases, often extending into the back pocket, which can be exploited to achieve high selectivity across the kinome.[1][2] Notably, derivatives of this scaffold have shown promise as inhibitors of underexplored protein kinases such as Haspin and Cyclin-Dependent Kinase-Like 5 (CDKL5), both of which are implicated in various pathologies, including cancer and neurological disorders.[1][3][4]
The 3-amino and 2-carboxylic acid functionalities of the core molecule (Figure 1) serve as versatile handles for synthetic elaboration, allowing for the systematic exploration of the chemical space around the scaffold to optimize potency, selectivity, and pharmacokinetic properties. The strategic application of computational modeling is therefore essential to navigate this vast chemical landscape efficiently and rationally.
Figure 1: The Core Scaffold
Caption: The chemical structure of the core scaffold.
Molecular Docking: Mapping the Initial Binding Hypothesis
Molecular docking is the cornerstone of structure-based drug design, providing a snapshot of the putative binding mode of a ligand within a protein's active site. For the this compound derivatives, docking studies are instrumental in predicting their interactions with the target kinase, particularly within the ATP-binding pocket.
The "Why": Rationale for Docking
The primary objective of docking these derivatives is to understand how they orient themselves in the kinase active site and to identify the key intermolecular interactions that contribute to binding affinity. This includes:
-
Hinge-Binding Interactions: A critical interaction for many kinase inhibitors is the formation of hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes. The amino group and the pyridine nitrogen of the thieno[3,2-b]pyridine scaffold are well-positioned to engage in these interactions.
-
Exploration of Hydrophobic Pockets: The thiophene and pyridine rings provide a hydrophobic surface that can interact with nonpolar residues in the active site.
-
Salt Bridge and Hydrogen Bond Formation: The carboxylic acid moiety can form salt bridges with positively charged residues (e.g., Lysine) or additional hydrogen bonds with the protein backbone or side chains.
The "How": A Step-by-Step Docking Protocol
This protocol outlines a typical workflow for docking this compound derivatives into a kinase active site using AutoDock Vina, a widely used and validated docking program.
Step 1: Target Protein Preparation
-
Obtain the Protein Structure: Download the crystal structure of the target kinase (e.g., Haspin, CDKL5) from the Protein Data Bank (PDB). Choose a high-resolution structure, preferably with a co-crystallized ligand.
-
Clean the PDB File: Remove water molecules, co-solvents, and any existing ligands from the PDB file.
-
Add Hydrogens: Add polar hydrogens to the protein structure.
-
Assign Charges: Assign partial charges to the protein atoms (e.g., Gasteiger charges).
-
Define the Receptor: Save the prepared protein structure in the PDBQT format, which includes atomic charges and atom types.
Step 2: Ligand Preparation
-
Sketch or Obtain Ligand Structures: Draw the this compound derivatives using a chemical drawing software (e.g., ChemDraw, MarvinSketch) and save them in a 3D format (e.g., SDF, MOL2).
-
Energy Minimization: Perform a geometry optimization of the ligand structures using a suitable force field (e.g., MMFF94).
-
Assign Charges and Torsion: Assign Gasteiger charges and define the rotatable bonds for each ligand.
-
Define the Ligand: Save the prepared ligands in the PDBQT format.
Step 3: Grid Box Generation
-
Define the Binding Site: Identify the active site of the kinase, typically centered on the co-crystallized ligand or identified through literature precedent.
-
Set Grid Parameters: Define the dimensions and center of a grid box that encompasses the entire binding site, providing enough space for the ligand to rotate and translate freely.
Step 4: Docking Execution
-
Run AutoDock Vina: Execute the docking calculation, specifying the prepared receptor, ligand(s), and grid box parameters.
-
Analyze the Results: AutoDock Vina will generate a set of binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).
Interpreting the Results: Beyond the Score
While the docking score provides a quantitative estimate of binding affinity, a thorough visual inspection of the predicted binding poses is crucial.[5][6] Key aspects to analyze include:
-
Hydrogen Bonding Patterns: Are the expected hydrogen bonds with the hinge region formed?
-
Hydrophobic Interactions: Does the scaffold occupy key hydrophobic pockets?
-
Steric Clashes: Are there any unfavorable steric clashes with the protein?
-
Conformational Strain: Is the docked conformation of the ligand energetically reasonable?
Table 1: Example Docking Results for Hypothetical Derivatives against Haspin Kinase
| Derivative | Docking Score (kcal/mol) | Key Hinge Interactions | Other Key Interactions |
| Compound A | -9.5 | Asp-150, Met-152 | Lys-101 (salt bridge), Val-88 (hydrophobic) |
| Compound B | -8.2 | Asp-150 | Phe-148 (pi-pi stacking) |
| Compound C | -7.1 | None | - |
digraph "docking_workflow" { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];PDB [label="Obtain PDB Structure"]; Clean [label="Clean Protein (Remove Water, Ligands)"]; AddH [label="Add Hydrogens & Charges"]; Receptor [label="Receptor (PDBQT)"]; LigandSketch [label="Sketch/Obtain Ligand (SDF/MOL2)"]; EnergyMin [label="Energy Minimize Ligand"]; LigandPrep [label="Add Charges & Torsions"]; Ligand [label="Ligand (PDBQT)"]; Grid [label="Define Grid Box"]; Dock [label="Run Docking (AutoDock Vina)"]; Analysis [label="Analyze Poses & Scores"]; PDB -> Clean; Clean -> AddH; AddH -> Receptor; LigandSketch -> EnergyMin; EnergyMin -> LigandPrep; LigandPrep -> Ligand; Receptor -> Grid; Ligand -> Dock; Grid -> Dock; Dock -> Analysis;
}
Caption: A streamlined workflow for molecular docking.
Pharmacophore Modeling: Distilling the Essence of Interaction
Pharmacophore modeling aims to identify the spatial arrangement of essential chemical features that a molecule must possess to interact with a specific biological target.[7][8] This technique can be approached from two perspectives: ligand-based and structure-based.
Ligand-Based Pharmacophore Modeling: Learning from the Actives
When a set of active compounds with known biological data is available, a ligand-based pharmacophore model can be generated to represent their common chemical features.[7]
Protocol for Ligand-Based Pharmacophore Generation:
-
Assemble a Training Set: Collect a structurally diverse set of this compound derivatives with a wide range of biological activities against the target kinase.
-
Generate Conformational Models: Generate a representative set of low-energy conformers for each molecule in the training set.
-
Feature Identification: Identify the key pharmacophoric features for each molecule, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic groups (H), and aromatic rings (AR).
-
Pharmacophore Alignment and Hypothesis Generation: Align the molecules based on their common features and generate a set of pharmacophore hypotheses.
-
Model Validation: Validate the best pharmacophore hypothesis using a test set of compounds with known activities. A good model should be able to distinguish between active and inactive compounds.
Structure-Based Pharmacophore Modeling: Insights from the Binding Site
In the absence of a sufficient number of known active ligands, a pharmacophore model can be derived from the structure of the protein's binding site.[8][9][10]
Protocol for Structure-Based Pharmacophore Generation:
-
Prepare the Protein Structure: Use the prepared receptor structure from the docking protocol.
-
Identify Interaction Sites: Analyze the active site to identify key interaction points, such as hydrogen-bonding residues and hydrophobic regions.
-
Generate Pharmacophore Features: Place pharmacophoric features at these interaction sites. For example, an HBD feature can be placed where the protein can donate a hydrogen bond, and an HBA feature where it can accept one.
-
Refine and Validate the Model: Refine the pharmacophore model by considering excluded volumes (regions of the active site occupied by the protein) and validate it by docking a small set of known active and inactive molecules.
Caption: Ligand-based vs. Structure-based pharmacophore modeling.
Quantitative Structure-Activity Relationship (QSAR): Predicting Activity from Structure
QSAR modeling is a statistical approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[11][12][13] For the this compound derivatives, QSAR can be a powerful tool to predict the activity of untested analogs and to guide the design of more potent compounds.
The Rationale for QSAR
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its chemical structure. By developing a robust QSAR model, we can:
-
Predict the activity of novel compounds before they are synthesized, saving time and resources.
-
Identify the key molecular descriptors that influence biological activity, providing insights into the mechanism of action.
-
Optimize lead compounds by suggesting structural modifications that are likely to improve activity.
A Practical QSAR Modeling Workflow
Step 1: Data Set Preparation
-
Curate a Data Set: Assemble a dataset of at least 20-30 this compound derivatives with experimentally determined biological activities (e.g., IC50 values) against the target kinase.
-
Data Splitting: Divide the dataset into a training set (typically 70-80% of the data) for model building and a test set (20-30%) for model validation.
Step 2: Descriptor Calculation
-
Generate Molecular Descriptors: For each molecule in the dataset, calculate a wide range of molecular descriptors, which can be categorized as:
-
1D Descriptors: Molecular weight, logP, number of hydrogen bond donors/acceptors.
-
2D Descriptors: Topological indices, connectivity indices.
-
3D Descriptors: Molecular shape, surface area, volume.
-
Step 3: Model Building
-
Variable Selection: Select a subset of the most relevant descriptors that are highly correlated with biological activity and have low inter-correlation.
-
Regression Analysis: Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical equation that relates the selected descriptors to the biological activity.
Step 4: Model Validation
-
Internal Validation: Assess the robustness and predictive power of the model using the training set (e.g., leave-one-out cross-validation, q²).
-
External Validation: Evaluate the predictive performance of the model on the independent test set (r²_pred).
Table 2: Key Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
| r² | Coefficient of determination (goodness of fit) | > 0.6 |
| q² | Cross-validated correlation coefficient (robustness) | > 0.5 |
| r²_pred | Predictive r-squared for the test set (predictive power) | > 0.5 |
Molecular Dynamics Simulations: Capturing the Dynamics of Binding
While molecular docking provides a static picture of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to observe the conformational changes and fluctuations of the complex over time.[14][15][16][17] For the this compound derivatives, MD simulations are invaluable for:
-
Assessing the stability of the docked pose: Does the ligand remain bound in the active site over the course of the simulation?
-
Refining the binding mode: Do the key interactions predicted by docking persist over time?
-
Investigating the role of water molecules: How do water molecules in the active site mediate the protein-ligand interaction?
-
Calculating binding free energies: Provide a more accurate estimation of the binding affinity.
A General Protocol for Protein-Ligand MD Simulation using GROMACS
Step 1: System Preparation
-
Start with the Docked Complex: Use the best-ranked docked pose of the this compound derivative in the kinase active site as the starting structure.
-
Generate Ligand Topology: Generate the force field parameters for the ligand.
-
Solvate the System: Place the protein-ligand complex in a periodic box of water molecules.
-
Add Ions: Add counter-ions to neutralize the system.
Step 2: Simulation
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure while restraining the protein and ligand.
-
Production Run: Run the production simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) without any restraints.
Step 3: Trajectory Analysis
-
Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein backbone and the ligand to assess the stability of the system.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify flexible regions.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the protein and the ligand over time.
-
Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy.
Caption: Key stages in a molecular dynamics simulation.
Conclusion: An Integrated Approach for Accelerated Discovery
The successful development of novel this compound derivatives as kinase inhibitors relies on a synergistic interplay between computational modeling and experimental validation. The in silico techniques detailed in this guide—molecular docking, pharmacophore modeling, QSAR, and molecular dynamics simulations—are not isolated methodologies but rather interconnected components of a comprehensive drug discovery engine. By leveraging this integrated computational approach, researchers can navigate the complexities of kinase inhibitor design with greater precision and efficiency, ultimately accelerating the journey from a promising scaffold to a life-changing therapeutic.
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Using Ligand Scout to perform Ligand based pharmacophore modeling and Virtual Screening. YouTube. Available at: [Link]
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Tutorial_6_Building-a-QSAR-model.pdf. OECD QSAR Toolbox. Available at: [Link]
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What We Know and Would Like to Know about CDKL5 and Its Involvement in Epileptic Encephalopathy. PubMed Central. Available at: [Link]
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Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. MDPI. Available at: [Link]
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Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PubMed Central. Available at: [Link]
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Building QSAR Models: A Practical Guide. ResearchGate. Available at: [Link]
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Methodological & Application
Synthesis of 3-Aminothieno[3,2-b]pyridine-2-carboxylic Acid Derivatives: An Application Note and Protocol Guide
Introduction: The Significance of the Thieno[3,2-b]pyridine Scaffold
The thieno[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. Its unique structural and electronic properties make it a versatile building block for the design of novel therapeutic agents. Derivatives of this scaffold have demonstrated a wide range of biological activities, including potential as anti-tubercular agents, inhibitors of various kinases, and modulators of G protein-coupled receptors.[1][2][3] Specifically, the 3-amino-2-carboxylic acid functionalization provides a key handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This guide provides a comprehensive overview of the synthetic strategies for preparing 3-aminothieno[3,2-b]pyridine-2-carboxylic acid and its derivatives. We will delve into the mechanistic underpinnings of the key reactions, present detailed experimental protocols, and offer insights based on established laboratory practices.
Retrosynthetic Analysis: A Strategic Approach
A logical retrosynthetic analysis of the target molecule, this compound, suggests a multi-step approach. The carboxylic acid can be readily obtained from the corresponding ester via saponification. The core thieno[3,2-b]pyridine ester can be constructed through the annulation of a pyridine ring onto a pre-functionalized thiophene. A robust and widely employed method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.
Caption: Retrosynthetic pathway for this compound.
Part 1: Synthesis of the 2-Aminothiophene Intermediate via the Gewald Reaction
The Gewald reaction is a one-pot, three-component reaction that provides a versatile and efficient route to highly functionalized 2-aminothiophenes.[4][5][6] The reaction involves the condensation of a carbonyl compound (an aldehyde or ketone), an α-activated nitrile, and elemental sulfur in the presence of a basic catalyst.[7]
Mechanistic Insights
The mechanism of the Gewald reaction has been a subject of detailed study.[8] It is generally accepted to proceed through the following key steps:
-
Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the activated nitrile to form an α,β-unsaturated nitrile intermediate.[6][8]
-
Michael Addition of Sulfur: Elemental sulfur, likely in the form of a reactive polysulfide species, undergoes a Michael addition to the electron-deficient double bond of the unsaturated nitrile.
-
Ring Closure and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization via nucleophilic attack of the sulfur anion onto the nitrile group, followed by tautomerization to yield the aromatic 2-aminothiophene product.[7]
Caption: Simplified workflow of the Gewald reaction mechanism.
Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol describes a typical Gewald reaction for the synthesis of a 2-aminothiophene that can serve as a precursor to a thieno[3,2-b]pyridine derivative.
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine or Piperidine (base)
-
Ethanol (solvent)
Procedure:
-
To a stirred mixture of cyclohexanone (1.0 equiv.), ethyl cyanoacetate (1.0 equiv.), and elemental sulfur (1.1 equiv.) in ethanol, add morpholine (or piperidine) (0.5 equiv.) dropwise at room temperature.
-
Heat the reaction mixture to 40-50 °C and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford the desired ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Expected Yield: 70-85%
Part 2: Annulation of the Pyridine Ring
With the 2-aminothiophene intermediate in hand, the next critical step is the construction of the fused pyridine ring to form the thieno[3,2-b]pyridine scaffold. Several methods exist for this transformation, often involving condensation with a 1,3-dicarbonyl compound or its equivalent.
Protocol: Synthesis of Ethyl 3-amino-substituted-thieno[3,2-b]pyridine-2-carboxylate
This protocol outlines a general procedure for the annulation of the pyridine ring.
Materials:
-
Ethyl 2-aminothiophene-3-carboxylate derivative (from Part 1)
-
Malonaldehyde bis(dimethyl acetal) or a suitable 1,3-dicarbonyl compound
-
Polyphosphoric acid (PPA) or Eaton's reagent
Procedure:
-
To a stirred solution of the ethyl 2-aminothiophene-3-carboxylate derivative (1.0 equiv.) in a suitable solvent such as toluene or xylenes, add malonaldehyde bis(dimethyl acetal) (1.2 equiv.).
-
Add polyphosphoric acid (PPA) or Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) portion-wise to the reaction mixture.
-
Heat the mixture to 100-120 °C and stir for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 3-amino-substituted-thieno[3,2-b]pyridine-2-carboxylate.
Part 3: Saponification to Yield the Carboxylic Acid
The final step in the synthesis of the target compound is the hydrolysis of the ester group to the corresponding carboxylic acid. This is typically achieved through saponification using a strong base.[9][10]
Protocol: Synthesis of this compound
This protocol details the saponification of the ethyl ester.
Materials:
-
Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivative
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol or a mixture of Tetrahydrofuran (THF) and water
-
Hydrochloric acid (HCl) (1 M or 2 M)
Procedure:
-
Dissolve the ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivative (1.0 equiv.) in methanol or a THF/water mixture.
-
Add an aqueous solution of NaOH (2-4 M) or LiOH (2-4 equiv.) to the reaction mixture.[11]
-
Stir the mixture at room temperature or gently heat to 50-60 °C for 2-6 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 1 M HCl.
-
The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | C₁₁H₁₅NO₂S | 225.31 | 70-85 |
| Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate | C₁₀H₁₀N₂O₂S | 222.26 | 50-70 |
| This compound | C₈H₆N₂O₂S | 194.21[12] | 85-95 |
Further Derivatization: Amide Coupling
The synthesized this compound is a valuable intermediate for creating a library of derivatives, most commonly through amide bond formation.[11][13][14]
Protocol: General Procedure for Amide Synthesis
Materials:
-
This compound
-
Desired amine (R-NH₂)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Base (e.g., DIPEA or triethylamine)
-
Anhydrous DMF or DCM (solvent)
Procedure:
-
To a solution of this compound (1.0 equiv.) in anhydrous DMF, add the coupling agent (1.1 equiv.) and the base (2.0 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 equiv.) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.
Conclusion
The synthetic routes outlined in this guide provide a robust framework for the preparation of this compound and its derivatives. The Gewald reaction offers an efficient entry point to the requisite 2-aminothiophene intermediates, which can then be elaborated to the target thienopyridine scaffold. The final saponification step proceeds in high yield to afford the desired carboxylic acid, a key building block for further medicinal chemistry exploration. The provided protocols are intended to be a starting point for researchers, and optimization of reaction conditions may be necessary depending on the specific substrates and desired scale.
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Available at: [Link]
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Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]
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Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega. Available at: [Link]
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Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications. Available at: [Link]
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Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. PubMed. Available at: [Link]
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Saponification-Typical procedures. operachem. Available at: [Link]
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Chemistry of thienopyridines. III. Syntheses of the thieno[2,3-b]- and thieno[3,2-b]pyridine systems. Direct substitution into the former system. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. ResearchGate. Available at: [Link]
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Aminodi(hetero)arylamines in the thieno[3,2-b]pyridine Series: Synthesis, Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Evaluation of Toxicity Using Non-Tumor Cells. PubMed. Available at: [Link]
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Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. Available at: [Link]
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[Synthesis of 3-aminothieno-(2,3-b)pyridine Derivatives. II]. PubMed. Available at: [Link]
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Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Royal Society of Chemistry. Available at: [Link]
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Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and... ResearchGate. Available at: [Link]
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Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. National Institutes of Health. Available at: [Link]
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3-Aminothieno[2,3-b]pyridine-2-carboxylic acid. PubChem. Available at: [Link]
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Ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate. PubChem. Available at: [Link]
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Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate. ResearchGate. Available at: [Link]
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Saponification of Esters. University of California, Irvine. Available at: [Link]
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Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. ResearchGate. Available at: [Link]
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Palladium-Catalyzed Synthesis of Thieno[3,2-b]pyridines: Strategies, Mechanisms, and Protocols
An Application Guide for Medicinal and Process Chemistry
The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic motif integral to modern drug discovery and materials science. Its rigid, planar structure and unique electronic properties have made it a cornerstone in the development of a wide range of therapeutic agents, including potent kinase inhibitors, anti-tuberculosis agents, and negative allosteric modulators of metabotropic glutamate receptors (mGlu₅).[1][2][3][4] The derivatization and construction of this core are, therefore, of critical interest to researchers in medicinal and process chemistry.
Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile tools for the synthesis and functionalization of the thieno[3,2-b]pyridine system. These methods offer unparalleled efficiency and functional group tolerance, enabling the construction of complex molecular architectures from readily available precursors. This guide provides an in-depth exploration of the key palladium-catalyzed strategies, detailing the underlying mechanisms, offering field-proven insights into experimental design, and presenting detailed, reproducible protocols for core transformations.
I. Foundational Strategies: Building and Functionalizing the Core
The construction of substituted thieno[3,2-b]pyridines via palladium catalysis generally follows two primary pathways:
-
Functionalization of a Pre-formed Core: This approach involves the use of a halogenated thieno[3,2-b]pyridine intermediate, which is then elaborated using various Pd-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, amino, or alkynyl substituents.
-
Annulation/Cyclization to Form the Core: In this strategy, a substituted pyridine or thiophene precursor undergoes a Pd-catalyzed intramolecular cyclization or a tandem coupling/cyclization sequence to construct the fused bicyclic system.
The most powerful and widely employed palladium-catalyzed reactions in this context are the Buchwald-Hartwig amination and the Sonogashira coupling, often followed by a subsequent intramolecular cyclization.
II. The Workhorse Reaction: Buchwald-Hartwig C-N Coupling
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds.[5][6] In the context of thieno[3,2-b]pyridines, it is extensively used to couple aryl and heteroarylamines to a bromo-substituted thieno[3,2-b]pyridine core, a key step in generating libraries of potential drug candidates.[7][8]
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a Pd(0)/Pd(II) cycle.[5][9] The choice of ligand is critical; sterically hindered phosphine ligands are often required to promote the reductive elimination step and prevent catalyst decomposition. The base plays a crucial role in deprotonating the amine, allowing it to coordinate to the palladium center.
Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Application: Tandem C-N Coupling and Intramolecular Cyclization
A particularly elegant application of this chemistry involves a palladium-catalyzed C-N coupling followed by a spontaneous intramolecular cyclization. This allows for the rapid construction of complex, polycyclic systems from simple starting materials. For instance, coupling 3-amino-thieno[3,2-b]pyridine-2-carboxylate with 2-bromopyridine can lead directly to a tetracyclic product through a subsequent nucleophilic attack of the pyridine nitrogen onto the ester carbonyl.[7]
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Thienopyridines
| Substrate | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate | Aniline | Pd₂(dba)₃ (2.5) | Xantphos (10) | Cs₂CO₃ | Toluene | 110 | 85 | [7] |
| Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate | 4-Methoxyaniline | Pd(OAc)₂ (5) | BINAP (7.5) | NaOtBu | Toluene | 100 | 92 | [7] |
| 2-chloro-3-nitro-4-oxothieno[2,3-b]pyridine-5-carboxylate | Various anilines | Pd(OAc)₂ (10) | Xantphos (20) | K₃PO₄ | Dioxane | 110 | 65-80 | [8] |
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted from methodologies described for the functionalization of methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate.[7]
-
Materials:
-
Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate (1.0 equiv)
-
Aryl or heteroarylamine (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.025 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.10 equiv)
-
Caesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk tube, add the bromo-thienopyridine, amine, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.
-
Solvent Addition: Evacuate and backfill the tube with argon or nitrogen three times. Add anhydrous toluene via syringe.
-
Causality Note: An inert atmosphere is crucial as the Pd(0) catalyst is oxygen-sensitive. Anhydrous solvent prevents quenching of the base and unwanted side reactions.
-
-
Reaction: Seal the tube and heat the reaction mixture to 110 °C in a pre-heated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.
-
III. Tandem Reactions: Sonogashira Coupling and Intramolecular Cyclization
The Sonogashira reaction, a palladium/copper co-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for C-C bond formation.[10] In thienopyridine synthesis, it is often employed as the first step in a tandem one-pot procedure to create complex fused heterocycles.[7]
Mechanistic Workflow
The process begins with the Sonogashira coupling to form an alkynyl-substituted thienopyridine. In the same pot, or upon addition of an acid or electrophile, an intramolecular cyclization is triggered. A common cyclization is a 6-endo-dig lactonization, where a neighboring carboxylic acid or ester group attacks the alkyne, forming a new six-membered pyranone ring.[7][10]
Figure 2: General workflow for tandem Sonogashira coupling and intramolecular cyclization.
Table 2: Scope of Sonogashira/Lactonization for Fused Thienopyridine Synthesis
| Substrate | Alkyne | Pd Source (mol%) | CuI (mol%) | Base | Solvent | Yield (%) | Reference |
| 3-Bromothieno[3,2-b]pyridine-2-carboxylic acid | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 85 | [7] |
| 3-Bromothieno[3,2-b]pyridine-2-carboxylic acid | 1-Ethynyl-4-fluorobenzene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 90 | [7] |
| 7-Bromothieno[2,3-b]pyrazine-6-carboxylate | (4-Methoxyphenyl)acetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 70 (minor product) | [10] |
Protocol 2: One-Pot Sonogashira Coupling and 6-endo-dig Lactonization
This protocol is based on the synthesis of 8-aryl-6H-pyrano[4',3':4,5]thieno[3,2-b]pyridines.[7]
-
Materials:
-
3-Bromothieno[3,2-b]pyridine-2-carboxylic acid (1.0 equiv)
-
(Het)arylalkyne (1.1 equiv)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (0.05 equiv)
-
Copper(I) Iodide (CuI) (0.10 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous DMF (Dimethylformamide)
-
-
Procedure:
-
Inert Atmosphere: Add the bromo-thienopyridine carboxylic acid, PdCl₂(PPh₃)₂, and CuI to an oven-dried Schlenk tube.
-
Causality Note: The copper(I) co-catalyst is essential for the Sonogashira mechanism, facilitating the formation of a copper acetylide intermediate. It is also sensitive to oxidation.
-
-
Reagent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous DMF, triethylamine, and the alkyne via syringe.
-
Causality Note: Triethylamine acts as both the base to deprotonate the alkyne and as a solvent. It also serves to scavenge the HBr formed during the reaction.
-
-
Reaction: Heat the mixture to 80 °C with stirring for 4-6 hours. The reaction conditions facilitate both the initial C-C bond formation and the subsequent intramolecular lactonization.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the formation of a single, more nonpolar product spot indicates completion.
-
Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the solvent under reduced pressure. Purify the residue by column chromatography or recrystallization to yield the final lactone product.
-
IV. Advanced Methods: Direct C-H Activation
Direct C-H activation is an increasingly important strategy that avoids the need for pre-functionalized starting materials (like organometallics or halides), offering a more atom- and step-economical approach.[11] Palladium-catalyzed C-H arylation can be used to functionalize the thienopyridine core, but a significant challenge is controlling the regioselectivity, as multiple C-H bonds with similar reactivity may be present.[11][12]
The mechanism often involves a concerted metalation-deprotonation (CMD) pathway, where the C-H bond is cleaved with the assistance of a base or an internal directing group. The resulting palladacycle can then react with a coupling partner.
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Application Notes: Strategic Amide Coupling of 3-Aminothieno[3,2-b]pyridine-2-carboxylic Acid
Introduction: The Thienopyridine Scaffold in Modern Drug Discovery
The thienopyridine core is a privileged heterocyclic motif integral to a multitude of pharmacologically active agents. Its rigid, planar structure and rich electronic properties make it an exceptional scaffold for interacting with biological targets. Derivatives of thienopyridines have demonstrated a vast range of activities, including antiplatelet, anti-cancer, anti-viral, and anti-mycobacterial properties.
Specifically, the functionalization of the thienopyridine core at the 2-position with an amide linkage is a cornerstone of medicinal chemistry campaigns. This modification allows for the systematic exploration of chemical space, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.
This document provides a detailed guide to the amide coupling of 3-Aminothieno[3,2-b]pyridine-2-carboxylic acid . It is important to note that while this specific isomer is of significant interest, a larger body of published literature details protocols for the closely related 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid . The fundamental principles of amide bond formation are universal, and the protocols herein are based on robust, well-established methods for the thieno[2,3-b] isomer, which are expected to be highly transferable.[1][2] Researchers should consider these protocols as excellent starting points, with minor optimization potentially required for the specific [3,2-b] substrate.
Physicochemical Properties of the Starting Material
A thorough understanding of the starting material is critical for reaction success. This compound is a bifunctional molecule, possessing both a nucleophilic aromatic amine and a carboxylic acid. While the primary amine can, in principle, react, its nucleophilicity is significantly attenuated by the electron-withdrawing nature of the fused aromatic system and the adjacent carboxylate group. Therefore, selective acylation at the carboxylic acid is readily achievable.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₂S | N/A |
| Molecular Weight | 194.21 g/mol | [3] |
| Appearance | Off-white to yellow solid (predicted) | N/A |
| Solubility | Sparingly soluble in water; Soluble in polar aprotic solvents (DMF, DMSO) | General Knowledge |
| pKa (Carboxylic Acid) | ~3-4 (predicted) | General Knowledge |
| pKa (Anilinic Amine) | ~2-3 (predicted) | General Knowledge |
Note: Data for the thieno[2,3-b] isomer is often cited; properties for the [3,2-b] isomer are predicted to be similar but should be confirmed experimentally.[3][4]
Strategic Selection of Coupling Reagents
The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and exceedingly slow, primarily due to the rapid acid-base reaction that forms a non-reactive carboxylate-ammonium salt.[5] The core principle of modern amide coupling is the in situ activation of the carboxylic acid to generate a highly electrophilic intermediate that is readily attacked by the amine nucleophile.
Two of the most reliable and widely adopted coupling systems are carbodiimide-based reagents (like EDC) and uronium/phosphonium salt-based reagents (like HATU).
| Reagent System | Mechanism | Advantages | Considerations |
| EDC / HOBt | Forms a highly reactive O-acylisourea intermediate, which is converted to an HOBt-ester to improve efficiency and reduce racemization.[6] | Cost-effective; Byproducts are water-soluble, simplifying workup; Milder conditions. | Slower reaction rates compared to HATU; May be less effective for sterically hindered substrates or electron-poor amines.[7] |
| HATU / Base | Forms a highly reactive OAt-active ester. The presence of the HOAt moiety accelerates coupling and minimizes epimerization. | High efficiency and rapid reaction times (often < 1 hour); Excellent for challenging couplings (hindered amines, electron-deficient systems); Low rates of racemization.[8] | Higher cost; Byproducts are not water-soluble, often requiring chromatographic purification. |
Experimental Workflows & Protocols
The following section details step-by-step protocols for the two recommended coupling methods.
Overall Experimental Workflow
Caption: General workflow for amide coupling.
Protocol 1: High-Efficiency Coupling using HATU
This method is recommended for a broad range of amines, including those that are sterically hindered or electron-deficient.[8] The pre-activation of the acid before adding the amine is crucial for uronium-based reagents like HATU to prevent the formation of an unreactive guanidinium byproduct from the reaction between HATU and the coupling amine.[9]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.2 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reaction vessel, magnetic stirrer, inert atmosphere (N₂ or Ar)
Procedure:
-
Vessel Preparation: Under an inert atmosphere, add this compound (1.0 equiv) to a dry reaction vessel.
-
Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M. Stir until fully dissolved.
-
Basification: Add DIPEA (3.0 equiv) to the solution. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the HCl byproduct.[8]
-
Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.2 equiv) in one portion.
-
Pre-activation Stir: Stir the mixture at 0 °C for 5-10 minutes. During this time, the carboxylic acid is converted to the highly reactive OAt-active ester.
-
Amine Addition: Add the desired amine (1.1-1.2 equiv), either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. The reaction progress should be monitored by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup: a. Quench the reaction by pouring it into a separatory funnel containing water or a saturated aqueous solution of NH₄Cl. b. Extract the aqueous phase three times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel to remove tetramethylurea and other byproducts.[10]
Protocol 2: Cost-Effective Coupling using EDC/HOBt
This is a classic, robust method suitable for many standard primary and secondary amines. The addition of HOBt is critical; it acts as a catalytic acyl transfer agent, forming an active ester that is more reactive than the initial O-acylisourea intermediate and less prone to side reactions or racemization.[6]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1 equiv)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.5 equiv)
-
HOBt·H₂O (Hydroxybenzotriazole hydrate) (1.2 equiv)
-
DIPEA or Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous DMF or Dichloromethane (DCM)
-
Reaction vessel, magnetic stirrer, inert atmosphere (N₂ or Ar)
Procedure:
-
Reagent Combination: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv), HOBt·H₂O (1.2 equiv), and the desired amine (1.1 equiv).
-
Dissolution: Add anhydrous DMF or DCM to achieve a concentration of approximately 0.1-0.2 M. Stir to dissolve.
-
Basification: Add DIPEA or Et₃N (3.0 equiv) to the mixture.
-
Initiation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.5 equiv) portion-wise over 5 minutes. Adding the carbodiimide last and at a low temperature helps to control the initial exotherm and minimize side reactions.[11][12]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and continue stirring at room temperature for 8-16 hours (overnight). Monitor the reaction by TLC or LC-MS.
-
Workup: a. If using DCM, filter the reaction mixture to remove any precipitated urea byproduct. If using DMF, proceed directly to the next step. b. Pour the reaction mixture into a separatory funnel containing water or 1 M HCl (to protonate excess base). c. Extract the aqueous phase three times with Ethyl Acetate or DCM. d. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOBt) and brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can often be purified by recrystallization.[10] If impurities remain, flash column chromatography is recommended. The primary byproduct, EDC-urea, has some water solubility, making the aqueous workup particularly effective.[13]
Mechanism of Action: Visualized
A clear understanding of the reaction mechanism is key to troubleshooting and optimization.
HATU Coupling Mechanism
Caption: Activation of a carboxylic acid via HATU.
EDC/HOBt Coupling Mechanism
Caption: Activation of a carboxylic acid via EDC/HOBt.
Conclusion and Best Practices
The amide coupling of this compound is a highly feasible and critical transformation for the synthesis of novel compounds in drug discovery. The choice between a uronium salt-based method like HATU and a carbodiimide-based method like EDC/HOBt depends on the specific amine substrate, cost considerations, and desired reaction kinetics. For difficult-to-couple partners, HATU is the superior choice, while EDC/HOBt offers a robust and economical alternative for more routine transformations.
Key Best Practices:
-
Anhydrous Conditions: All coupling reagents are sensitive to moisture. Ensure solvents are anhydrous and the reaction is run under an inert atmosphere.
-
Stoichiometry: Use a slight excess of the amine and coupling reagents to drive the reaction to completion.
-
Order of Addition: For HATU, always pre-activate the acid before adding the amine. For EDC, all components can often be mixed before adding the carbodiimide.[9]
-
Monitoring: Use TLC or LC-MS to track the consumption of the limiting reagent (typically the carboxylic acid) to determine the reaction endpoint accurately.
-
Purification: Be prepared for chromatographic purification, especially with HATU. For EDC couplings, a thorough aqueous workup can significantly simplify purification.[10][13]
By applying these detailed protocols and understanding the chemical principles behind them, researchers can confidently and efficiently synthesize a diverse library of thienopyridine amides for downstream applications.
References
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Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
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Ishihara, K., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]
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Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]
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Reddy, V. R., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Reddit. (2020). Looking for some advice for purification of diamide. r/Chempros. Retrieved from [Link]
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Kryshchyshyn, A., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega. Retrieved from [Link]
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ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
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Reddit. (2023). HATU/PyBOP coupling procedure question. r/Chempros. Retrieved from [Link]
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Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. Retrieved from [Link]
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Application Notes and Protocols for Cell-Based Assays of 3-Aminothieno[3,2-b]pyridine-2-carboxylic Acid Analogs
Authored by a Senior Application Scientist
Introduction: Unlocking the Therapeutic Potential of the Thieno[3,2-b]pyridine Scaffold
The thieno[3,2-b]pyridine core is a privileged heterocyclic structure in medicinal chemistry. Its derivatives have given rise to blockbuster drugs, most notably the antiplatelet agent clopidogrel, which functions as an irreversible antagonist of the P2Y12 receptor.[1][2][3][4] Beyond this well-established role in thrombosis, the versatile chemistry of the thienopyridine scaffold has enabled the exploration of a wide range of other biological activities.[5][6][7] Analogs have been investigated for their potential as kinase inhibitors, antimicrobial agents, and for the treatment of various other conditions.[6][8][9]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to characterize novel 3-Aminothieno[3,2-b]pyridine-2-carboxylic acid analogs. As this chemical series may yield compounds with diverse mechanisms of action, a tiered and logical screening cascade is essential. The protocols herein are designed to first assess the general cellular effects of these novel compounds and then to delve into specific mechanisms of action, with a particular focus on the highly probable target class of protein kinases.
Our approach is to provide not just step-by-step instructions, but also the scientific rationale behind the choice of assays and the interpretation of the data. This will empower researchers to build a robust biological profile for their compounds, leading to more informed decisions in the drug discovery process.
Part 1: Primary Cellular Assessment – Viability and Apoptosis
The initial step in characterizing any new chemical entity is to understand its impact on cell health. These primary assays are crucial for identifying active compounds and flagging potential toxicity early in the discovery pipeline.
Protocol 1: Cell Viability Assessment using the MTS Assay
The MTS assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11] Viable cells with active metabolism convert the MTS tetrazolium salt into a purple formazan product.[11] This assay is a robust, high-throughput method for determining the cytotoxic or cytostatic effects of the this compound analogs.
Caption: Workflow of the MTS cell viability assay.
-
Cell Seeding: Seed a cancer cell line (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a 10 mM stock solution of each this compound analog in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations (e.g., 0.1 nM to 100 µM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells with vehicle control (DMSO at the highest concentration used) and untreated cells. Incubate for 48 to 72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[11]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C. The incubation time should be optimized for the cell line being used.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.
A dose-dependent decrease in cell viability suggests that the analog has cytotoxic or cytostatic effects. The IC₅₀ value represents the concentration of the compound required to inhibit cell growth by 50% and is a key metric for compound potency.
| Analog ID | IC₅₀ (µM) |
| Compound A | 2.5 |
| Compound B | 15.8 |
| Compound C | > 100 |
Protocol 2: Apoptosis Induction Assessment using Caspase-Glo® 3/7 Assay
To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), a Caspase-Glo® 3/7 assay can be employed.[12] This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[12]
Caption: Workflow of the Caspase-Glo® 3/7 apoptosis assay.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTS assay protocol. Treat cells with the analogs at concentrations around their predetermined IC₅₀ values for 24 hours.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[13]
-
Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate containing the treated cells.[13]
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 hour.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle-treated control. An increase in luminescence indicates the activation of caspases 3 and 7.
A significant increase in the luminescence signal in compound-treated cells compared to the control indicates that the compound induces apoptosis. This provides a mechanistic insight into the observed cytotoxicity. For a more comprehensive analysis, one could also use the RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay to monitor apoptosis in real-time.[14][15][16]
| Analog ID | Fold Increase in Caspase-3/7 Activity (vs. Vehicle) |
| Compound A | 8.2 |
| Compound B | 3.1 |
| Compound C | 1.1 |
Part 2: Target Deconvolution and Mechanistic Elucidation
Once a compound is identified as having cytotoxic and pro-apoptotic activity, the next critical step is to identify its molecular target and elucidate its mechanism of action. Given that many heterocyclic compounds, including thienopyridines, are known to target protein kinases, this section will focus on assays to investigate this possibility.[17][18][19]
Protocol 3: Cellular Target Engagement using a NanoBRET™ Assay
The NanoBRET™ assay is a powerful technique to measure compound binding to a specific protein target within living cells.[20][21] It utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay that measures the energy transfer between a NanoLuc® luciferase-tagged protein of interest (the donor) and a fluorescently labeled tracer that binds to the same protein (the acceptor).[22][23][24] A test compound that binds to the target protein will compete with the tracer, leading to a decrease in the BRET signal.[21]
Caption: A hypothetical kinase signaling pathway inhibited by a novel analog.
-
Cell Line Preparation: Use a cell line that has been engineered to express the target kinase fused to NanoLuc® luciferase.
-
Cell Seeding: Seed the engineered cells in a 96-well plate and incubate for 24 hours.
-
Compound and Tracer Addition: Add the this compound analogs at various concentrations, followed by the addition of the specific fluorescent tracer for the target kinase.
-
Incubation: Incubate the plate for 2 hours at 37°C.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Data Acquisition: Measure the donor and acceptor emission signals using a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio. A decrease in the ratio with increasing compound concentration indicates target engagement. Determine the IC₅₀ value for target binding.
This assay provides direct evidence of compound binding to the intended target in a physiological context.[25][26][27] A low IC₅₀ value in the NanoBRET™ assay that correlates with the cellular cytotoxicity IC₅₀ suggests that the compound's anti-proliferative effect is likely mediated through the inhibition of the target kinase.
| Analog ID | NanoBRET™ IC₅₀ (µM) for Target Kinase |
| Compound A | 0.5 |
| Compound B | 8.2 |
| Compound C | > 50 |
Protocol 4: Confirmation of Target Inhibition by Western Blot
To confirm that target engagement leads to the inhibition of the kinase's activity, a Western blot can be performed to assess the phosphorylation status of a known downstream substrate of the target kinase. A reduction in the phosphorylation of the substrate is a direct indicator of the upstream kinase's inhibition.[28]
-
Cell Treatment: Treat cells with the analogs at various concentrations for a defined period (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate and another primary antibody for the total amount of the substrate.
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate for detection.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
A dose-dependent decrease in the phosphorylation of the downstream substrate upon treatment with the analog confirms that the compound inhibits the kinase activity in cells. This provides a crucial link between target engagement and the observed cellular phenotype.
Alternative and Complementary Assays
For a more in-depth analysis, several other advanced techniques can be employed:
-
Cellular Thermal Shift Assay (CETSA): This label-free method can be used to confirm target engagement by measuring the thermal stabilization of the target protein upon compound binding.[29][30][31][32][33]
-
Fluorescence Resonance Energy Transfer (FRET): Similar to BRET, FRET can be used to study protein-protein interactions and conformational changes in response to compound treatment.[22]
-
High-Content Imaging: This technique can be used to visualize and quantify various cellular parameters, such as apoptosis markers, cell cycle progression, and morphological changes, providing a multiparametric view of the compound's effects.
Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutics. A systematic and well-designed panel of cell-based assays is paramount to successfully identifying and characterizing the biological activities of its analogs. The protocols outlined in this application note provide a robust framework for an initial screening cascade, moving from broad phenotypic assessments to specific target engagement and mechanistic studies. By integrating these assays, researchers can efficiently build a comprehensive biological profile for their compounds, accelerating their journey from the bench to potential clinical applications.
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Scott, J. S., et al. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 68(12), 12331-12368. [Link]
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Selvita. (2023, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]
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Makwana, S., et al. (2011). THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics, 1(2), 45-51. [Link]
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Patrono, C., & Rocca, B. (2006). Pharmacology of thienopyridines: rationale for dual pathway inhibition. European Heart Journal Supplements, 8(Suppl G), G19-G24. [Link]
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Kam, P. C., & Nethery, C. M. (2003). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. Anaesthesia, 58(1), 28-35. [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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ResearchGate. (n.d.). Mechanism of action of thienopyridine drugs. Retrieved from [Link]
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ResearchGate. (n.d.). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. Retrieved from [Link]
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Celtarys Research. (2023, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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La Tora, D., & Gribbon, P. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(10), 1279-1288. [Link]
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Zala, A., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 86(11), 7625-7639. [Link]
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News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
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Pär Nordlund Lab. (n.d.). CETSA. Retrieved from [Link]
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Shomu's Biology. (2020, August 2). Protein interaction techniques | FRET | BRET | AP-MS | TAP-MS | XL-MS. Retrieved from [Link]
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Frolov, K., et al. (2020). Reaction of 3-Amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxamides with Ninhydrin. Molecules, 25(16), 3683. [Link]
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de Carvalho, L. P. S., et al. (2023). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 14(1), 74-80. [Link]
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Pfleger, K. (2022, March 10). Keynote Presentation: Profiling of Receptor Complexes using BRET. Retrieved from [Link]
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BMG LABTECH. (2022, February 9). Enhanced Protein-Protein Interactions in Living Cells Using the NanoBRET Ass. Retrieved from [Link]
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Zala, A., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 86(11), 7625-7639. [Link]
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Application Notes and Protocols for Evaluating the Anti-proliferative Activity of Novel Thienopyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The thienopyridine scaffold has emerged as a privileged structure in medicinal chemistry, historically recognized for its antiplatelet activity.[1] Recent investigations, however, have unveiled a potent anti-proliferative capacity against a range of human cancers, positioning these compounds as promising candidates for novel oncology therapeutics. This guide provides a comprehensive framework for researchers to explore and validate the anti-proliferative effects of novel thienopyridine derivatives. We delve into the mechanistic underpinnings of their action, focusing on the inhibition of critical cell signaling pathways, and provide detailed, field-proven protocols for a suite of in vitro assays essential for characterizing their efficacy. This document is structured to empower researchers with both the theoretical knowledge and the practical tools to rigorously assess this promising class of compounds.
Introduction: The Emergence of Thienopyridines in Oncology
Thienopyridines are heterocyclic compounds that have been extensively studied, with some derivatives approved for clinical use as antiplatelet agents that target the P2Y12 receptor.[1] Beyond this well-established role, a growing body of evidence highlights their potential as anti-cancer agents. Studies have demonstrated that novel thienopyridine and thienopyrimidine analogues exhibit significant cytotoxic and anti-proliferative effects against various cancer cell lines, including those derived from prostate, breast, colon, and liver cancers.[2][3] Their mechanism of action in cancer is multifaceted, with evidence pointing towards the modulation of key signaling pathways that govern cell cycle progression, survival, and apoptosis.[2][4] This multi-targeting potential makes them attractive candidates for overcoming the complex and adaptive nature of cancer.[2]
Mechanistic Insights: Targeting Key Cancer Signaling Pathways
The anti-proliferative activity of many thienopyridine derivatives is attributed to their ability to interfere with critical signaling cascades that are often dysregulated in cancer. One of the most significant targets identified is the PI3K/Akt/mTOR pathway .
Inhibition of the PI3K/Akt/mTOR Signaling Cascade
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[5][6] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4][5] Several studies have shown that thienopyrimidine derivatives, structurally similar to thienopyridines, are potent inhibitors of PI3K.[4] By inhibiting PI3K, these compounds prevent the phosphorylation and activation of Akt, a crucial downstream effector. This, in turn, disrupts the entire downstream signaling cascade, leading to:
-
Cell Cycle Arrest: Inhibition of the PI3K/Akt pathway can lead to the arrest of the cell cycle, frequently at the G2/M transition, preventing cancer cells from proceeding through mitosis.[2][7]
-
Induction of Apoptosis: The Akt pathway promotes cell survival by inhibiting pro-apoptotic proteins. Its inhibition by thienopyridine compounds can therefore trigger programmed cell death.[2]
Below is a diagram illustrating the central role of the PI3K/Akt/mTOR pathway and the point of intervention for thienopyridine compounds.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by thienopyridine compounds.
Induction of Apoptosis and Cell Cycle Arrest
A primary consequence of treating cancer cells with effective thienopyridine compounds is the induction of apoptosis and cell cycle arrest.[2] These phenomena can be quantitatively assessed and are critical indicators of a compound's anti-proliferative potential.
-
Apoptosis: This programmed cell death is characterized by a series of biochemical events, including the activation of caspases and the cleavage of specific cellular substrates like Poly (ADP-ribose) polymerase (PARP).[8] Western blot analysis for cleaved caspase-3 and cleaved PARP are hallmark indicators of apoptosis.
-
Cell Cycle Arrest: Flow cytometry analysis of DNA content is a powerful tool to determine the phase of the cell cycle at which a compound exerts its effects.[9] Thienopyridine compounds have been shown to induce a significant accumulation of cells in the G2/M phase, indicating a blockage of mitotic progression.[2]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for assessing the anti-proliferative activity of novel thienopyridine compounds.
In Vitro Anti-proliferative Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the novel thienopyridine compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Colony Formation Assay
This assay assesses the long-term ability of a single cell to proliferate and form a colony, providing insight into the cytostatic or cytotoxic effects of a compound.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Compound Treatment: Treat the cells with various concentrations of the thienopyridine compound for 24 hours.
-
Incubation: Replace the medium with fresh, compound-free medium and incubate for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.
-
Colony Counting: Wash the plates with water, allow them to air dry, and count the number of colonies (typically defined as a cluster of ≥50 cells).
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining to analyze the DNA content of cells and determine their distribution in the different phases of the cell cycle.[9]
Caption: Workflow for cell cycle analysis using flow cytometry.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the thienopyridine compound for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Analysis of Apoptotic Markers by Western Blot
This protocol outlines the detection of key apoptotic proteins to confirm the mechanism of cell death induced by the thienopyridine compounds.[8]
Protocol:
-
Protein Extraction: Treat cells with the thienopyridine compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, and Bcl-2 family proteins overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression.
Data Presentation and Interpretation
Clear and concise data presentation is crucial for interpreting the anti-proliferative efficacy of novel compounds.
Table 1: In Vitro Anti-proliferative Activity (IC₅₀ Values) of Novel Thienopyridine Compounds
| Compound ID | Cancer Cell Line | IC₅₀ (µM)[10][11][12][13] |
| TP-001 | PC-3 (Prostate) | 0.5 µM[2] |
| MCF-7 (Breast) | 1.77 µM[11] | |
| HCT-116 (Colon) | 5.2 µM | |
| HepG2 (Liver) | 2.71 µM[11] | |
| TP-002 | PC-3 (Prostate) | 2.8 µM |
| MCF-7 (Breast) | 4.3 µM[10] | |
| HCT-116 (Colon) | 8.1 µM | |
| HepG2 (Liver) | 6.5 µM | |
| Doxorubicin | PC-3 (Prostate) | 0.1 µM |
| (Control) | MCF-7 (Breast) | 0.08 µM |
| HCT-116 (Colon) | 0.15 µM | |
| HepG2 (Liver) | 0.2 µM |
Note: The IC₅₀ values presented are hypothetical examples based on published data for similar compounds and should be determined experimentally for each novel compound.
Table 2: Effect of Thienopyridine Compound TP-001 on Cell Cycle Distribution in PC-3 Cells
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | 65% | 20% | 15% |
| TP-001 (0.5 µM) | 25% | 15% | 60% |
| TP-001 (1.0 µM) | 15% | 10% | 75% |
Note: This table illustrates a typical result showing a dose-dependent increase in the G2/M population, indicative of cell cycle arrest.
Conclusion
The protocols and methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of novel thienopyridine compounds as potential anti-cancer agents. By systematically assessing their anti-proliferative activity, elucidating their impact on cell cycle progression and apoptosis, and probing their effects on key signaling pathways like PI3K/Akt/mTOR, researchers can effectively identify and characterize promising lead candidates for further preclinical and clinical development. The multi-targeted nature of thienopyridines offers an exciting avenue for the development of next-generation cancer therapeutics.
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Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. (2025). NIH. [Link]
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Anticancer activities of new analogues against various cell lines expressed as IC50 values. (n.d.). ResearchGate. [Link]
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Table 2 IC 50 (lM) of the synthesized compounds on the three cell lines. (n.d.). ResearchGate. [Link]
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Novel Thienopyrimidine-Hydrazinyl Compounds Induce DRP1-Mediated Non-Apoptotic Cell Death in Triple-Negative Breast Cancer Cells. (n.d.). PMC - NIH. [Link]
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Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (n.d.). PMC - PubMed Central. [Link]
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The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. (n.d.). PMC - PubMed Central. [Link]
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Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. [Link]
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Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (n.d.). MDPI. [Link]
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Application Notes & Protocols for Structure-Activity Relationship (SAR) Studies of Thieno[2,3-b]pyridine Analogues
Abstract
The thieno[2,3-b]pyridine scaffold is a prominent heterocyclic motif recognized as a "privileged structure" in medicinal chemistry. Its derivatives exhibit a vast spectrum of pharmacological activities, including potent anti-proliferative, kinase inhibitory, antimicrobial, and anti-diabetic properties.[1][2][3][4] This wide range of biological functions makes the thieno[2,3-b]pyridine core an attractive starting point for drug discovery campaigns. This document provides an in-depth guide for researchers, scientists, and drug development professionals on conducting systematic Structure-Activity Relationship (SAR) studies of thieno[2,3-b]pyridine analogues. We will detail a robust synthetic strategy for library generation, provide step-by-step protocols for biological evaluation in an anti-proliferative context, and explain the causal logic behind interpreting the resulting SAR data to guide lead optimization.
Foundational Chemistry: A Versatile Synthetic Strategy
A successful SAR campaign hinges on a reliable and flexible synthetic route that allows for the systematic introduction of diverse chemical functionalities. The Thorpe-Ziegler reaction is a cornerstone for constructing the 3-aminothieno[2,3-b]pyridine core, favored for its operational simplicity, use of accessible starting materials, and amenability to diversification.[2][5][6][7]
The general workflow begins with the S-alkylation of a 2-thioxo-1,2-dihydropyridine-3-carbonitrile precursor with a 2-chloro-N-arylacetamide. This is followed by a base-catalyzed intramolecular cyclization to yield the desired 3-aminothieno[2,3-b]pyridine-2-carboxamide scaffold.[8] This two-step process is highly efficient and allows for variation at two key points: the pyridine ring (via the thione precursor) and the N-arylacetamide moiety.
Caption: General Synthetic Workflow for Thieno[2,3-b]pyridine Library Generation.
Deconstructing the Scaffold: Key Positions for SAR Analysis
The biological activity of thieno[2,3-b]pyridine analogues is exquisitely sensitive to the nature and position of substituents. A systematic SAR exploration involves modifying specific positions on the core structure and observing the impact on potency.
Caption: Key diversification points on the thieno[2,3-b]pyridine scaffold.
-
R¹ (Pyridine Ring Substituents): Modifications here, particularly at the C5 and C6 positions, significantly influence the molecule's lipophilicity and steric profile.
-
Causality: Fusing cycloalkyl rings or appending aryl groups can improve interactions within hydrophobic pockets of target enzymes.[9] For instance, appending a propyl-aryl group at C5 has been shown to target a lipophilic region in the active site of phosphoinositide phospholipase C (PI-PLC), leading to nanomolar potency.[10] Bulky groups can also disrupt crystal packing, which may improve solubility and, consequently, anti-proliferative activity.[11]
-
-
R² (N-Aryl Carboxamide Substituents): The electronic and steric properties of substituents on the N-phenyl ring are critical determinants of activity.
-
Causality: This region often engages in key hydrogen bonding and π-π stacking interactions within the target's active site. Studies on FOXM1 inhibitors showed that electron-withdrawing groups (e.g., -CN, -CF₃) and halogens at specific positions on this ring significantly impact inhibitory activity.[12] The 2'-Me-3'-Cl substitution pattern has been identified as particularly favorable for potent anti-proliferative activity in several studies.[10][13]
-
-
C3-Amino Group: This group is often considered a critical pharmacophoric element, typically forming a crucial hydrogen bond with a hinge region residue in kinase targets or other key interactions. It is generally left unsubstituted in initial SAR studies to preserve this fundamental binding interaction.
Application Case Study: SAR of Anti-Proliferative Thieno[2,3-b]pyridines
We present a practical guide to performing an SAR study on this scaffold, using its well-documented anti-proliferative activity against cancer cell lines as an example.[9][10][14]
Target Rationale: Thieno[2,3-b]pyridines were initially identified as potential inhibitors of PI-PLC and have since been shown to inhibit other targets, including kinases like c-Src.[10][15] These enzymes are often dysregulated in cancer, playing roles in cell proliferation, survival, and motility. Therefore, inhibiting them is a validated strategy for cancer therapy.
Experimental Workflow
Caption: A systematic workflow for a structure-activity relationship study.
Protocol 1: Synthesis of a Focused Thieno[2,3-b]pyridine Library
This protocol details the synthesis of the core scaffold, based on methods adapted from authoritative sources.[8][13]
Objective: To synthesize a small library of analogues to probe the effect of substituents at the C6 (R¹) and N-aryl (R²) positions.
Materials:
-
Appropriate 4-substituted-2-thioxo-1,2-dihydropyridine-3-carbonitrile
-
Appropriate 2-chloro-N-arylacetamide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
S-Alkylation:
-
To a solution of the 2-thioxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq) in DMF (5 mL/mmol), add K₂CO₃ (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the corresponding 2-chloro-N-arylacetamide (1.1 eq) portion-wise.
-
Causality: K₂CO₃ acts as a base to deprotonate the thione, forming a thiolate nucleophile that readily attacks the electrophilic carbon of the chloroacetamide.
-
Stir the reaction mixture at 60 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
-
Thorpe-Ziegler Cyclization:
-
Cool the reaction mixture to room temperature.
-
Add a solution of sodium ethoxide in ethanol (2.0 eq, 21% w/v).
-
Causality: The strong base (ethoxide) deprotonates the carbon alpha to the nitrile, creating a carbanion. This carbanion then attacks the nitrile of the adjacent cyanopyridine moiety in an intramolecular cyclization, forming the thiophene ring.
-
Stir the mixture at room temperature for 12-16 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-water (50 mL).
-
The resulting precipitate is the crude product. Collect it by vacuum filtration and wash with cold water.
-
Dry the crude solid under vacuum.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol, toluene) or by column chromatography on silica gel.
-
-
Characterization:
-
Confirm the structure and purity (>95%) of the final compounds using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: In Vitro Anti-Proliferative MTT Assay
This protocol describes a colorimetric assay to assess the ability of the synthesized compounds to inhibit cancer cell proliferation.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each analogue against relevant cancer cell lines.
Materials:
-
MDA-MB-231 (triple-negative breast cancer) and HCT-116 (colorectal cancer) cell lines.[11]
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Synthesized thieno[2,3-b]pyridine compounds dissolved in DMSO (10 mM stock).
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
DMSO, analytical grade.
-
96-well microplates.
-
Multichannel pipette and plate reader.
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Seed 3,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
Causality: This initial incubation ensures cells are in a logarithmic growth phase at the time of drug addition, providing a consistent baseline for assessing proliferation.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control - 0.5% DMSO).
-
Include a "no-cell" blank control and a "vehicle-only" positive growth control.
-
Incubate the plate for 72 hours at 37 °C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
After 72 hours, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37 °C.
-
Causality: Viable, metabolically active cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of pure DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes on an orbital shaker.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response) in software like GraphPad Prism to determine the IC₅₀ value.
-
Data Interpretation: Building the SAR Narrative
The IC₅₀ values obtained from the biological assays are tabulated to facilitate direct comparison and identify trends.
| Compound ID | R¹ (C6-position) | R² (N-Aryl) | IC₅₀ (µM) vs. MDA-MB-231 | SAR Interpretation |
| 1a | -CH₃ | 2'-Me, 3'-Cl | 0.85 | Baseline compound with known potent substitution pattern.[13] |
| 1b | -CH₃ | 4'-OMe | 15.2 | Replacing the optimal 2',3'-dichloro pattern with an electron-donating 4'-methoxy group drastically reduces activity. |
| 1c | -CH₃ | 4'-CF₃ | 2.1 | An electron-withdrawing 4'-CF₃ group is better tolerated than 4'-OMe but still less potent than the 2',3'-disubstituted analogue. |
| 2a | -Phenyl | 2'-Me, 3'-Cl | 0.21 | Introducing a bulky, lipophilic phenyl group at C6 significantly increases potency, likely enhancing hydrophobic interactions.[13] |
| 2b | -Phenyl | 4'-OMe | 9.8 | The negative effect of the 4'-OMe group persists, but the C6-phenyl group provides an overall potency boost compared to 1b . |
| 3a | -H | 2'-Me, 3'-Cl | 4.5 | Removal of the C6-methyl group reduces potency compared to 1a , highlighting the importance of substitution at this position. |
Key Insights from the SAR Table:
-
N-Aryl Substitution is Critical: The 2'-methyl-3'-chloro substitution pattern on the N-aryl ring is consistently superior, suggesting a specific fit and electronic requirement in the target's binding site. Para-substitution generally leads to a loss of activity.[13]
-
Lipophilicity at C6 Enhances Potency: Increasing the size and lipophilicity at the C6 position (H < Methyl < Phenyl) leads to a progressive increase in anti-proliferative activity. This strongly suggests the C6-substituent is interacting with a hydrophobic pocket in the biological target.
-
Synergistic Effects: The most potent compound (2a ) combines the optimal features at both the R¹ and R² positions, demonstrating that modifications can have an additive or synergistic effect on overall activity.
Conclusion and Future Directions
This guide outlines a systematic approach to investigating the structure-activity relationships of thieno[2,3-b]pyridine analogues. By combining a flexible synthetic strategy with robust biological evaluation, researchers can efficiently map the chemical space around this privileged scaffold. The SAR data derived from these studies, as exemplified in our case study, provides a clear rationale for designing next-generation compounds.
Future work should focus on optimizing the most promising leads, such as compound 2a . This includes further exploring the steric and electronic limits of the C6-substituent, conducting in-depth mechanistic studies to confirm the biological target, and initiating profiling of drug-like properties (solubility, metabolic stability) to advance the lead compound toward preclinical development.
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- Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. (n.d.). PubMed Central.
- Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors. (2018). PubMed.
- Discovery and structure-activity relationships study of thieno[2, 3- b ]pyridine analogues as hepatic gluconeogenesis inhibitors | Request PDF. (n.d.).
- Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Prolifer
- Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and.... (n.d.).
- Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC. (2021). PubMed Central.
- SAR of thieno[2,3‐b]pyridine derivatives as Src kinase inhibitor. (n.d.).
- Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. (n.d.).
- Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. (n.d.).
- Biologically active thieno[2,3-b]pyridines. | Download Scientific Diagram. (n.d.).
- Application Notes & Protocols: Synthesis of Thieno[2,3-b]pyridines from 2-Chloro-N-arylacetamide Precursors. (n.d.). Benchchem.
- Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (n.d.). MDPI.
- Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors. (2011). PubMed.
- New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities. (2023). Arabian Journal of Chemistry.
- Synthesis and Biological Evaluation of Some New Thieno[2,3-b]pyridine-based Compounds As Antimicrobial and Anticancer Agents | Request PDF. (n.d.).
- Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. (n.d.).
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thieno[3,2-b]pyridines in Cancer Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of the thieno[3,2-b]pyridine scaffold in oncology. This document delves into the mechanisms of action, highlights key derivatives, and provides detailed protocols for evaluating the anticancer potential of this promising class of compounds.
Introduction: The Emergence of Thieno[3,2-b]pyridines in Oncology
The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted small-molecule inhibitors. Within this area, heterocyclic compounds have emerged as privileged scaffolds due to their ability to form diverse interactions with biological targets. The thieno[3,2-b]pyridine core, a fusion of thiophene and pyridine rings, has garnered considerable attention as a versatile template for the design of novel anticancer agents.[1] Derivatives of this scaffold have demonstrated a range of biological activities, including potent cytotoxic effects against various cancer cell lines.[2] Their therapeutic potential stems from their ability to modulate key signaling pathways and cellular processes that are often dysregulated in cancer.
Mechanisms of Action: Targeting the Hallmarks of Cancer
Thieno[3,2-b]pyridine derivatives exert their anticancer effects through various mechanisms, primarily by interfering with critical signaling cascades that drive tumor growth and survival.
Inhibition of Protein Kinases
Protein kinases are crucial regulators of numerous cellular processes, and their aberrant activity is a well-established cause of many cancers.[3][4] The thieno[3,2-b]pyridine scaffold has proven to be an attractive core for the development of highly selective kinase inhibitors.[3][4] These compounds often act as ATP-competitive inhibitors, but with a unique binding mode that does not strictly mimic ATP, allowing for high kinome-wide selectivity.[3][4] This weak interaction with the kinase hinge region enables binding to the kinase back pocket, providing a template for designing inhibitors against underexplored kinases like Haspin and Cyclin-Dependent Kinase-Like (CDKL) kinases.[3][4]
Modulation of Cancer Metabolism
Cancer cells exhibit altered metabolic needs compared to normal cells, a phenomenon known as the Warburg effect, where they favor glycolysis even in the presence of oxygen.[5] A key player in this metabolic reprogramming is the M2 isoform of pyruvate kinase (PKM2).[5] In cancer cells, PKM2 is often downregulated, leading to the accumulation of glycolytic intermediates that can be shunted into anabolic pathways to support cell growth and proliferation.[5] Certain thieno[3,2-b]pyrrole[3,2-d]pyridazinones, a related class of compounds, have been developed as activators of PKM2.[5] By activating PKM2, these compounds can potentially restore normal cellular metabolism and reduce cancer cell proliferation, presenting an attractive therapeutic strategy.[5]
Induction of Cell Cycle Arrest and Apoptosis
Several thieno[3,2-b]pyridine derivatives have been shown to inhibit the growth of human tumor cell lines by inducing cell cycle arrest and apoptosis.[6] For example, certain aminodi(hetero)arylamines based on this scaffold have been observed to cause a decrease in the percentage of cells in the G0/G1 phase and an increase in apoptosis levels in non-small cell lung cancer (NCI-H460) cells.[6] Similarly, in triple-negative breast cancer (TNBC) cell lines, some derivatives have been found to decrease the number of proliferating cells and cause an increase in the G0/G1 phase population.[7]
Profile of Key Thieno[3,2-b]pyridine Derivatives
The versatility of the thieno[3,2-b]pyridine scaffold has led to the synthesis and evaluation of numerous derivatives. The following table summarizes the in vitro anticancer activity of selected compounds.
| Compound ID | Structure | Cancer Cell Line | Activity Metric (GI₅₀/IC₅₀, µM) | Reference |
| Compound 2e | Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate | MDA-MB-231 (Triple-Negative Breast Cancer) | 13 (GI₅₀) | [7][8] |
| Compound 2e | MDA-MB-468 (Triple-Negative Breast Cancer) | >50 (GI₅₀) | [7][8] | |
| Aminodi(hetero)arylamine Derivative | N-(2-aminophenyl) derivative | NCI-H460 (Non-Small Cell Lung Cancer) | 1.4 (GI₅₀) | [6] |
| Aminodi(hetero)arylamine Derivative | N-(2-aminophenyl) derivative | MCF-7 (Breast Adenocarcinoma) | 1.30–1.63 (GI₅₀) | [6] |
| 3-Aryl Derivative | Thieno[3,2-b]pyridin-5(4H)-one with 3-aryl substitution | Various | Notable antitumor activity | [9] |
Experimental Protocols
The following protocols provide a framework for the initial characterization of novel thieno[3,2-b]pyridine derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol assesses the effect of a compound on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases in viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Thieno[3,2-b]pyridine compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thieno[3,2-b]pyridine compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the GI₅₀/IC₅₀ value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Thieno[3,2-b]pyridine compound
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the thieno[3,2-b]pyridine compound at the desired concentration (e.g., GI₅₀ concentration) for 24-48 hours.
-
Cell Harvesting: Harvest both floating and adherent cells. Centrifuge, wash with PBS, and collect the cell pellet.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Protocol 3: Apoptosis Detection (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Cancer cell line of interest
-
6-well cell culture plates
-
Thieno[3,2-b]pyridine compound
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound as described for cell cycle analysis.
-
Cell Harvesting: Harvest all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The different cell populations are identified as follows:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
A Note on Thienopyridine Isomers
While this guide focuses on thieno[3,2-b]pyridines, it is noteworthy that its isomers, thieno[2,3-b]pyridine and thieno[2,3-c]pyridine, are also being actively investigated in cancer research.
-
Thieno[2,3-b]pyridines have shown promise as inhibitors of receptor tyrosine kinases like RON, which is implicated in several cancers.[10] Some derivatives of this scaffold have also been found to induce G2/M arrest and apoptosis in prostate cancer cells and can sensitize lung cancer cells to topoisomerase I inhibitors.[11][12][13]
-
Thieno[2,3-c]pyridines are being explored as potential inhibitors of Heat Shock Protein 90 (Hsp90), a chaperone protein that is critical for the stability and function of many oncoproteins.[14][15][16]
Conclusion and Future Perspectives
The thieno[3,2-b]pyridine scaffold represents a highly promising platform for the development of novel anticancer therapeutics. Its chemical tractability and ability to target key oncogenic pathways, particularly protein kinases, underscore its potential. Future research should focus on optimizing the selectivity and pharmacokinetic properties of lead compounds, exploring novel molecular targets, and advancing promising candidates into preclinical and clinical development. The protocols outlined in this guide provide a solid foundation for the systematic evaluation of new thieno[3,2-b]pyridine derivatives, paving the way for the discovery of next-generation cancer therapies.
References
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- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
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The Alchemist's Guide to Thienopyridine Probes: From Synthesis to Cellular Target Engagement
For the modern chemical biologist and drug discovery professional, the ability to selectively probe protein function within the native cellular environment is paramount. Covalent chemical probes, in particular, offer a powerful means to achieve durable target engagement, enabling a host of applications from target validation to the elucidation of complex signaling networks. Among the privileged scaffolds in the covalent inhibitor toolkit, the thienopyridine core stands out for its proven clinical relevance and chemical tractability.
Historically recognized for its role in antiplatelet therapies targeting the P2Y12 receptor, the thienopyridine scaffold has undergone a renaissance.[1][2] Researchers have adeptly repurposed this framework to generate highly potent and selective covalent inhibitors for a range of other protein classes, most notably protein kinases.[3][4][5][6] This guide provides an in-depth exploration of the design, synthesis, and application of thienopyridine-based chemical probes, offering both the conceptual framework and detailed protocols for their use in cutting-edge chemical biology and proteomics research.
Part 1: The Rationale - Why Thienopyridine?
The thienopyridine scaffold serves as an excellent foundation for covalent probe design due to a combination of factors:
-
Inherent Reactivity: The classic thienopyridine antiplatelet drugs are prodrugs that are metabolically activated to reveal a reactive thiol.[1][7] This inherent capacity for covalent bond formation can be engineered into bespoke chemical probes by incorporating a latent electrophile that reacts with nucleophilic residues, most commonly cysteine, on the target protein.[8][9]
-
Privileged Structure: The rigid, bicyclic nature of the thienopyridine core provides a well-defined three-dimensional structure that can be systematically modified to achieve high binding affinity and selectivity for the target protein's active site.[10]
-
Synthetic Accessibility: The synthesis of the thienopyridine core and its derivatives is well-established, allowing for the modular installation of various functional groups to tune potency, selectivity, and to append bioorthogonal handles for downstream applications.[11][12][13]
This guide will focus on a key application: the development of a "clickable" thienopyridine probe designed for activity-based protein profiling (ABPP), a powerful chemoproteomic technique for identifying and characterizing enzyme activity in complex biological systems.[14][15][16]
Part 2: Probe Design and Synthesis
A successful chemical probe must balance target affinity and reactivity with the ability to be detected and identified. Our exemplar probe, ThienoProbe-1 , is a hypothetical but representative thienopyridine-based covalent kinase inhibitor designed to target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[17][18][19] It incorporates two key features:
-
An electrophilic "warhead" (an acrylamide group) to form a covalent bond with a non-catalytic cysteine residue often found near the ATP-binding pocket of many kinases.
-
A bioorthogonal "handle" (a terminal alkyne) for "click" chemistry, allowing for the attachment of reporter tags (e.g., fluorophores or biotin) post-labeling.[4][20][21]
Synthetic Scheme for ThienoProbe-1
The synthesis of ThienoProbe-1 can be conceptualized in a multi-step process starting from a substituted cyclohexanone, following principles adapted from established literature procedures.[11][13][22]
Caption: Synthetic workflow for ThienoProbe-1.
Protocol 1: Synthesis of ThienoProbe-1 (Exemplar)
This protocol is a representative synthesis based on established chemical transformations.[11][13] Researchers should adapt conditions based on specific substrates and perform appropriate characterization (NMR, MS, HPLC) at each step.
Materials:
-
4-tert-butylcyclohexanone
-
Malononitrile
-
Elemental sulfur
-
Morpholine (catalyst)
-
Ethanol
-
4-chlorophenyl isothiocyanate
-
2-chloro-N-(prop-2-yn-1-yl)acetamide
-
Sodium ethoxide
-
Acryloyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification supplies (silica gel, solvents)
Procedure:
-
Step 1: Synthesis of the 2-aminothiophene intermediate.
-
To a solution of 4-tert-butylcyclohexanone (1 eq), malononitrile (1 eq), and elemental sulfur (1.1 eq) in ethanol, add a catalytic amount of morpholine.
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and collect the precipitated product by filtration. Wash with cold ethanol and dry to yield the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile derivative.
-
-
Step 2: Formation of the thiourea derivative.
-
Dissolve the aminothiophene intermediate (1 eq) and 4-chlorophenyl isothiocyanate (1 eq) in pyridine.
-
Heat the mixture at 100°C for 8 hours.
-
Pour the reaction mixture into ice-water and collect the precipitate.
-
-
Step 3: Cyclization to the thienopyridine core.
-
Suspend the thiourea derivative (1 eq) in ethanol and add a solution of sodium ethoxide (2 eq) in ethanol.
-
Add 2-chloro-N-(prop-2-yn-1-yl)acetamide (1.1 eq) and reflux the mixture for 12 hours.
-
Neutralize with acetic acid, and extract the product with ethyl acetate. Purify by column chromatography.
-
-
Step 4: Installation of the acrylamide warhead.
-
Dissolve the product from Step 3 (1 eq) in DCM and cool to 0°C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of acryloyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Wash the reaction with saturated sodium bicarbonate solution, dry over sodium sulfate, and concentrate.
-
Purify the final product, ThienoProbe-1 , by column chromatography.
-
Part 3: Application Notes - Probing the Proteome
Once synthesized and purified, ThienoProbe-1 can be used in a variety of cellular experiments to identify its protein targets. The general workflow involves treating live cells or cell lysates with the probe, followed by bioorthogonal ligation to a reporter tag, and subsequent analysis.
Caption: General workflow for target identification.
Protocol 2: In-Cell Target Engagement via In-Gel Fluorescence
This protocol allows for the rapid visualization of target engagement in a competitive format. By pre-treating cells with a non-tagged version of the inhibitor, one can observe a decrease in fluorescence from the probe, confirming on-target binding.
Materials:
-
Cancer cell line (e.g., HUVEC for VEGFR-2)
-
Complete cell culture medium
-
ThienoProbe-1 (alkyne probe)
-
Non-alkynated thienopyridine inhibitor (for competition)
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Click chemistry reagents: Rhodamine-azide, copper(II) sulfate, TBTA, sodium ascorbate
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 80-90% confluency.
-
For competition experiments, pre-treat cells with the non-alkynated inhibitor (e.g., 10 µM) or DMSO (vehicle control) for 1 hour.
-
Add ThienoProbe-1 (e.g., 1 µM) to all wells and incubate for 2 hours.
-
-
Cell Lysis:
-
Wash cells twice with cold PBS.
-
Lyse cells directly on the plate with ice-cold lysis buffer. Scrape cells, collect the lysate, and clarify by centrifugation (14,000 x g, 15 min, 4°C).
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
Click Chemistry Reaction:
-
Normalize protein concentration for all samples (e.g., to 1 mg/mL).
-
To 50 µg of protein, add the click chemistry reaction cocktail. Final concentrations: 100 µM Rhodamine-azide, 1 mM CuSO₄, 100 µM TBTA, 1 mM sodium ascorbate.
-
Incubate at room temperature for 1 hour in the dark.
-
-
Analysis:
-
Quench the reaction by adding 4x SDS-PAGE loading buffer.
-
Resolve proteins on an SDS-PAGE gel.
-
Scan the gel using a fluorescence scanner at the appropriate excitation/emission wavelengths for rhodamine.[23][24]
-
Expected Result: A fluorescent band corresponding to the molecular weight of the target protein (and any off-targets) will be visible in the probe-only lane. This band will show reduced intensity in the lane pre-treated with the competitor inhibitor, confirming target engagement.
-
Protocol 3: Proteome-Wide Target Identification by Mass Spectrometry
This protocol uses a biotin tag for affinity purification of probe-labeled proteins, followed by mass spectrometry to identify them.[8][9][14]
Materials:
-
Same as Protocol 2, but replace Rhodamine-azide with Biotin-azide.
-
Streptavidin-agarose beads
-
Wash buffers (e.g., 1% SDS in PBS, 6M urea, PBS)
-
Ammonium bicarbonate
-
DTT and iodoacetamide
-
Trypsin (mass spectrometry grade)
-
Formic acid, acetonitrile (HPLC grade)
-
LC-MS/MS instrument
Procedure:
-
Cell Treatment and Lysis: Follow steps 1 and 2 from Protocol 2.
-
Click Chemistry: Follow step 3 from Protocol 2, using Biotin-azide instead of Rhodamine-azide.
-
Affinity Purification:
-
On-Bead Digestion:
-
Resuspend the beads in 50 mM ammonium bicarbonate.
-
Reduce disulfide bonds with DTT (10 mM, 30 min at 56°C).
-
Alkylate free cysteines with iodoacetamide (55 mM, 20 min at RT in the dark).
-
Add trypsin (1 µg) and incubate overnight at 37°C.[27]
-
-
Mass Spectrometry:
-
Collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid and desalt using a C18 StageTip.
-
Analyze the peptides by LC-MS/MS.
-
Search the resulting spectra against a protein database to identify the proteins that were covalently labeled by ThienoProbe-1 .
-
Part 4: Data Interpretation and Validation
The output from the mass spectrometry experiment will be a list of identified proteins. True targets should be significantly enriched in the probe-treated sample compared to the DMSO control.
Table 1: Representative Thienopyridine-Based Kinase Inhibitors and their Potency
| Compound Class | Target Kinase | Reported IC₅₀ | Reference |
| Thieno[2,3-b]pyridine | c-Met | 0.005 µM (in A549 cells) | [6] |
| Thienopyridine | CHK1 | 1 nM (enzymatic) | [10] |
| Thienopyrimidine | VEGFR-2 | 22 nM (enzymatic) | [28] |
| Thienopyridine | Aurora B | pIC₅₀ range: 6.0-8.5 | [16] |
This data highlights the versatility of the scaffold in targeting different kinases with high potency.
Once a primary target is identified, for example, VEGFR-2, further validation is crucial. This can be achieved through orthogonal methods such as:
-
Western Blotting: Confirming the presence of the identified protein in the streptavidin pulldown.
-
Cellular Thermal Shift Assay (CETSA): A label-free method to confirm target engagement in cells or lysates by measuring changes in protein thermal stability upon ligand binding.[2][3][7][29]
-
Functional Assays: Demonstrating that the probe inhibits the downstream signaling of the putative target. For VEGFR-2, this would involve measuring the phosphorylation of downstream effectors like PLCγ, Akt, and ERK.[1][17][18][19][30]
VEGFR-2 Signaling Pathway
The following diagram illustrates the VEGFR-2 signaling cascade, providing a map of potential downstream readouts for functional validation assays.
Caption: Simplified VEGFR-2 signaling cascade.
Conclusion
The thienopyridine scaffold represents a powerful and versatile platform for the development of covalent chemical probes. By combining rational design, robust synthetic chemistry, and cutting-edge chemoproteomic techniques, researchers can craft molecular tools to dissect complex biological processes with high precision. The protocols and conceptual frameworks presented here provide a comprehensive guide for researchers aiming to harness the potential of thienopyridine-based probes in their own investigations, ultimately accelerating the discovery of new biology and the development of novel therapeutics.
References
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Signaling pathways of VEGFR-2. The VEGFR-2 consists of extracellular... - ResearchGate. (URL: [Link])
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (2022-09-01). (URL: [Link])
-
Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (URL: [Link])
-
Current Advances in CETSA - Frontiers. (2022-06-08). (URL: [Link])
-
Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. - SciLifeLab Publications. (URL: [Link])
-
Click Chemistry in Proteomic Investigations - PMC - PubMed Central - NIH. (URL: [Link])
-
Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - NIH. (URL: [Link])
-
Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022-01-27). (URL: [Link])
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. (2015-11-09). (URL: [Link])
-
Tetrazine ligation for chemical proteomics - PubMed. (2017-06-26). (URL: [Link])
-
Tetrazine ligation for chemical proteomics - ResearchGate. (2017-06-15). (URL: [Link])
-
A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - NIH. (URL: [Link])
-
Chemoproteomic methods for covalent drug discovery - PMC - PubMed Central. (URL: [Link])
-
A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (2016-06-10). (URL: [Link])
-
Cysteine reactive chloroalkane probe enables HaloTag ligation for downstream chemical proteomics analysis | bioRxiv. (2026-01-08). (URL: [Link])
-
Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout | Analytical Chemistry - ACS Publications. (2021-07-28). (URL: [Link])
-
Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - Bio-Rad. (URL: [Link])
-
Bioorthogonal chemistry - Wikipedia. (URL: [Link])
-
File:The VEGFR2 signaling pathways in endothelial cells.png - Wikimedia Commons. (2025-10-21). (URL: [Link])
-
Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and... - ResearchGate. (URL: [Link])
-
Biomedical Data Mining - A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. (URL: [Link])
-
General structure of thieno[2,3-b]pyridine derivatives targeted in this work. - ResearchGate. (URL: [Link])
-
A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - NIH. (URL: [Link])
-
VEGFA-VEGFR2 signaling | Pathway - PubChem - NIH. (URL: [Link])
-
Label-free target identification using in-gel fluorescence difference via thermal stability shift. (2016-09-22). (URL: [Link])
-
Determining target engagement in living systems - PMC - NIH. (URL: [Link])
-
Experimental and predicted pIC 50 values of thienopyrimidine derivatives. - ResearchGate. (URL: [Link])
-
Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. (2025-08-06). (URL: [Link])
-
Sample preparation for Mass spectrometric analysis - G-Biosciences. (2018-12-04). (URL: [Link])
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Design, synthesis and SAR of thienopyridines as potent CHK1 inhibitors - PubMed. (URL: [Link])
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Effects of P2Y12 receptor antagonists beyond platelet inhibition – comparison of ticagrelor with thienopyridines - PMC - NIH. (URL: [Link])
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Sample Preparation for Proteomics and Mass Spectrometry Analysis. (2011-01-21). (URL: [Link])
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Label-free target identification using in-gel fluorescence difference via thermal stability shift. (URL: [Link])
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Correlation coefficient (R 2 ) between IC 50 values in three cell lines - ResearchGate. (URL: [Link])
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Design, synthesis and biological evaluation of thienopyridine derivatives as c-Met kinase inhibitors - PubMed. (2024-10-02). (URL: [Link])
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In-gel Fluorescence - Azure Biosystems. (URL: [Link])
-
Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. (2025-12-30). (URL: [Link])
-
Label-Free Target Identification Using In-Gel Fluorescence Difference via Thermal Stability Shift - ResearchGate. (2016-09-20). (URL: [Link])
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A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC. (URL: [Link])
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Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - NIH. (2023-04-14). (URL: [Link])
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - MDPI. (URL: [Link])
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Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2 - NIH. (URL: [Link])
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(PDF) A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. (2025-08-06). (URL: [Link])
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Minimizing the off-target reactivity of covalent kinase inhibitors by... - ResearchGate. (URL: [Link])
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Thieno[3,2-b]pyridine Synthesis
Welcome to the Technical Support Center for the synthesis of thieno[3,2-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. As a privileged core in many biologically active compounds, mastering its synthesis is crucial for advancing medicinal chemistry and drug discovery programs.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to optimize your reaction conditions and achieve higher yields and purity.
Introduction to Thieno[3,2-b]pyridine Synthesis
The thieno[3,2-b]pyridine ring system is a key pharmacophore in a range of therapeutic agents, including kinase inhibitors and negative allosteric modulators of metabotropic glutamate receptor subtype 5 (mGlu₅).[2][3] Its synthesis, however, can be challenging, often plagued by low yields and difficult purifications. This guide will focus on troubleshooting the common synthetic routes, providing practical solutions based on established chemical principles.
A prevalent strategy for constructing the thieno[3,2-b]pyridine core involves the annulation of a pyridine ring onto a pre-functionalized thiophene precursor, such as a 3-aminothiophene derivative.[2] This is often followed by functional group manipulations to arrive at the desired target molecule.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low Yield in the Initial Ring Formation/Cyclization Step
Question: I am attempting to synthesize the thieno[3,2-b]pyridine core from a 3-aminothiophene precursor, but my yields are consistently low. What are the critical parameters to investigate?
Answer: Low yields in the initial cyclization are a frequent hurdle.[4] The key is a systematic optimization of your reaction conditions. Here’s a breakdown of the crucial factors and how to address them:
-
Causality: The cyclization step, whether it's a Friedländer-type condensation or a Gould-Jacobs reaction, is highly sensitive to catalyst, solvent, and temperature.[5][6] Suboptimal conditions can lead to incomplete conversion, side reactions, or degradation of starting materials and products.
-
Troubleshooting Workflow:
-
Catalyst Choice and Loading:
-
Acid Catalysis: For Friedländer synthesis, if you are using a traditional acid catalyst like p-toluenesulfonic acid (p-TSA) and observing low yields, consider screening other acids such as molecular iodine, which can be highly efficient.[6] Start with a catalytic amount (e.g., 10-20 mol%) and incrementally increase if necessary.
-
Base Catalysis: In base-catalyzed cyclizations, the choice of base is critical. If a weak base like potassium carbonate is ineffective, a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous solvent might be required.[7]
-
Palladium Catalysis: For cross-coupling strategies, catalyst deactivation is a common issue. The pyridine nitrogen can coordinate to the palladium center, inhibiting its activity. Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can mitigate this problem.[8]
-
-
Solvent Selection:
-
The solvent must be able to dissolve all reactants and be inert under the reaction conditions. For high-temperature cyclizations, high-boiling solvents like diphenyl ether or Dowtherm A are often used.[2] However, these can also promote degradation.
-
If solubility is an issue at lower temperatures, consider switching to a more polar aprotic solvent like DMF or DMSO. Ensure the solvent is anhydrous, as water can interfere with many catalytic cycles.
-
-
Temperature and Reaction Time:
-
High temperatures can accelerate both the desired reaction and decomposition pathways.[5] It is crucial to find the optimal temperature. Monitor your reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material and the formation of the product and byproducts.
-
Microwave-assisted synthesis can be a powerful tool to reduce reaction times and potentially improve yields by minimizing thermal decomposition.[5]
-
-
Table 1: Recommended Starting Conditions for Optimizing Cyclization
| Parameter | Condition 1 (Milder) | Condition 2 (More Forcing) | Key Consideration |
| Catalyst | p-TSA (10 mol%) | Anhydrous ZnCl₂ (1 equiv.) | Ensure catalyst is fresh and anhydrous. |
| Solvent | Toluene or Dioxane | Diphenyl ether | Use high-purity, dry solvents. |
| Temperature | 80-110 °C (Reflux) | 180-250 °C | Monitor for product degradation at higher temperatures. |
| Reaction Time | 4-12 hours | 1-4 hours | Monitor progress by TLC/LC-MS to avoid over-running. |
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start -> catalyst; start -> solvent; start -> temp_time;
catalyst -> analysis; solvent -> analysis; temp_time -> analysis;
analysis -> improved [label="Yes"]; analysis -> start [label="No, try next\nparameter"]; }
Caption: A decision workflow for troubleshooting low cyclization yields.
Issue 2: Formation of Intractable Impurities
Question: My reaction mixture is complex, and I'm struggling to isolate the desired thieno[3,2-b]pyridine. What are the likely impurities, and how can I minimize their formation?
Answer: The formation of multiple byproducts is a common challenge. Understanding the potential side reactions is the first step toward mitigating them.
-
Common Impurities and Their Origins:
-
Isomers: Depending on the substitution pattern of your starting materials, the formation of regioisomers (e.g., thieno[2,3-b]pyridines) is possible. Careful selection of precursors and reaction conditions can favor the desired isomer.
-
Oxidation Products: The thiophene sulfur and pyridine nitrogen are susceptible to oxidation, leading to the formation of S-oxides and N-oxides, respectively. This is more likely if the reaction is exposed to air, especially at elevated temperatures. Running reactions under an inert atmosphere (Nitrogen or Argon) is crucial.[9]
-
Dimers and Polymers: Self-condensation of starting materials or reactive intermediates can lead to the formation of dimers and higher molecular weight oligomers. This can often be minimized by using a higher dilution or by adding one of the reactants slowly to the reaction mixture.
-
Hydrolysis Products: If your target molecule contains sensitive functional groups like nitriles or esters, these can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions, especially in the presence of water.[10][11]
-
-
Strategies for Minimizing Impurities:
-
Inert Atmosphere: Always conduct your reactions under a nitrogen or argon atmosphere to prevent oxidation.[9]
-
Purity of Starting Materials: Ensure your starting materials are pure and dry. Impurities can initiate side reactions.
-
Controlled Addition: For highly reactive species, consider slow addition using a syringe pump to maintain a low concentration and minimize self-condensation.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS. Stop the reaction once the starting material is consumed to prevent the formation of degradation products.
-
Issue 3: Difficulty in Product Purification
Question: I have successfully synthesized my thieno[3,2-b]pyridine derivative, but I am finding it difficult to purify. What are the best practices for purification?
Answer: Purification of heterocyclic compounds can be challenging due to their polarity and potential for multiple interactions with stationary phases.
-
Crystallization:
-
Crystallization is often the most effective method for obtaining highly pure material.[12]
-
Solvent Screening: Experiment with a range of solvents to find a suitable system. A good crystallization solvent will dissolve the compound when hot but not when cold. Common solvents for recrystallizing thienopyridine derivatives include ethanol, methanol, ethyl acetate, and mixtures with hexanes.[13][14]
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature, and then in a refrigerator, to promote the formation of well-defined crystals. Rapid cooling can lead to the precipitation of impurities.
-
-
Column Chromatography:
-
Solvent System Selection: For column chromatography on silica gel, a gradient elution is often necessary. Start with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increase the polarity by adding ethyl acetate or dichloromethane.[4]
-
Tailing Reduction: If your compound contains a basic pyridine nitrogen, it may "tail" on the silica gel column. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can significantly improve the peak shape. Conversely, for acidic compounds like carboxylic acid derivatives, adding a small amount of acetic acid or formic acid to the eluent can be beneficial.[15]
-
Reverse-Phase Chromatography: For highly polar compounds that are difficult to purify on normal-phase silica, consider reverse-phase chromatography (C18).
-
-
Acid-Base Extraction:
-
For thieno[3,2-b]pyridine carboxylic acids, an acid-base extraction can be a powerful purification technique. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be washed with fresh organic solvent, and the pure carboxylic acid can be precipitated by acidification with an acid like HCl.[15]
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to hydrolyze a thieno[3,2-b]pyridine-5-carbonitrile to the corresponding carboxylic acid?
A1: The hydrolysis of the nitrile can be achieved under either acidic or basic conditions.[16][17]
-
Basic Hydrolysis: Heating the nitrile with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide is a common and effective method. The reaction typically requires elevated temperatures (e.g., reflux) for several hours. The initial product is the carboxylate salt, which needs to be neutralized with a strong acid (e.g., HCl) to precipitate the carboxylic acid.[2][10]
-
Acidic Hydrolysis: Refluxing the nitrile with a strong aqueous acid like hydrochloric acid or sulfuric acid will also yield the carboxylic acid directly. However, this method can sometimes be slower and may not be suitable for substrates with acid-labile functional groups.[16]
Q2: I am performing a palladium-catalyzed Suzuki coupling to introduce a substituent on the thieno[3,2-b]pyridine ring, and the reaction is not going to completion. What should I check?
A2: Incomplete conversion in Suzuki couplings of pyridine-containing heterocycles is often due to catalyst inhibition or deactivation.[8][18]
-
Ligand Choice: The pyridine nitrogen can coordinate to the palladium catalyst and inhibit its activity. Using bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos can help to prevent this coordination and improve the catalytic turnover.
-
Base Selection: The choice of base is critical. A common base for Suzuki couplings is potassium carbonate, but for challenging substrates, stronger bases like cesium carbonate or potassium phosphate may be more effective.
-
Solvent: Ensure your solvent (e.g., dioxane, toluene, or DMF) is anhydrous. Water can lead to the decomposition of the boronic acid/ester and deactivate the catalyst.
-
Degassing: Thoroughly degas your reaction mixture to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Q3: Can I use the Gewald reaction to synthesize the 3-aminothiophene precursor for my thieno[3,2-b]pyridine synthesis?
A3: Yes, the Gewald reaction is a powerful and versatile method for the synthesis of polysubstituted 2-aminothiophenes, which are excellent precursors for the subsequent construction of the fused pyridine ring.[19] The Gewald reaction is a one-pot multicomponent reaction that typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (like ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base. The choice of the ketone/aldehyde and the active methylene nitrile will determine the substitution pattern on the resulting aminothiophene.
Detailed Experimental Protocols
Protocol 1: Synthesis of a Thieno[3,2-b]pyridine-5-carbonitrile Precursor
This protocol describes a generalized workflow for the synthesis of a thieno[3,2-b]pyridine-5-carbonitrile, a common intermediate that can be further elaborated.[2]
-
Annulation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 3-aminothiophene derivative (1.0 equiv.) in a suitable solvent such as ethanol or DMF.
-
Add ethoxymethylenemalononitrile (EMMN) (1.1 equiv.) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting 3-aminothiophene is consumed.
-
Cool the reaction mixture to room temperature. The intermediate may precipitate and can be isolated by filtration, or the crude mixture can be taken directly to the next step.
-
Cyclization: Add the intermediate from the previous step to a high-boiling solvent such as diphenyl ether or Dowtherm A.
-
Heat the mixture to a high temperature (typically 200-250 °C) to induce thermal cyclization. Monitor the reaction by TLC.
-
Once the cyclization is complete, cool the reaction mixture and purify the product by column chromatography or crystallization.
Protocol 2: Hydrolysis of a Thieno[3,2-b]pyridine-5-carbonitrile
This protocol outlines the basic hydrolysis of a nitrile to a carboxylic acid.[10][15]
-
Reaction Setup: In a round-bottom flask, suspend the thieno[3,2-b]pyridine-5-carbonitrile (1.0 equiv.) in a 10-20% aqueous solution of sodium hydroxide (excess, e.g., 5-10 equiv.).
-
Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the evolution of ammonia gas (use wet pH paper to test) and by TLC (the carboxylic acid product will be at the baseline in many solvent systems until spotted on a plate pre-treated with an acid).
-
Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic (pH ~2-3). The carboxylic acid product should precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
References
- BenchChem. (2025).
- Perin, G., et al. (n.d.). Methods for the synthesis of thieno[2,3‐b]pyridines.
- Abdel-Wahab, B. F., et al. (n.d.).
- Paulin, E. K., et al. (2025).
- BenchChem. (2025).
- Yuan, Z., et al. (2024). Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. PubMed.
- Silva, A. M. S., et al. (n.d.). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. PMC - NIH.
- Biotage. (n.d.).
- Queiroz, M. J. R. P., et al. (2025). Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings and intramolecular cyclizations.
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
- Gorobets, N. Y., et al. (2009).
- BenchChem. (2025). How to improve the yield of "Thieno[3,2-b]pyridine-5-carboxylic acid" synthesis.
- BenchChem. (2025).
- BenchChem. (2025).
- Eroğlu, K., & Günakra, Ö. T. (n.d.).
- Al-Omair, M. A., et al. (n.d.).
- University of Rochester. (2026).
- Wikipedia. (n.d.). Gould–Jacobs reaction.
- Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Bakhite, E. A., et al. (2025). Synthesis and characterization of some new pyridines, thieno[2,3‐b] pyridines and pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidine‐4(3H)‐ones bearing styryl moiety.
- Iaroshenko, V. O., et al. (n.d.).
- Locuson, C. W., et al. (2025).
- Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
- Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
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Technical Support Center: Purification of 3-Aminothieno[3,2-b]pyridine-2-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the purification of 3-Aminothieno[3,2-b]pyridine-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges in obtaining this key heterocyclic building block with high purity. Due to its amphoteric nature—possessing both a basic amino group and an acidic carboxylic acid group—this compound presents unique purification challenges that standard protocols may not adequately address.
This guide provides in-depth, field-proven troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions. Our approach is rooted in explaining the chemical principles behind each step, empowering you to make informed decisions and adapt these methods to your specific experimental context.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound. The amphoteric and zwitterionic character of the molecule at neutral pH is often the root cause of purification difficulties.
| Problem Encountered | Probable Cause(s) | Recommended Solution & Scientific Rationale |
| Crude product is an intractable oil, gum, or non-filterable solid. | 1. Residual High-Boiling Solvents: Synthesis is often performed in solvents like DMF or DMSO, which are difficult to remove under standard vacuum.[1][2] 2. Incomplete Reaction: Presence of starting materials or intermediates can disrupt crystallization. 3. Formation of Complex Impurities: Side reactions, such as oxidative dimerization, can lead to complex mixtures that are difficult to crystallize.[1][3][4] | Trituration & Solvent Swapping: 1. Add the crude material to a rapidly stirring, non-polar solvent in which the product is insoluble (e.g., diethyl ether, MTBE, or ethyl acetate). This will dissolve many organic impurities and wash away residual solvents. 2. If the product is an oil, it may solidify during this process. If it remains oily, decant the solvent and repeat with fresh solvent. 3. Rationale: This process, known as trituration, leverages solubility differences. The desired zwitterionic product has low solubility in non-polar organic solvents, while many unreacted starting materials and byproducts are more soluble. |
| Low purity after initial workup; multiple spots on TLC. | 1. Synthetic Byproducts: Incomplete cyclization, or side-products from precursors like substituted nicotinonitriles, are common. The separation of structurally similar byproducts can be challenging.[5] 2. Unreacted Starting Materials: Depending on the synthetic route, starting materials may persist. | Acid-Base Purification: 1. This is the most effective method for this class of compound. Dissolve the crude material in an aqueous base (e.g., 1 M NaOH) to deprotonate the carboxylic acid, forming a soluble salt. 2. Wash the aqueous solution with an organic solvent (e.g., ethyl acetate or DCM) to remove neutral organic impurities. 3. Carefully re-acidify the aqueous layer with an acid (e.g., 1 M HCl or acetic acid) to the isoelectric point (typically pH 4-6) to precipitate the pure product. 4. Rationale: This exploits the amphoteric nature of the molecule. Impurities lacking both acidic and basic groups will be partitioned into the organic layer, providing a significant purification factor. This method is effective for removing certain byproducts like 2,6-disubstituted nicotinonitriles during workup[5]. |
| Column chromatography yields poor separation and/or recovery. | 1. Strong Adsorption to Silica Gel: The polar amino and carboxylic acid groups bind irreversibly or very strongly to the acidic silica gel surface, causing significant streaking and low recovery. This is a known challenge for similar compounds[5]. 2. Poor Solubility: The compound may have poor solubility in common chromatography eluents. | Avoid Standard Silica Chromatography: 1. Modified Mobile Phase: If chromatography is unavoidable, modify the eluent. Add 1-2% acetic acid to the mobile phase (e.g., DCM/MeOH/AcOH) to protonate the amino group and reduce tailing. Alternatively, adding a base like triethylamine can be effective. 2. Alternative Stationary Phases: Consider using neutral or basic alumina, or reverse-phase (C18) chromatography. 3. Prioritize Other Methods: Exhaust acid-base purification and recrystallization options before attempting chromatography. |
| Product is discolored (yellow, tan, or brown). | 1. Oxidation: The electron-rich aromatic system and the amino group are susceptible to air oxidation, forming highly colored impurities.[1][3][4] 2. Trace Metal Impurities: Residual palladium or copper from coupling reactions can cause discoloration.[5] 3. Thermal Degradation: Excessive heat during reaction or solvent removal can lead to decomposition. | Decolorization Protocol: 1. During the final step of recrystallization (see Protocol 2), add a small amount of activated charcoal (charcoal treatment) to the hot solution. 2. Keep the solution hot for 5-10 minutes, then filter it through a pad of Celite® to remove the charcoal. 3. Rationale: Activated charcoal has a high surface area and adsorbs large, flat, colored aromatic molecules and trace metal impurities. The Celite prevents fine charcoal particles from contaminating the filtrate. Using a reducing agent like sodium hydrosulfite during workup can also sometimes bleach colored impurities[6]. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for purifying crude this compound?
A: The most robust and effective method is a sequential purification involving an acid-base workup followed by recrystallization . The acid-base workup (dissolving in base, washing with organic solvent, and precipitating with acid) removes the bulk of neutral organic impurities. Subsequent recrystallization from a suitable polar, protic solvent (like ethanol/water or acetic acid) will then remove any remaining closely related impurities and yield a highly pure, crystalline product.
Q2: My compound has very poor solubility in most common organic solvents. How can I purify it?
A: This is expected behavior due to its zwitterionic character. Instead of focusing on finding a single good organic solvent, leverage its solubility in aqueous acidic and basic solutions as described in the acid-base purification protocol. For recrystallization, highly polar solvents like acetic acid, DMF, or mixtures of ethanol and water are often required. Some compounds in this class are noted to have poor solubility even in assay conditions, which underscores this inherent property[5].
Q3: How can I confirm the purity of my final product?
A: A combination of techniques is recommended.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify any major organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent tool to assess purity (as a percentage area of the main peak) and confirm the molecular weight of the product.
-
Melting Point: A sharp melting point is a good indicator of high purity. Compare it to literature values if available.
Q4: What are the best practices for drying and storing the purified compound?
A: After filtration, wash the crystalline product with a small amount of cold water, followed by a non-polar solvent like diethyl ether to help remove the water. Dry the solid thoroughly under high vacuum at a moderate temperature (40-50 °C) to remove all residual solvents. Store the final compound in a tightly sealed vial, protected from light and air, preferably in a desiccator or under an inert atmosphere (argon or nitrogen) to prevent slow oxidative degradation. The material should be stored in a cool, dry, and well-ventilated place[7].
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Precipitation
This protocol is the recommended first step for crude material containing significant neutral impurities.
Workflow Diagram: Acid-Base Purification
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Methodology:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a sufficient volume of 1 M aqueous sodium hydroxide (NaOH) solution to fully dissolve the solid. Gentle warming may be required. The goal is to form the soluble sodium carboxylate salt.
-
Transfer the basic aqueous solution to a separatory funnel.
-
Extract the aqueous solution twice with an equal volume of an organic solvent like ethyl acetate or dichloromethane (DCM). This removes non-polar, non-acidic impurities.
-
Combine the organic layers and discard them (or save for analysis of impurities).
-
Return the aqueous layer to the flask and cool it in an ice-water bath with stirring.
-
Slowly and carefully add 1 M aqueous hydrochloric acid (HCl) or glacial acetic acid dropwise. The product will begin to precipitate as it reaches its isoelectric point. Monitor the pH with pH paper or a meter.
-
Continue adding acid until precipitation is complete (typically around pH 4-6). Adding too much acid may re-dissolve the product by protonating the amino group.
-
Once precipitation is complete, allow the slurry to stir in the ice bath for an additional 30 minutes to maximize recovery.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with a small amount of cold deionized water and then with diethyl ether.
-
Dry the purified solid under high vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
This protocol is ideal for purifying the solid obtained from the acid-base workup or for crude material that is already relatively pure.
Step-by-Step Methodology:
-
Place the semi-pure solid into an appropriately sized flask equipped with a stir bar and a reflux condenser.
-
Add a minimum volume of a suitable hot solvent (see table below) to just dissolve the solid at reflux. Add the solvent in small portions, allowing time for the solid to dissolve before adding more.
-
(Optional Decolorization Step) If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% w/w).
-
(Optional) Heat the mixture back to reflux for 5-10 minutes.
-
(Optional) Filter the hot solution through a pre-warmed funnel containing a pad of Celite® to remove the charcoal.
-
Allow the clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the solution has reached room temperature, place it in an ice bath or refrigerator for at least 1 hour to complete the crystallization process.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.
| Suggested Recrystallization Solvents | Comments |
| Aqueous Ethanol (EtOH/H₂O) | Excellent general-purpose choice. Dissolve in hot ethanol and add hot water dropwise until the solution becomes slightly cloudy (cloud point), then add a drop of ethanol to clarify. |
| Acetic Acid (AcOH) | Often very effective for dissolving amino acids and related compounds at high temperatures. The product will precipitate upon cooling. Residual AcOH must be thoroughly removed under vacuum. |
| Dimethylformamide (DMF) / Water | Use for compounds with lower solubility. Dissolve in a minimum of hot DMF, then slowly add water as an anti-solvent to induce crystallization. |
Section 4: Purification Strategy Decision Tree
This diagram provides a logical pathway for selecting the appropriate purification strategy based on the characteristics of your crude product.
Caption: Decision tree for selecting a purification method.
References
-
Dyakonenko, V. V., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega, 6(22), 14030–14048. [Link]
-
Dyakonenko, V. V., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications. [Link]
-
Contreras, J. M., et al. (2020). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]
-
CAS. (n.d.). 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid. CAS Common Chemistry. Retrieved January 16, 2026, from [Link]
-
PatSnap Eureka. (2005). Substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide compounds and processes for preparing and their uses. [Link]
-
Organic Syntheses. (n.d.). 3-Aminopyridine. Organic Syntheses Procedure. Retrieved January 16, 2026, from [Link]
-
Korniyenko, Y. I., et al. (2020). Reaction of 3-Amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxamides with Ninhydrin. Russian Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid. PubChem Compound Summary. Retrieved January 16, 2026, from [Link]
-
Frolova, E. A., et al. (2020). Secondary 3-Aminothieno[2,3-b]Pyridine-2-Carboxamides in Reaction with ortho-Formylbenzoic Acid. Chemistry of Heterocyclic Compounds. [Link]
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- 2. Substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide compounds and processes for preparing and their uses - Eureka | Patsnap [eureka.patsnap.com]
- 3. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3- b]pyridine-2-carboxamide Series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. echemi.com [echemi.com]
Technical Support Center: Overcoming Low Yield in Gewald Reaction for Thienopyridine Precursors
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the Gewald reaction for the synthesis of thienopyridine precursors. The Gewald three-component reaction is a powerful and atom-economical method for creating highly functionalized 2-aminothiophenes, which are crucial building blocks for thieno[2,3-b]pyridines and other pharmaceutically important scaffolds.[1][2][3] However, achieving high yields can be challenging. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common obstacles.
Frequently Asked Questions (FAQs)
Q1: What fundamentally is the Gewald reaction, and why is it a cornerstone for synthesizing thienopyridine precursors?
The Gewald reaction is a one-pot, multicomponent reaction that synthesizes a polysubstituted 2-aminothiophene from a ketone or aldehyde, an active methylene nitrile (like ethyl cyanoacetate or malononitrile), and elemental sulfur, all in the presence of a basic catalyst.[4][5][6] Its prominence in synthesizing precursors for thienopyridines, a class of potent anti-platelet drugs, stems from its efficiency.[3][7][8] The reaction directly installs an amino group at the C2 position of the thiophene ring, which is perfectly positioned for subsequent annulation to form the pyridine ring of the thieno[2,3-b]pyridine system.[3][9]
Q2: Can you illustrate the accepted mechanism of the Gewald reaction?
Certainly. While the exact mechanism regarding sulfur's behavior is complex, the generally accepted pathway involves three key stages: a Knoevenagel condensation, the addition of sulfur, and a final intramolecular cyclization followed by tautomerization.[1][4] Computational studies suggest the reaction initiates with the Knoevenagel-Cope condensation, followed by the opening of the elemental sulfur ring by an intermediate carbanion, leading to polysulfide formation.[10][11] The final cyclization and aromatization to the stable thiophene product is the thermodynamic driving force of the reaction.[11]
Caption: Figure 1. The accepted three-stage mechanism of the Gewald reaction.
Q3: What are the most common culprits behind low yields in the Gewald reaction?
Low yields typically trace back to one of four primary issues:
-
Inefficient Knoevenagel Condensation: The initial condensation between the ketone/aldehyde and the active methylene nitrile is often the rate-limiting step and can be reversible.[12][13]
-
Byproduct Formation: Competing side reactions, such as dimerization of the α,β-unsaturated nitrile intermediate or polymerization at high temperatures, can significantly consume starting materials.[12][14]
-
Poor Sulfur Reactivity: Elemental sulfur has limited solubility in many organic solvents, and its reactivity can be sluggish, leading to incomplete reactions.[13]
-
Substrate-Related Issues: Sterically hindered ketones are notoriously difficult substrates for the one-pot Gewald reaction and often result in poor yields.[12][13]
Troubleshooting Guide: From Low Yields to Optimized Synthesis
This section is designed to address specific experimental failures. Follow the logical workflow to diagnose and solve issues in your reaction.
Caption: Figure 2. A logical workflow for troubleshooting low yields in the Gewald reaction.
Problem Area 1: Inefficient Initial Condensation
Q: My TLC analysis shows mostly unreacted ketone and nitrile. How can I drive the initial Knoevenagel condensation forward?
A: This is a very common issue, particularly with less reactive ketones. The choice of base is critical.[12][13] While morpholine is standard, it may not be sufficient for your substrate.
-
Expert Insight: The base acts as a catalyst for the deprotonation of the active methylene nitrile. Its effectiveness depends on its pKa and steric accessibility. For hindered ketones, a stronger or less bulky base may be required to facilitate the reaction. Furthermore, this condensation produces water, which can inhibit the reaction or participate in side reactions. Actively removing it can significantly improve yields.[12][13]
Table 1: Comparison of Common Bases for Knoevenagel Condensation
| Base | Typical Use Case | Advantages | Considerations |
| Morpholine | Standard, widely used | Mild, effective for many substrates | May be too weak for less reactive ketones |
| Piperidine | More reactive ketones/aldehydes | Stronger base than morpholine, often faster | Can promote side reactions if not controlled |
| Triethylamine (TEA) | General purpose | Non-nucleophilic, easy to remove | Weaker than cyclic secondary amines |
| Piperidinium Borate | Catalytic approach | Can be used in truly catalytic amounts, green solvent compatible[15] | May require specific solvent systems (e.g., ethanol/water)[15] |
Actionable Solutions:
-
Switch the Base: If using morpholine with a challenging ketone, consider screening piperidine or triethylamine.[13]
-
Remove Water: If your solvent allows (e.g., toluene), use a Dean-Stark apparatus to remove the water formed during the condensation.[12]
-
Increase Temperature: A moderate increase in temperature (e.g., from 50°C to 70°C) can often overcome the activation energy barrier. Monitor carefully to avoid polymerization.[15]
Problem Area 2: Byproduct and Side Reaction Dominance
Q: My reaction mixture turned into a dark brown, intractable tar. What happened?
A: A dark, tarry mixture is a classic sign of polymerization or the formation of complex polysulfides.[12] This is almost always caused by excessive reaction temperatures.
-
Expert Insight: The α,β-unsaturated nitrile intermediate is susceptible to polymerization, especially at temperatures above 80-90°C. Additionally, sulfur can form various polysulfide species that contribute to the dark color and complicate isolation. Purity of starting materials is also key, as impurities can catalyze these unwanted pathways.[12]
Q: I've isolated a major byproduct that appears to be a dimer of my Knoevenagel intermediate. How can I prevent this?
A: Dimerization is a known competing reaction where the Knoevenagel adduct undergoes self-condensation.[12][14] This intermolecular reaction competes directly with the desired intramolecular cyclization with sulfur.
Actionable Solutions:
-
Strict Temperature Control: Maintain the reaction temperature in the optimal range, typically 40-60°C.[13] Do not overheat.
-
Optimize Reagent Addition: Instead of adding all reagents at once, try a slow, controlled addition of the ketone or base. This keeps the concentration of the reactive intermediate low, favoring the intramolecular cyclization over intermolecular dimerization.
-
Solvent Choice: The choice of solvent can influence reaction rates and sulfur solubility.
Table 2: General Solvent Effects on the Gewald Reaction
| Solvent | Typical Effect on Yield | Advantages | Disadvantages |
| Ethanol / Methanol | Good to Excellent | Good sulfur solubility, green solvent | Lower boiling points may limit temperature range |
| DMF / DMSO | Variable | High boiling point, excellent solvent properties | Can be difficult to remove, may promote side reactions[15] |
| Toluene | Good (with water removal) | Allows for azeotropic removal of water | Lower polarity, may reduce sulfur solubility |
| Ethanol/Water (1:1) | Good (with specific catalysts) | Green, can be effective with catalytic systems like Pip borate[15] | Not universally applicable for all conditions |
Problem Area 3: Dealing with Challenging Substrates
Q: I am using a sterically hindered ketone (e.g., di-isopropyl ketone) and my yield is consistently below 20%. Is there a better approach than the one-pot method?
A: Yes. For sterically hindered or otherwise unreactive ketones, the one-pot procedure is often inefficient. A two-step procedure is the field-proven solution.[12][13][16]
-
Expert Insight: The steric bulk around the carbonyl group significantly slows down the initial Knoevenagel condensation. By separating the reaction into two distinct steps, you can optimize the conditions for each stage independently, leading to a much higher overall yield.
Optimized Experimental Protocols
Protocol 1: Two-Step Procedure for Sterically Hindered Ketones
This protocol is recommended for substrates that give low yields in the standard one-pot synthesis.[12][13]
Step A: Synthesis and Isolation of the α,β-Unsaturated Nitrile
-
Setup: To a round-bottomed flask equipped with a Dean-Stark apparatus and condenser, add the sterically hindered ketone (1.0 eq), the active methylene nitrile (1.1 eq), and a suitable catalyst (e.g., piperidine, 0.1 eq) in toluene.
-
Reaction: Heat the mixture to reflux. Monitor the reaction by TLC until the starting ketone is consumed. Water will collect in the Dean-Stark trap.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with 1M HCl, followed by saturated NaHCO₃, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude α,β-unsaturated nitrile can often be used directly in the next step or purified by column chromatography if necessary.
Step B: Cyclization with Sulfur
-
Setup: In a separate flask, dissolve the purified α,β-unsaturated nitrile (1.0 eq) in ethanol.
-
Reagents: Add elemental sulfur (1.2 eq) and a base (e.g., morpholine, 1.5 eq).
-
Reaction: Heat the mixture to 50-60°C and stir. Monitor the disappearance of the starting material by TLC (typically 2-4 hours).
-
Isolation: Cool the reaction to room temperature and pour it into ice-cold water with vigorous stirring. The solid product will precipitate. Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove impurities.[17]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.[1][17]
References
-
Sabnis, R. W. (2015). The Gewald reaction in dye chemistry. Coloration Technology, 131(1), 1-17. [Link]
-
Peruncheralathan, S., & Ila, H. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Sabnis, R. W. (2015). The Gewald reaction in dye chemistry. ResearchGate. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
-
Wikipedia. (n.d.). Gewald reaction. [Link]
-
American Chemical Society. (2022). Computational investigations on the mechanism of the Gewald reaction. [Link]
-
Der Pharma Chemica. (2012). A green chemistry approach to gewald reaction. [Link]
-
ResearchGate. (2014). Synthesis of Polyfunctionally Substituted Thiophene, Thieno[2,3-b]pyridine and Thieno[2,3-d]pyrimidine Derivatives. [Link]
-
ResearchGate. (2022). Methods for the synthesis of thieno[2,3‐b]pyridines. [Link]
-
Semantic Scholar. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
Nguyen, K. A., et al. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 86(14), 9437–9448. [Link]
-
Zhidkova, Y. Y., et al. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, 54(10), 2287-2319. [Link]
-
SciELO. (2019). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. [Link]
-
Castanedo, C., & Sutherlin, D. (2001). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Tetrahedron Letters, 42(41), 7181-7184. [Link]
-
Stanovnik, B., et al. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-378. [Link]
-
Reddy, B. V. S., et al. (2021). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett, 32(19), 1935-1939. [Link]
-
Souza, C., et al. (2021). 2-Aminothiophene Derivative SB-83 Inhibits Trypanothione Reductase and Modulates Cytokine Production in Trypanosoma cruzi-Infected Cells. Pharmaceuticals, 14(10), 1034. [Link]
-
Kumar, A., et al. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. Scientific Reports, 10(1), 21999. [Link]
-
Wang, Y., et al. (2016). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules, 21(11), 1529. [Link]
Sources
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- 2. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. quod.lib.umich.edu [quod.lib.umich.edu]
- 15. d-nb.info [d-nb.info]
- 16. arkat-usa.org [arkat-usa.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Thienopyridine Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of thienopyridine derivatives. This guide is designed to provide in-depth technical assistance to researchers encountering challenges in their synthetic routes. As a Senior Application Scientist, my goal is to not only provide solutions but to also explain the underlying chemical principles to empower you in your experimental design and troubleshooting. This resource is structured to address common side reactions and purification challenges, offering field-proven insights and validated protocols.
Section 1: Side Reactions in Thiophene Ring Formation
The construction of the thiophene ring is a critical step in the synthesis of thienopyridines. Two common methods, the Gewald reaction and the Fiesselmann-Goldfarb synthesis, are powerful but can be prone to specific side reactions.
The Gewald Reaction: Troubleshooting Common Pitfalls
The Gewald reaction is a multicomponent reaction that efficiently assembles polysubstituted 2-aminothiophenes, the precursors to many thienopyridines. However, its one-pot nature can lead to a complex reaction mixture if not properly controlled.
FAQ 1: My Gewald reaction has a low yield and a significant amount of an insoluble, high-molecular-weight byproduct. What is happening?
This is a classic case of dimerization of the α,β-unsaturated nitrile intermediate .
-
Causality: The first step of the Gewald reaction is a Knoevenagel condensation to form an α,β-unsaturated nitrile. This intermediate is susceptible to Michael addition with another molecule of the deprotonated starting nitrile, leading to a dimeric byproduct. This side reaction is often favored at higher temperatures or with prolonged reaction times before the addition of sulfur.
-
Troubleshooting Guide:
-
Temperature Control: Maintain a low to moderate reaction temperature (typically 40-60 °C) during the initial condensation step.
-
Order of Addition: Add the elemental sulfur as soon as the Knoevenagel condensation is complete (monitor by TLC). This will trap the intermediate in the desired cyclization pathway.
-
Base Selection: Use a weaker base (e.g., morpholine, triethylamine) to minimize the concentration of the deprotonated nitrile available for dimerization.
-
dot
Caption: Dimerization competes with cyclization in the Gewald reaction.
FAQ 2: The reaction mixture has turned dark brown and tar-like, making work-up difficult.
This is likely due to the formation of complex polysulfides and polymerization .
-
Causality: Elemental sulfur (S8) can react with the base and intermediates to form a complex mixture of polysulfides. At elevated temperatures, these polysulfides can lead to the formation of colored, tarry materials. Additionally, the starting materials or intermediates can polymerize under harsh conditions.[1]
-
Troubleshooting Guide:
-
Temperature Control: Avoid excessive heating. The reaction is often exothermic, so careful monitoring and control are crucial.
-
Purity of Reagents: Ensure the purity of starting materials, as impurities can catalyze polymerization.
-
Solvent Choice: Use a solvent that effectively dissolves the starting materials and intermediates, such as ethanol or DMF.
-
Work-up: A difficult work-up may require trituration with a non-polar solvent like hexane to precipitate the desired product from the tarry mixture, followed by column chromatography.
-
The Fiesselmann-Goldfarb Synthesis and Related Cyclizations
The Fiesselmann-Goldfarb synthesis and the Thorpe-Ziegler reaction are valuable methods for constructing the thienopyridine core. However, regioselectivity and competing cyclization pathways can be a challenge.
FAQ 3: My Fiesselmann-Goldfarb synthesis yields a mixture of regioisomers. How can I improve selectivity?
Regioselectivity in the Fiesselmann-Goldfarb synthesis is primarily dictated by the substitution pattern of the starting materials.
-
Causality: The initial Michael addition of the thioglycolate derivative to the α,β-acetylenic ester determines the final substitution pattern of the thiophene ring. Steric and electronic factors of the substituents on the acetylene will influence the site of nucleophilic attack.
-
Troubleshooting Guide:
-
Substrate Design: Carefully consider the electronic nature of the substituents on your acetylenic precursor. Electron-withdrawing groups can direct the regioselectivity of the initial Michael addition.
-
Reaction Conditions: While less influential than substrate control, systematic variation of the base and solvent may empirically improve the regioselectivity in some cases.
-
FAQ 4: In my Thorpe-Ziegler cyclization to form a thieno[2,3-b]pyridine, I am observing a significant amount of an uncyclized intermediate.
Incomplete cyclization in the Thorpe-Ziegler reaction can be due to several factors.
-
Causality: The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile to form an enaminonitrile, which is a key step in the formation of certain thienopyridine isomers. The success of this cyclization depends on the efficiency of the base in deprotonating the α-carbon to the nitrile, allowing for intramolecular attack.
-
Troubleshooting Guide:
-
Base Strength: Employ a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LHMDS) to ensure complete deprotonation and facilitate cyclization.[2]
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all reagents and solvents are scrupulously dried.
-
High Dilution: To favor intramolecular cyclization over intermolecular polymerization, the reaction should be performed under high dilution conditions.[2]
-
Section 2: Side Reactions in the Functionalization of the Thienopyridine Core
Once the thienopyridine scaffold is synthesized, further functionalization is often required. These reactions can also be accompanied by side reactions that diminish yield and complicate purification.
Over-Alkylation and N- vs. C-Alkylation
FAQ 5: I am attempting to mono-alkylate my thienopyridine derivative, but I am observing significant amounts of di- and tri-alkylated products.
This is a common issue of polyalkylation , particularly when the initial alkylation product is more reactive than the starting material.
-
Causality: The introduction of an electron-donating alkyl group can activate the thienopyridine ring system towards further electrophilic attack, leading to over-alkylation.
-
Troubleshooting Guide:
-
Stoichiometry: Use a stoichiometric amount or a slight excess of the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and favor mono-alkylation.
-
Lower Temperature: Perform the reaction at a lower temperature to reduce the rate of the second and subsequent alkylations.
-
Protecting Groups: If the thienopyridine contains a reactive secondary amine, protection with a suitable group (e.g., Boc, Cbz) can prevent N-alkylation and direct C-alkylation. The protecting group can be removed in a subsequent step.
-
FAQ 6: My alkylation reaction is giving a mixture of N-alkylated and C-alkylated products. How can I control the selectivity?
The competition between N-alkylation and C-alkylation is influenced by the reaction conditions and the nature of the electrophile.
-
Causality: The nitrogen atom of the pyridine ring and certain carbon atoms of the thienopyridine nucleus are both nucleophilic. "Hard" electrophiles tend to react at the more electronegative nitrogen atom (N-alkylation), while "softer" electrophiles favor reaction at the more polarizable carbon atoms (C-alkylation).
-
Troubleshooting Guide:
-
For N-alkylation: Use "harder" alkylating agents like methyl iodide or dimethyl sulfate.
-
For C-alkylation: Employ "softer" electrophiles. Alternatively, protecting the nitrogen atom will direct alkylation to the carbon framework.
-
Solvent Effects: The choice of solvent can influence the selectivity. Aprotic solvents often favor N-alkylation, while protic solvents can solvate the nitrogen, potentially favoring C-alkylation.
-
N-Oxidation and Other Oxidative Side Reactions
FAQ 7: I am observing a byproduct with a mass 16 units higher than my expected product, especially during reactions involving oxidizing agents.
This strongly suggests N-oxidation of the pyridine nitrogen.
-
Causality: The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation by various reagents, leading to the formation of a thienopyridine N-oxide.[3][4] This can occur as an undesired side reaction during other transformations or be the intended product.
-
Troubleshooting Guide:
-
Avoid Strong Oxidants: If N-oxidation is not desired, avoid using strong oxidizing agents. If an oxidation is necessary for another part of the molecule, consider milder or more selective reagents.
-
Protecting Groups: In some cases, temporary protonation of the pyridine nitrogen with a strong acid can protect it from oxidation.
-
Reaction Conditions: Lowering the reaction temperature can sometimes minimize over-oxidation.
-
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Sources
Technical Support Center: Improving the Solubility of 3-Aminothieno[3,2-b]pyridine-2-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 3-Aminothieno[3,2-b]pyridine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in solubilizing this compound for their experiments. We provide in-depth, field-tested insights and protocols to help you overcome these issues effectively.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound featuring a thienopyridine core. Crucially, its structure contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This dual functionality makes it an amphoteric molecule. Its solubility is not straightforward and is highly dependent on the pH of the medium, a characteristic that is central to the troubleshooting strategies outlined below. Many thienopyridine derivatives are known to have limited aqueous solubility, making a systematic approach to dissolution essential for reliable experimental outcomes.[1]
Part 1: Foundational Concepts & Initial Troubleshooting
This section addresses the most common initial questions and provides a foundational understanding of the compound's behavior in solution.
FAQ 1: Why is my this compound poorly soluble in neutral water (pH ≈ 7)?
Answer: The poor solubility in neutral water is a direct consequence of the compound's amphoteric nature. At a specific pH, known as the isoelectric point (pI), the positive charge on the protonated amino group and the negative charge on the deprotonated carboxyl group will balance. In this zwitterionic state, the molecule has a net charge of zero, leading to strong intermolecular electrostatic interactions and crystal lattice energy, which significantly minimizes its solubility in polar solvents like water.[2][3]
Scientific Rationale:
-
In Acidic Conditions (Low pH): The amino group is protonated (-NH₃⁺), while the carboxylic acid remains neutral (-COOH). The molecule carries a net positive charge, forming a soluble cation.
-
In Basic Conditions (High pH): The carboxylic acid is deprotonated (-COO⁻), while the amino group is neutral (-NH₂). The molecule carries a net negative charge, forming a soluble anion.[4]
-
At the Isoelectric Point (pI): The molecule exists predominantly as a zwitterion (-NH₃⁺ and -COO⁻). The strong attraction between these oppositely charged groups on adjacent molecules favors the solid, crystalline state over dissolution.[3]
Caption: Ionization states of the amphoteric compound at different pH levels.
Part 2: Systematic Approach to Solubilization
A structured workflow is crucial to efficiently determine the optimal dissolution conditions without wasting valuable compound.
FAQ 2: What is the recommended workflow for testing the solubility of a new batch of this compound?
Answer: We recommend a systematic, multi-pronged approach starting with small-scale tests. Begin with common organic solvents to prepare a high-concentration stock, and then explore pH modification and the use of co-solvents for aqueous working solutions.
Workflow Protocol:
-
Initial Solvent Screening (Small Scale): Test the solubility of 1-2 mg of the compound in 100-200 µL of various solvents. Start with common organic solvents like DMSO and DMF.[5]
-
pH-Dependent Solubility Profile: Experimentally determine the compound's solubility across a range of pH values (e.g., pH 2, 4, 6, 7, 8, 10, 12) to find the regions of maximum solubility.
-
Co-solvent Screening: If solubility in purely aqueous buffers is insufficient even at optimal pH, test the effect of adding water-miscible organic co-solvents.
-
Stock Solution Preparation: Once a suitable solvent is identified, prepare a concentrated stock solution (e.g., 10-50 mM in DMSO).
-
Working Solution Preparation: Carefully dilute the stock solution into your final aqueous experimental buffer, which should be optimized for pH and potentially contain co-solvents.
Caption: Systematic workflow for solubilizing the target compound.
Part 3: Detailed Troubleshooting Protocols
This section provides detailed, step-by-step methodologies for the key strategies involved in solubilizing this compound.
FAQ 3: How do I experimentally determine the optimal pH for dissolution?
Answer: By creating a pH-solubility profile using the shake-flask method, you can identify the pH ranges where the compound is most soluble. For this amphoteric compound, you should expect a "U-shaped" profile with the lowest solubility around the isoelectric point and higher solubility at both acidic and basic extremes.[3]
Experimental Protocol: Shake-Flask Method for pH-Solubility Profile
-
Prepare Buffers: Make a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10). Use buffers that will not react with your compound.
-
Add Excess Compound: Add an excess amount of the solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure solid is visible at the bottom.
-
Equilibrate: Tightly seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantify Soluble Fraction: Carefully take a known volume of the supernatant, dilute it with a suitable mobile phase or solvent, and measure the concentration using a validated analytical method like HPLC-UV.
-
Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of each buffer.
| pH Range | Predominant Species | Expected Relative Solubility | Rationale |
| 1-4 | Cationic (-NH₃⁺) | High | The protonated amine group makes the molecule a soluble cation.[2] |
| 5-8 | Zwitterionic | Low (Minimum at pI) | The net-zero charge minimizes interaction with water.[3] |
| 9-12 | Anionic (-COO⁻) | High | The deprotonated carboxylic acid group makes the molecule a soluble anion.[4] |
FAQ 4: Which organic solvents or co-solvents should I try first?
Answer: For creating high-concentration stock solutions, polar aprotic solvents are typically the most effective. For improving the solubility of working solutions in aqueous buffers, the use of water-miscible co-solvents is a standard and effective technique.[6][7]
Scientific Rationale: Co-solvents work by reducing the polarity of the aqueous medium.[8] They disrupt the hydrogen-bonding network of water, making it a more favorable environment for a less polar solute, thereby increasing solubility.[9]
Recommended Solvents and Co-solvents:
| Type | Solvent | Primary Use | Typical Starting Concentration (in aqueous buffer) | Notes |
| Stock Solution | Dimethyl Sulfoxide (DMSO) | High-concentration stocks (10-50 mM) | N/A | Excellent solubilizing power. Keep final concentration in assays low (<0.5%).[5] |
| Stock Solution | Dimethylformamide (DMF) | High-concentration stocks | N/A | Good alternative to DMSO. |
| Co-solvent | Ethanol | Working solutions | 1-10% (v/v) | Biologically compatible at low concentrations. |
| Co-solvent | Polyethylene Glycol 400 (PEG 400) | Working solutions | 5-20% (v/v) | Low toxicity and commonly used in formulations.[9] |
| Co-solvent | Propylene Glycol (PG) | Working solutions | 5-20% (v/v) | Another common, low-toxicity co-solvent.[7] |
FAQ 5: Is salt formation a viable strategy to improve aqueous solubility?
Answer: Yes, absolutely. Salt formation is one of the most powerful and common methods to dramatically increase the aqueous solubility of ionizable drugs.[10][11] Since your compound is amphoteric, you can form salts with either strong acids or strong bases.
Scientific Rationale: A salt exists as dissociated ions in solution. These charged ions are much more readily solvated by water molecules than the neutral, zwitterionic form of the compound, leading to a significant increase in solubility. The key is to select a counter-ion that forms a salt which readily dissociates in water.[4][12] A general guideline, known as the "pKa rule," suggests that a stable salt is likely to form if there is a difference of at least 2-3 pKa units between the drug and the counter-ion.[13]
Protocol for Small-Scale Salt Formation Test:
-
To Form a Hydrochloride (HCl) Salt (targeting the amino group):
-
Dissolve a small amount of the compound in a minimal amount of a suitable solvent like methanol or ethanol.
-
Add a stoichiometric amount (1.0-1.1 equivalents) of HCl (e.g., as a 2M solution in diethyl ether) dropwise while stirring.
-
A precipitate of the HCl salt may form. This can be isolated, dried, and then tested for its aqueous solubility.
-
-
To Form a Sodium (Na) Salt (targeting the carboxylic acid group):
-
Suspend the compound in water or a water/alcohol mixture.
-
Add a stoichiometric amount (1.0 equivalent) of a base like sodium hydroxide (e.g., 1M NaOH) or sodium bicarbonate dropwise.
-
Stir until the solid dissolves, indicating the formation of the soluble sodium salt. This solution can then be lyophilized to isolate the solid salt.
-
FAQ 6: My compound dissolves in my organic stock, but precipitates when I dilute it into my aqueous buffer. What should I do?
Answer: This is a common issue caused by creating a supersaturated solution. The compound is soluble in the concentrated organic stock but crashes out when the solvent environment abruptly changes to a less favorable aqueous one.
Troubleshooting Steps:
-
Check the Final Concentration: You may be exceeding the compound's solubility limit in the final aqueous buffer. Try preparing a more dilute working solution.
-
Modify the Dilution Method: Instead of adding the stock directly to the full volume of buffer, add the stock to a smaller volume first, or add the buffer to the stock solution tube gradually while vortexing to allow for a more gentle transition.[14]
-
Increase Co-solvent Percentage: The final percentage of the organic solvent (e.g., DMSO) in your aqueous solution may be too low. Try increasing the co-solvent concentration (e.g., from 1% to 5% ethanol or PEG 400), but always be mindful of the tolerance of your experimental system.[6]
-
Re-optimize Buffer pH: The pH of your final buffer may be too close to the compound's pI. Ensure the buffer pH is in the highly soluble acidic or basic range you identified earlier.
FAQ 7: Could the physical form (crystallinity) of my compound be the issue?
Answer: Yes, the solid-state properties of your compound can significantly impact its dissolution rate and apparent solubility. Generally, amorphous forms of a compound are more soluble than their highly crystalline counterparts.[15][16]
Scientific Rationale: A highly stable crystal lattice requires a significant amount of energy to break apart the intermolecular bonds before the individual molecules can be solvated.[17][18] This "lattice energy" acts as a barrier to dissolution. Amorphous materials lack this long-range order and have higher free energy, making them dissolve more readily.[16] Milling or different synthesis/purification methods can lead to different crystalline forms (polymorphs) or amorphous material, which can explain batch-to-batch variability in solubility.[19]
Troubleshooting Steps:
-
Apply Energy: Use a bath sonicator or gentle warming (e.g., 37°C) to provide the energy needed to overcome the crystal lattice energy.[5] Caution: Always confirm the thermal stability of your compound before heating to avoid degradation.
-
Increase Mixing Time: Allow the solution to stir or shake for a longer period to ensure it has reached equilibrium.
-
Characterize Your Solid: If you continue to face issues, consider characterizing the solid form of your material using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to understand if you are working with a crystalline or amorphous form.
References
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google Research.
- Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls.
- Cosolvent. Wikipedia.
- Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: applic
- Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Prolifer
- Technical Support Center: Troubleshooting Insolubility of Poorly Soluble Compounds. Benchchem.
- Solubility-pH profiles of some acidic, basic and amphoteric drugs. PubMed.
- Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Why salt formation of weak acid increases the drug solubility?
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC - NIH.
- Salt formation to improve drug solubility. PubMed.
- Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
- How do crystal characteristics affect solubility? Quora.
- Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
- effect of crystalline to amorphous conversions on solubility of cefuroxime axetil.
- Dissolution Method Troubleshooting. Dissolution Technologies.
- Amorphous Solids: Implications for Solubility and Stability. Curia Global.
- 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid. PubChem.
- Impact of Crystal Nuclei on Dissolution of Amorphous Drugs. Molecular Pharmaceutics.
- Correlations of Crystal Structure and Solubility in Organic Salts: The Case of the Antiplasmodial Drug Piperaquine.
- Troubleshooting Dissolution Failures in Formul
- Solubility-pH profiles of some acidic, basic and amphoteric drugs. Semantic Scholar.
- Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters.
- Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series.
- 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid. CAS Common Chemistry.
- Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies.
- Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Journal of Organic Chemistry.
- How to tackle compound solubility issue. Reddit.
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Technical Support Center: Suzuki-Miyaura Coupling for Thienopyridine Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions focused on thienopyridine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful C-C bond-forming reaction for the synthesis of complex molecules. Thienopyridines are a vital class of heterocycles in drug discovery, but their successful functionalization via Suzuki-Miyaura coupling is often challenging due to the inherent properties of the nitrogen-containing ring system.
This document moves beyond standard protocols to provide in-depth troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common experimental failures and provide logical, field-proven solutions to guide your optimization efforts.
The Core Challenge: Why is Thienopyridine Coupling Difficult?
The primary hurdle in the Suzuki-Miyaura coupling of thienopyridines and other nitrogen-containing heterocycles is the Lewis basicity of the pyridine nitrogen. This nitrogen atom can coordinate strongly to the palladium catalyst, leading to the formation of stable, off-cycle complexes that inhibit or completely shut down the catalytic cycle.[1][2][3] This catalyst poisoning is a major cause of low to nonexistent product yields. Successful protocols are therefore designed to minimize this unwanted interaction.
Visualizing the Process: The Suzuki-Miyaura Catalytic Cycle & Failure Points
Understanding the core mechanism is critical for effective troubleshooting. The reaction proceeds through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5][6] Problems can arise at any stage, particularly when a thienopyridine substrate is involved.
Caption: Decision workflow for selecting initial Suzuki-Miyaura reaction conditions.
Q5: How do I choose the best catalyst, base, and solvent system from the start?
A5: A systematic approach based on the reactivity of your coupling partners is best. The table below summarizes recommended starting points for a generic thienopyridine halide.
| Parameter | Recommendation for Challenging Substrates (e.g., Chloro-thienopyridine) | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂ (1-2 mol%) or a pre-catalyst like XPhos Pd G3 (1-2 mol%) | Pd(OAc)₂ is inexpensive and effective with the right ligand. [5]Pre-catalysts offer convenience and more reliable activation. [7][8] |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich biarylphosphine ligands are essential to prevent catalyst inhibition by the thienopyridine nitrogen and to activate C-Cl bonds. [9][10][11] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Stronger, non-nucleophilic bases are often required. K₃PO₄ is a good choice for minimizing protodeboronation. [12]Cs₂CO₃ is more soluble and can be very effective. [13] |
| Boron Reagent | Boronic Pinacol Ester (1.2-1.5 equivalents) | Pinacol esters offer superior stability compared to boronic acids, preventing decomposition and protodeboronation. [14][15] |
| Solvent | 1,4-Dioxane or Toluene (often with 10-20% H₂O if using an aqueous base) | Aprotic solvents are standard. A small amount of water can be beneficial for dissolving the base and promoting transmetalation, but should be avoided if protodeboronation is severe. [3][16] |
| Temperature | 80-110 °C | Sufficient thermal energy is needed to drive the reaction, especially the oxidative addition to less reactive chlorides. [13] |
Standard Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a halo-thienopyridine with an arylboronic pinacol ester. Note: This is a starting point and should be optimized for your specific substrates.
Materials:
-
Halo-thienopyridine (1.0 equiv)
-
Arylboronic pinacol ester (1.3 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 5:1 v/v)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry reaction vessel under an inert atmosphere, add the halo-thienopyridine, arylboronic pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄. [9]2. Atmosphere Exchange: Seal the vessel and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5:1 Dioxane/H₂O) via syringe. The final concentration of the limiting reagent should typically be between 0.1 and 0.5 M.
-
Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS until the limiting starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
References
-
Vedejs, E., & Chapman, R. W. (2010). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. Available at: [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
Li, Z., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Available at: [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura Reaction and Boron Reagents – Mechanism, Synthesis and Application. ResearchGate. Available at: [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
-
Thomas, A. A., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. Available at: [Link]
-
Request PDF on ResearchGate. (2013). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. Available at: [Link]
-
Behforouz, M., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. Available at: [Link]
-
Shaik, F. P., et al. (2021). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. Journal of Molecular Structure. Available at: [Link]
-
Smith, A. M., et al. (2016). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Available at: [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Available at: [Link]
-
Vantourout, J. C., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Available at: [Link]
-
Reddit r/Chempros. (2022). How to approach choosing reaction conditions for Suzuki? Available at: [Link]
-
Request PDF on ResearchGate. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Available at: [Link]
-
Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Available at: [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society. Available at: [Link]
-
Knapp, D. M., et al. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Journal of the American Chemical Society. Available at: [Link]
-
ChemOrgChem. (2022). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Li, W., et al. (2006). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. Available at: [Link]
-
Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available at: [Link]
-
Johansson, H., et al. (2016). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments. Available at: [Link]
-
Magano, J., & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]
-
Wang, L., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available at: [Link]
-
Organ, M. G., et al. (2015). Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η5-Cp)Pd(IPr)Cl with (η3-cinnamyl)Pd(IPr)(Cl) and (η3-1-t-Bu-indenyl)Pd(IPr)(Cl). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Sumimoto, M., et al. (2019). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Available at: [Link]
-
Request PDF on ResearchGate. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Available at: [Link]
-
Guedes, G. P., et al. (2018). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Molecules. Available at: [Link]
-
Rauf, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]
-
Chtchigrovsky, M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts. Available at: [Link]
-
Senczyszyn, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from: [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Available at: [Link]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Thienopyridine Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thienopyridine compounds. This guide is designed to provide in-depth, practical solutions to the stability challenges frequently encountered during the research and development of this important class of molecules. As your Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your own experiments.
Understanding Thienopyridine Instability: First Principles
The long-term stability of an active pharmaceutical ingredient (API) is critical for its development and licensing[1][2][3]. Thienopyridines, while therapeutically valuable, possess inherent structural motifs that render them susceptible to various degradation pathways. Understanding these vulnerabilities is the first step toward effective stabilization.
Core Degradation Pathways
The thienopyridine scaffold is prone to degradation primarily through oxidation, with hydrolysis and photodegradation also being potential concerns under specific conditions.
Oxidative Degradation
Oxidation is the most common and complex degradation pathway for thienopyridines. The electron-rich thiophene ring and the nitrogen in the pyridine ring are primary targets. Key oxidative transformations include:
-
N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide[4][5].
-
Hydroxylation: The N-heterocycle is a common site for hydroxylation[1][4].
-
Iminium Species Formation: The carbon atom that bridges the thiophene and nitrogen-containing rings is highly susceptible to oxidation, leading to the formation of endo-iminium species[1][4].
-
Thiophene Ring Oxidation & Halogenation: The thiophene moiety can undergo oxidation to S-oxides and sulfones[6]. In the presence of halide ions (e.g., from counterions like HCl), oxidative halogenation of the thiophene ring can occur, a reaction that has been observed in both solution and solid-state studies[4].
These oxidative pathways can lead to a complete loss of biological activity and the formation of numerous degradation products[1][4].
Caption: Key oxidative degradation pathways for thienopyridine compounds.
Hydrolytic Degradation
While oxidation is often dominant, hydrolysis can occur, particularly if the thienopyridine molecule contains ester or amide functionalities. The stability of these groups is highly pH-dependent[7]. For example, prasugrel, a thienopyridine prodrug, is designed to be rapidly hydrolyzed by esterases to its thiolactone intermediate[8][9]. Unintended hydrolysis under experimental or storage conditions can lead to the formation of inactive metabolites.
Photodegradation
Compounds containing pyridine or dihydropyridine rings can be susceptible to light-induced degradation[10]. The primary photodegradation mechanism often involves the oxidation of a dihydropyridine ring to its aromatic pyridine derivative, which results in a complete loss of pharmacological activity[10]. While thienopyridines themselves are generally more stable than dihydropyridines, photolytic stress should always be considered, especially for compounds in solution.
Proactive Stabilization Strategies
Enhancing stability requires a multi-faceted approach, combining chemical modification, careful formulation, and controlled handling.
Formulation and Excipient Selection
The immediate environment of the API is critical. A well-designed formulation is the primary defense against degradation.
| Strategy | Rationale & Implementation | Key Considerations |
| pH Control | Many degradation reactions, especially hydrolysis, are pH-dependent. Buffering agents can maintain an optimal pH where the compound exhibits maximum stability[7]. | Determine the pH-stability profile early in development. Ensure buffer components are compatible with the API. |
| Antioxidants | To mitigate oxidative degradation, antioxidants like butylated hydroxytoluene (BHT), ascorbic acid, or sodium hydrosulfite can be added to the formulation to act as sacrificial substrates for oxidative species[7]. | Antioxidant selection depends on the formulation type (aqueous vs. non-aqueous) and potential for interaction with the API. |
| Chelating Agents | Trace metal ions (e.g., iron, copper) can catalyze oxidative degradation. Chelating agents like ethylenediaminetetraacetic acid (EDTA) sequester these ions, preventing them from participating in redox reactions. | Use is typically for liquid formulations. Ensure compatibility and consider the impact on overall formulation stability. |
| Excipient Compatibility | Excipients are not always inert. Some can contain reactive impurities (e.g., peroxides in polymers) or interact directly with the API[7]. Systematic API-excipient compatibility studies are essential[1]. | Screen multiple excipients from different vendors. Studies have shown that for some thienopyridines, common excipients do not significantly alter the nature of oxidative degradants, but this must be verified for each new compound[1][4]. |
Prodrug and Salt Form Selection
Modifying the molecule itself or its salt form can fundamentally improve its stability profile.
-
Prodrug Approach: Designing a prodrug can mask a labile functional group, improving stability during storage. The prodrug is then converted in vivo to the active molecule[11]. Thienopyridines like clopidogrel and prasugrel are themselves prodrugs that require metabolic activation[9][12][13]. Further modifications to this strategy are being explored to enhance stability and overcome metabolic variability[14].
-
Salt Form Selection: The choice of the counterion in a salt can significantly impact stability, hygroscopicity, and solubility. A systematic salt screening process is crucial during pre-formulation to identify the most stable solid form[1].
Handling and Storage Protocols
Proper laboratory practice is a simple yet critical component of maintaining compound integrity.
-
Atmosphere Control: For oxygen-sensitive compounds, storing solids under an inert atmosphere (e.g., nitrogen or argon) and using de-gassed solvents for preparing solutions can significantly reduce oxidative degradation[7].
-
Light Protection: Store light-sensitive compounds in amber vials or protect them from light with aluminum foil[7]. This is especially important for solutions, which are more prone to photodegradation than solids[10].
-
Temperature and Humidity Control: Store compounds at recommended temperatures and low humidity. Accelerated stability studies under stressed conditions (e.g., 40°C / 75% relative humidity) are used to predict long-term stability[4][11].
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Troubleshooting Common Experimental Issues
Q1: I've dissolved my new thienopyridine derivative in DMSO for screening, but after 24 hours at room temperature, HPLC shows multiple new peaks. What's happening?
A1: This is a classic sign of instability in solution.
-
Probable Cause: The most likely culprit is oxidation, which can be accelerated in solution and at room temperature. The bridging carbon between the two rings and the nitrogen atom are common sites of oxidation[1][4].
-
Immediate Actions:
-
Re-analyze Immediately: Prepare a fresh solution and analyze it by HPLC immediately to establish a baseline (t=0) chromatogram.
-
Lower Temperature: Store stock solutions at -20°C or -80°C. Perform dilutions immediately before use.
-
Protect from Light: Wrap the vial in aluminum foil to rule out photodegradation.
-
-
Long-Term Solutions:
-
Solvent Choice: While DMSO is common, consider if another solvent might be less oxidizing.
-
Inert Atmosphere: Prepare solutions using solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.
-
Q2: My solid-state API is changing color (e.g., turning yellow or brown) over time, even when stored in a sealed vial. What should I investigate?
A2: Color change in a solid powder often indicates degradation.
-
Probable Cause: This is likely due to slow oxidation or reaction with trace amounts of moisture or oxygen in the headspace of the vial. The formation of complex, conjugated iminium species or other chromophoric degradants could be responsible[1][4].
-
Troubleshooting Steps:
-
Characterize the Degradant: Use LC-MS to identify the mass of the impurities and compare them to known degradation pathways (e.g., +16 Da for oxidation).
-
Assess Hygroscopicity: Determine if your compound readily absorbs water from the atmosphere, which could accelerate degradation.
-
Improve Storage: Store the material under vacuum or blanketed with an inert gas like argon. Include a desiccant in the secondary storage container.
-
Re-evaluate Salt Form: The current salt form may be inherently unstable or hygroscopic. Consider if a different salt form might offer better solid-state stability[1].
-
Q3: In my forced degradation study (acidic conditions), I'm seeing almost complete loss of my parent compound but no distinct degradation peaks. Where did it go?
A3: This suggests the degradation products are not being detected by your current analytical method.
-
Probable Cause: The degradants may have very different properties from the parent compound. They might be:
-
Insoluble: Crashing out of the solution.
-
Non-Chromophoric: Lacking a UV chromophore, making them invisible to a UV detector.
-
Highly Polar: Eluting in the solvent front of your reverse-phase HPLC method.
-
-
Troubleshooting Steps:
-
Visual Inspection: Check the sample for any precipitate.
-
Change Detection Method: Use a more universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).
-
Modify HPLC Method: Adjust the mobile phase gradient to be much weaker (e.g., start with 100% aqueous) to try and retain highly polar degradants.
-
Consider HILIC: If degradants are extremely polar, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a more appropriate separation technique.
-
Frequently Asked Questions (FAQs)
Q: What is a forced degradation study and why is it necessary? A: A forced degradation or stress testing study is an essential part of drug development where the API is intentionally exposed to harsh conditions (e.g., strong acid, strong base, high heat, intense light, and oxidation)[1][2][15]. The purpose is twofold: 1) to understand the degradation pathways of the molecule, and 2) to develop and validate a "stability-indicating" analytical method that can separate and quantify the API from all its potential degradation products[4][15].
Q: What are the best analytical methods to monitor the stability of thienopyridines? A: The gold standard is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV or Mass Spectrometric (MS) detection[1][16][17]. HPLC can separate the parent compound from its degradation products, allowing for accurate quantification of potency loss. LC-MS is invaluable for identifying the structure of the unknown degradation products formed during stability studies.
Q: Can excipients in a formulation really affect the stability of a thienopyridine? A: Yes, absolutely. While some studies on established drugs like Clopidogrel have shown that common excipients don't change the type of degradation products formed, they can still influence the rate of degradation[1][4]. For any new thienopyridine compound, you must perform compatibility studies with your intended excipients as a standard part of pre-formulation development[7].
Key Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol outlines a typical workflow for stress testing a new thienopyridine API. The goal is to achieve 5-20% degradation to ensure that the degradation pathways are observed without being overly complex.
Caption: Workflow for a comprehensive forced degradation study.
Methodology:
-
Preparation: Prepare a stock solution of the thienopyridine compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.
-
Acid Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
Base Degradation: Mix an aliquot with 0.1 M NaOH. Keep at room temperature, as base-catalyzed reactions are often faster. Sample at time points (e.g., 30 min, 1, 2, 4 hours) and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix an aliquot with a solution of 3-6% hydrogen peroxide. Keep at room temperature and protected from light. Sample at various time points.
-
Thermal Degradation:
-
Solution: Store the stock solution in a sealed vial at 60-80°C.
-
Solid: Place the solid API in an oven at a temperature below its melting point.
-
-
Photolytic Degradation: Expose the stock solution and solid API to light in a validated photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a developed stability-indicating HPLC-UV/MS method.
-
Evaluation: Assess the chromatograms for new peaks. Ensure the analytical method can resolve all degradation products from the parent peak. Calculate the percentage of degradation and attempt to achieve mass balance. Use MS data to propose structures for the major degradants.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an RP-HPLC method capable of separating the parent thienopyridine from all potential degradation products generated during forced degradation studies.
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).
-
Mobile Phase Selection:
-
A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water.
-
B: Acetonitrile or Methanol. Formic acid is MS-compatible and generally preferred.
-
-
Initial Gradient:
-
Time 0 min: 5% B
-
Time 20 min: 95% B
-
Time 25 min: 95% B
-
Time 25.1 min: 5% B
-
Time 30 min: 5% B
-
-
Detection: Use a DAD/PDA detector to monitor at multiple wavelengths (e.g., 220 nm, 254 nm, and the λmax of the parent compound). This helps ensure no peaks are missed.
-
Method Optimization:
-
Inject a mixture of your stressed samples (acid, base, oxidative, etc.). This "cocktail" contains the highest diversity of potential degradants.
-
Adjust the gradient slope to improve the resolution between the parent peak and the closest eluting impurity.
-
If co-elution occurs, try changing the organic modifier (e.g., from acetonitrile to methanol) or the pH of the aqueous mobile phase.
-
-
Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to prove it is "stability-indicating."
References
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC - PubMed Central. (2023-05-16). ACS Central Science. Available from: [Link]
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry. Available from: [Link]
-
Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans. (2009-11-30). Thrombosis and Haemostasis. Available from: [Link]
-
Metabolic pathways for the transformation of thienopyridines to their active metabolites. ResearchGate. Available from: [Link]
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023-05-16). ACS Publications. Available from: [Link]
-
Metabolic differences of current thienopyridine antiplatelet agents. Expert Opinion on Drug Metabolism & Toxicology. Available from: [Link]
-
Pharmacology of thienopyridines: rationale for dual pathway inhibition. (2006-10-01). European Heart Journal Supplements. Available from: [Link]
-
Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. PubMed Central. Available from: [Link]
-
Thienopyridines as prodrug antiplatelets agents. ResearchGate. Available from: [Link]
-
Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. (2018-04-27). MDPI. Available from: [Link]
-
(PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. (2025-08-06). ResearchGate. Available from: [Link]
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023-05-16). ACS Publications. Available from: [Link]
-
(PDF) The Chemistry of Thienopyridines. ResearchGate. Available from: [Link]
-
(PDF) Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023-05-16). ResearchGate. Available from: [Link]
-
Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. NIH. Available from: [Link]
-
Several non-salt and solid thienopyridine derivatives as oral P2Y12 receptor inhibitors with good stability. (2022-11-01). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
(PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. ResearchGate. Available from: [Link]
-
8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. (2011-10-26). Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
Bedside Evaluation of Thienopyridine Antiplatelet Therapy. (2009-05-19). Circulation. Available from: [Link]
-
Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans. Clinical Pharmacology & Therapeutics. Available from: [Link]
-
The ways to improve drug stability. Nicolae Testemitanu State University of Medicine and Pharmacy. Available from: [Link]
-
Forced-degradation study of valdecoxib as bulk drug and in tablet formulation by HPTLC. Journal of Separation Science. Available from: [Link]
-
PHOTODEGRADATION OF 1, 4-DIHYDROPYRIDINE ANTIHYPERTENSIVE DRUGS: AN UPDATED REVIEW. ResearchGate. Available from: [Link]
-
Photocatalytic Degradation of Thiacloprid Using Tri-Doped TiO 2 Photocatalysts: A Preliminary Comparative Study. MDPI. Available from: [Link]
-
Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties. MDPI. Available from: [Link]
-
Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. PubMed Central. Available from: [Link]
-
Formulation of a thienopyridine platelet aggregation inhibitor (2006). SciSpace. Available from: [Link]
-
Photocatalytic Activity of TiO2 for the Degradation of Anticancer Drugs. MDPI. Available from: [Link]
-
Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. (2020-12-16). PubMed Central. Available from: [Link]
-
A Polarographic Study of the Photodegradation of Nitrendipine. PubMed. Available from: [Link]
Sources
- 1. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ways to improve drug stability [repository.usmf.md]
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- 17. Photocatalytic Activity of TiO2 for the Degradation of Anticancer Drugs | MDPI [mdpi.com]
Technical Support Center: Optimization of Cell-Based Assays for Thienopyridine Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with thienopyridine derivatives. This guide is designed to provide in-depth technical assistance and troubleshooting advice for the successful execution of cell-based assays involving this important class of compounds. Thienopyridines are widely recognized for their antiplatelet activity, primarily through the antagonism of the P2Y12 receptor, but emerging research has also highlighted their potential as anticancer agents targeting various signaling pathways.[1][2][3][4] This resource consolidates field-proven insights and detailed protocols to help you navigate the common challenges and optimize your experimental outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a practical question-and-answer format.
Q1: My thienopyridine derivative shows high potency in a biochemical assay but significantly lower activity in my cell-based assay. What is the likely cause?
A1: A significant drop in potency between biochemical and cell-based assays is a classic indicator of poor cell permeability.[5] The compound may not be efficiently crossing the cell membrane to reach its intracellular target. Other contributing factors could include compound degradation in the cell culture medium or active efflux by cellular transporters.
Troubleshooting Steps:
-
Physicochemical Property Assessment: Evaluate the lipophilicity (LogP), topological polar surface area (tPSA), and molecular weight of your derivative. Compounds with LogP values between 1 and 3, tPSA less than 140 Ų, and molecular weight under 500 Da generally exhibit better cell permeability.[5]
-
Solubility Optimization: Poor aqueous solubility can limit the effective concentration of the compound at the cell surface. Ensure your compound is fully dissolved in the final assay medium.
-
Permeability Assays: If the issue persists, consider running a formal cell permeability assay, such as a PAMPA (Parallel Artificial Membrane Permeability Assay) or a Caco-2 permeability assay, to quantify the compound's ability to cross a lipid bilayer.
Q2: I'm observing precipitate in my wells after adding my DMSO-dissolved thienopyridine derivative to the cell culture medium. How can I resolve this?
A2: This is a common issue arising from the poor aqueous solubility of many organic compounds, including some thienopyridine derivatives.[6] When a concentrated DMSO stock is diluted into an aqueous medium, the compound can crash out of solution.
Troubleshooting Steps:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[7][8]
-
Serial Dilutions in DMSO: If you are performing a dose-response experiment, it is critical to make the serial dilutions in 100% DMSO before the final dilution into the culture medium.[7]
-
Direct Dilution into Media with Cells: To minimize precipitation, add the small volume of your DMSO stock directly to the wells containing cells and medium, ensuring rapid mixing.[7]
-
Alternative Solubilization Strategies: For particularly challenging compounds, consider formulation strategies such as using cyclodextrins or creating nanoparticle encapsulations to improve aqueous solubility.[4][6]
Q3: My MTT assay results show high variability between replicate wells. What are the potential sources of this inconsistency?
A3: High variability in MTT assays can stem from several factors, ranging from cell handling to procedural inconsistencies.
Troubleshooting Steps:
-
Uniform Cell Seeding: Ensure a homogenous cell suspension before seeding to avoid clumps and ensure an equal number of cells are added to each well. Inconsistent cell numbers will directly impact the amount of formazan produced.
-
Edge Effects: The outer wells of a 96-well plate are prone to uneven evaporation, which can affect cell growth and, consequently, assay results. To mitigate this, fill the perimeter wells with sterile PBS or medium without cells and do not use them for experimental samples.[9]
-
Incomplete Formazan Solubilization: Ensure the formazan crystals are completely dissolved before reading the absorbance. This can be facilitated by placing the plate on an orbital shaker for a period after adding the solubilization solvent (e.g., DMSO).[10][11][12]
-
Consistent Incubation Times: Standardize all incubation times, including cell seeding, compound treatment, and MTT reagent addition, across all plates and experiments.[13]
Q4: In my platelet aggregation assay, I am not seeing the expected inhibition with my P2Y12-targeting thienopyridine derivative. What could be wrong?
A4: Lack of inhibition in a platelet aggregation assay can be due to issues with the compound, the platelets, or the assay procedure itself. Thienopyridines are often prodrugs that require metabolic activation, which will not occur in an in vitro platelet-rich plasma (PRP) assay.[14] For these compounds, you must use the active metabolite.
Troubleshooting Steps:
-
Use the Active Metabolite: Ensure you are using the active thiol metabolite of the thienopyridine prodrug, as the parent compound is inactive in vitro.
-
Platelet Viability and Handling: Platelet function is sensitive to handling. Ensure blood samples are processed within 4 hours of collection and stored at room temperature, as cooling can activate platelets.[15] Use appropriate anticoagulants like citrate and minimize mechanical stress during PRP preparation.
-
Agonist Concentration: The concentration of the platelet agonist (e.g., ADP) is critical. Use a concentration that induces a submaximal aggregation response in your control samples to allow for the detection of inhibition.
-
Instrument Calibration: Ensure the aggregometer is properly calibrated with platelet-poor plasma (PPP) for 100% light transmission and platelet-rich plasma (PRP) for 0% transmission.
Frequently Asked Questions (FAQs)
-
What is the best solvent for dissolving thienopyridine derivatives for cell-based assays? Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving thienopyridine derivatives due to its high solubilizing capacity for a wide range of organic compounds. However, it is crucial to keep the final concentration in the cell culture medium low (ideally ≤ 0.1% and not exceeding 0.5%) to avoid solvent-induced cytotoxicity.[7][8]
-
How do I determine the optimal seeding density for my cells in a cytotoxicity assay? The optimal seeding density should be determined empirically for each cell line. A good starting point for a 96-well plate is between 5,000 and 10,000 cells per well for adherent cells.[9] The goal is to have the cells in the logarithmic growth phase and not over-confluent at the end of the experiment. A cell titration experiment, where you plate a range of cell densities and measure their metabolic activity over time, is recommended.[13]
-
Can phenol red in the culture medium interfere with my MTT assay? Yes, phenol red can interfere with the absorbance readings in colorimetric assays like the MTT assay. It is recommended to use a phenol red-free medium during the MTT incubation step to reduce background absorbance.[13]
-
My cell cycle analysis by flow cytometry shows a high CV for the G0/G1 peak. How can I improve the resolution? A high coefficient of variation (CV) can be caused by several factors. Ensure you are running the samples at the lowest flow rate on the cytometer to narrow the core stream.[16] Also, check for cell clumps and filter the samples if necessary. Ensure proper fixation and staining procedures are followed, including RNase treatment to eliminate RNA staining by propidium iodide.[17][18]
Signaling Pathways and Mechanisms
Thienopyridine derivatives have diverse mechanisms of action. Understanding these pathways is crucial for designing relevant assays and interpreting results.
P2Y12 Receptor Antagonism
The primary mechanism for the antiplatelet effect of many thienopyridines is the irreversible antagonism of the P2Y12 receptor on platelets. This G-protein coupled receptor, when activated by ADP, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[9][19] This, in turn, promotes platelet activation and aggregation. Thienopyridines block this process, thereby inhibiting platelet aggregation.
Caption: P2Y12 receptor signaling pathway and inhibition by thienopyridines.
Anticancer Mechanisms
Several thienopyridine and thienopyrimidine derivatives have been investigated as anticancer agents, targeting key pathways in tumor growth and survival.
-
VEGFR-2 Inhibition: Some derivatives inhibit the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. By blocking this receptor, these compounds can prevent the formation of new blood vessels that supply tumors with nutrients and oxygen.[2][3][20]
-
PI3K/AKT/mTOR Pathway Inhibition: This pathway is crucial for cell proliferation, survival, and metabolism, and its overactivation is common in many cancers.[11][21] Certain thienopyrimidine derivatives have been shown to inhibit components of this pathway, such as PI3Kα and mTOR, leading to reduced cancer cell growth.[16][22]
Caption: Anticancer mechanisms of thienopyridine derivatives.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of selected thienopyrimidine derivatives against various cancer cell lines, expressed as IC50 values. This data illustrates the potential of this class of compounds beyond their antiplatelet effects.
| Compound | Target(s) | Cell Line | IC50 (µM) | Reference |
| Compound 9a | PI3Kα | MCF-7 | 9.80 ± 0.93 | [16] |
| HepG-2 | 12.32 ± 0.96 | [16] | ||
| A549 | 11.30 ± 1.19 | [16] | ||
| PC-3 | 14.69 ± 1.32 | [16] | ||
| Compound 3b | VEGFR-2/AKT | HepG2 | 3.105 ± 0.14 | [2] |
| PC-3 | 2.15 ± 0.12 | [2] | ||
| Compound 4c | VEGFR-2/AKT | HepG2 | 3.023 | [2] |
| PC-3 | 3.12 | [2] | ||
| Compound 17f | VEGFR-2 | HCT-116 | 2.80 ± 0.16 | [23] |
| HepG2 | 4.10 ± 0.45 | [23] | ||
| Compound 5f | EGFR/VEGFR-2 | MCF-7 | More potent than Doxorubicin | [1] |
| LCB03-0110 | VEGFR-2/JAK/STAT3 | Endothelial Cells | Inhibits proliferation | [20] |
Note: The activity of compound 5f was reported as being 4.64-fold more potent than doxorubicin against the MCF-7 cell line.[1]
Experimental Protocols
Detailed, step-by-step methodologies for key assays are provided below.
Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) upon induction by an agonist.
-
Blood Collection and PRP Preparation:
-
Collect whole blood from healthy, drug-free donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[15]
-
Process the blood within 4 hours of collection. Keep samples at room temperature.[15]
-
Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.[15]
-
Carefully transfer the upper PRP layer to a new polypropylene tube.
-
Centrifuge the remaining blood at a higher speed (e.g., 2500 x g for 10 minutes) to obtain platelet-poor plasma (PPP).[5]
-
-
Assay Procedure:
-
Turn on the aggregometer and allow it to warm to 37°C.[15]
-
Calibrate the instrument by setting 0% light transmission with a cuvette containing PRP and 100% light transmission with a cuvette containing PPP.[24]
-
Pipette PRP into a cuvette with a magnetic stir bar. Place it in the incubation well of the aggregometer.
-
Add your thienopyridine active metabolite (or vehicle control) and incubate for a specified time.
-
Move the cuvette to the reading well. Start the recording and add the platelet agonist (e.g., ADP).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to measure the extent of aggregation.
-
Protocol 2: Cell Viability Assessment using MTT Assay (for Adherent Cells)
This protocol is for assessing the effect of thienopyridine derivatives on the viability of adherent cancer cell lines.
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Prepare a cell suspension at the predetermined optimal density.
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.[10]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of your thienopyridine derivative in culture medium (ensure the final DMSO concentration is consistent and non-toxic).
-
Carefully remove the medium from the wells and add 100 µL of medium containing the test compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[12]
-
Incubate the plate at 37°C for 2-4 hours, until purple formazan crystals are visible under a microscope.[11][25]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[11]
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the crystals.[10][11]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[10][12]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background.[10][12]
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining and Flow Cytometry
This protocol allows for the analysis of cell cycle distribution following treatment with a thienopyridine derivative.
-
Cell Preparation and Fixation:
-
Plate and treat cells with the thienopyridine derivative for the desired time.
-
Harvest the cells (including floating cells from the supernatant) and wash with PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet (approx. 1x10⁶ cells) in 400 µL of PBS.
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[18]
-
Incubate on ice for at least 30 minutes (or store at 4°C).[18]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[18]
-
Incubate at room temperature for at least 15-30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a linear scale for the PI signal (typically detected in the FL2 or FL3 channel).[18]
-
Record at least 10,000 events per sample.
-
Use pulse width/pulse area gating to exclude doublets and aggregates from the analysis.
-
Analyze the resulting DNA content histogram using appropriate cell cycle analysis software.
-
References
-
Elabscience. Three Common Problems and Solutions of Cell Cycle Detection. Elabscience. Available at: [Link].
-
Gao, H., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules, 24(18), 3422. Available at: [Link].
-
UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link].
-
University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. Available at: [Link].
-
Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility. Available at: [Link].
-
The Future of Things. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. The Future of Things. Available at: [Link].
-
Platelet Solutions. Platelet Aggregation Test | Light Transmission Aggregometry (LTA). Platelet Solutions. Available at: [Link].
-
Practical-Haemostasis.com. Platelet Function Testing: Light Transmission Aggregometry. Practical-Haemostasis.com. Available at: [Link].
-
ResearchGate. P2Y12 receptor signaling pathways in platelets. ResearchGate. Available at: [Link].
-
Kamal, A. M., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 799-813. Available at: [Link].
-
Al-Warhi, T., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 27(1), 168. Available at: [Link].
-
Wikipedia. PI3K/AKT/mTOR pathway. Wikipedia. Available at: [Link].
-
Klutchko, S. R., et al. (2003). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters, 13(21), 3791-3795. Available at: [Link].
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link].
-
Cattaneo, M., & Podda, G. (2018). Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications. International Journal of Molecular Sciences, 19(12), 3848. Available at: [Link].
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link].
-
Fendler, W., & Gwozdzinski, K. (2023). Light transmission aggregometry in the diagnosis of thrombocytopathy. Journal of Transfusion Medicine, 16(2), 117-125. Available at: [Link].
-
Kim, M., et al. (2015). Anti-angiogenic activity of thienopyridine derivative LCB03-0110 by targeting VEGFR-2 and JAK/STAT3 Signalling. Experimental Dermatology, 24(7), 534-539. Available at: [Link].
-
Semantic Scholar. Recent Advances in the Development of PI3K/ mTOR-Based Anticancer Agents: A Mini Review. Semantic Scholar. Available at: [Link].
-
PubMed. Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available at: [Link].
-
Karunaratne, V., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 23(1), 163. Available at: [Link].
-
Bennett, C. L., et al. (2007). Two Mechanistic Pathways for Thienopyridine-Associated Thrombotic Thrombocytopenic Purpura: A Report From the SERF-TTP Research Group and the RADAR Project. Seminars in Thrombosis and Hemostasis, 33(8), 763-769. Available at: [Link].
-
Drug Target Review. Expert view: Addressing the big challenges in cell-based assays. Drug Target Review. Available at: [Link].
-
ResearchGate. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. ResearchGate. Available at: [Link].
-
Price, M. J. (2009). Understanding Resistance to Thienopyridine Antiplatelet Therapy. Cardiac Interventions Today, 3(2), 46-51. Available at: [Link].
-
Circulation. Bedside Evaluation of Thienopyridine Antiplatelet Therapy. Circulation. Available at: [Link].
-
MDPI. Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. Available at: [Link].
-
ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. Available at: [Link].
-
PubMed Central. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. Available at: [Link].
-
Torkamani, M., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(5), 815-822. Available at: [Link].
Sources
- 1. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
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- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
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- 14. youtube.com [youtube.com]
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- 18. researchgate.net [researchgate.net]
- 19. Anti-angiogenic activity of thienopyridine derivative LCB03-0110 by targeting VEGFR-2 and JAK/STAT3 Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. scitechnol.com [scitechnol.com]
- 23. researchgate.net [researchgate.net]
- 24. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Thieno[3,2-b]pyridine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of thieno[3,2-b]pyridines. This resource is designed for researchers, chemists, and process development professionals who are transitioning from lab-scale experiments to larger-scale production. We will address common challenges, provide in-depth troubleshooting guides, and offer practical protocols grounded in established chemical principles.
Introduction: The Thieno[3,2-b]pyridine Scaffold
The thieno[3,2-b]pyridine core is a privileged heterocyclic scaffold found in numerous pharmacologically active compounds, including highly selective protein kinase inhibitors.[1] Its unique electronic properties and structural rigidity make it an attractive building block in drug discovery. However, scaling the synthesis of this scaffold from milligrams to kilograms presents significant challenges, including maintaining yield and purity, ensuring process safety, and developing robust purification methods. This guide provides solutions to common issues encountered during scale-up.
Common Synthetic Strategies & Scale-Up Hurdles
Several synthetic routes are employed to construct the thieno[3,2-b]pyridine core. Each has distinct advantages and specific challenges when scaled.
| Synthetic Route | Description | Common Scale-Up Challenges |
| Friedländer Annulation | Condensation of an o-aminothiophenecarboxaldehyde or ketone with a compound containing an α-methylene group.[2] | Exothermic reactions, side-product formation from self-condensation, regioselectivity issues. |
| Palladium-Catalyzed Couplings | Intramolecular or intermolecular C-N or C-S bond formation, often using Buchwald-Hartwig or Suzuki couplings as key steps.[3][4] | Catalyst deactivation, cost of palladium, removal of residual metal, sensitivity to air and moisture. |
| Thorpe-Ziegler Cyclization | Intramolecular cyclization of a dinitrile, typically formed from S-alkylation of a pyridine-2(1H)-thione derivative.[5][6] | Handling of toxic cyanides, strong basic conditions leading to side reactions, substrate scope limitations. |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific problems in a practical question-and-answer format.
Q1: My Friedländer cyclization yield dropped from 85% at 1g to 40% at 200g scale. What is the primary cause?
A1: This is a classic heat transfer problem during scale-up. The Friedländer annulation is often exothermic. On a small scale, the high surface-area-to-volume ratio allows for efficient heat dissipation. On a larger scale, inadequate heat removal can create localized "hot spots." These hot spots can accelerate decomposition pathways or promote side reactions, such as the self-condensation of your methylene-containing starting material, leading to a significant drop in yield.
Troubleshooting Steps:
-
Controlled Reagent Addition: Instead of adding reagents all at once, use a syringe pump or an addition funnel to add the limiting reagent slowly and maintain a consistent internal temperature.
-
Improve Mixing: Ensure your reactor is equipped with an appropriate overhead stirrer and baffle system to guarantee homogenous heat and mass transfer. Poor mixing is a common culprit for localized overheating.
-
Lower Initial Temperature: Start the reaction at a lower temperature than in the lab-scale protocol to better manage the initial exotherm.
-
Solvent Selection: Consider a higher-boiling point solvent that can absorb more thermal energy without significant pressure buildup.
Q2: During my palladium-catalyzed C-N coupling, I'm observing significant amounts of dehalogenated starting material and homocoupling of my amine. How can I fix this?
A2: These side products typically point to issues with catalyst activity and reaction kinetics. Dehalogenation often occurs when the oxidative addition to the palladium center is slow or reversible, allowing for β-hydride elimination or reaction with trace water. Homocoupling suggests that the reductive elimination step to form the desired C-N bond is slower than competitive pathways.
Troubleshooting Steps:
-
Ligand Choice is Crucial: For electron-rich thienopyridines, a more electron-donating and sterically hindered ligand (e.g., a biarylphosphine like XPhos or RuPhos) can accelerate the reductive elimination step, outcompeting side reactions.[3]
-
Base and Solvent Optimization: The choice of base is critical. A weaker base might not deprotonate the amine effectively, while an overly strong base can promote side reactions. Screen bases like Cs₂CO₃, K₃PO₄, and LHMDS. The solvent must be rigorously anhydrous; water can poison the catalyst and lead to hydrodehalogenation.[4]
-
Strictly Anaerobic Conditions: Ensure the reaction vessel and solvents are thoroughly degassed via multiple vacuum/argon cycles. Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst.
Here is a decision tree to diagnose common palladium-catalyzed coupling failures:
Q3: My thieno[3,2-b]pyridine product has poor solubility, making large-scale purification by chromatography impractical. What are my options?
A3: Poor solubility is a frequent issue with planar, heteroaromatic systems due to strong π-π stacking and crystal lattice energy.[7] Relying on chromatography at scale is expensive and inefficient.
Purification Strategies:
-
Recrystallization/Trituration: This should be your primary method. Systematically screen a range of solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, heptane) and solvent/anti-solvent pairs. The goal is to find a system where your product is sparingly soluble at room temperature but highly soluble at reflux.
-
pH Modification: If your molecule has a basic nitrogen (the pyridine ring) or an acidic proton, you can often improve solubility in aqueous systems by adjusting the pH. You can potentially "crash out" the product as a salt (e.g., hydrochloride) or free base with high purity.
-
Use of a "Solubilizing Handle": If purification remains challenging, consider temporarily installing a bulky, solubilizing group (like a Boc or pivaloyl ester) elsewhere in the molecule.[7] This can disrupt crystal packing, improve solubility for purification, and then be removed in a final step.
Q4: I am observing an impurity with a mass of +16 Da compared to my product. What is it and how do I prevent it?
A4: A +16 Da mass addition strongly indicates an oxidation event. For a thieno[3,2-b]pyridine, there are two primary possibilities:
-
N-oxide formation on the pyridine nitrogen.
-
S-oxide formation (sulfoxide) on the thiophene sulfur.[8]
These byproducts can form due to exposure to air (especially at elevated temperatures), residual oxidizing agents, or certain reaction conditions.
Prevention and Removal:
-
Inert Atmosphere: Ensure all reactions, particularly those run at high temperatures for extended periods, are conducted under a robust inert atmosphere (Argon or Nitrogen).
-
Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
-
Purification: N-oxides and S-oxides have significantly different polarities from the parent compound and can often be separated by chromatography or careful recrystallization.
Key Experimental Protocols
Protocol 1: Scale-Up of a Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes the coupling of a brominated thieno[3,2-b]pyridine with an amine.
Safety First: Palladium catalysts can be pyrophoric. Ligands and bases can be irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Step-by-Step Methodology:
-
Reactor Setup: Equip a clean, dry, jacketed glass reactor with an overhead mechanical stirrer, a thermocouple, a reflux condenser, and an argon inlet/outlet.
-
Reagent Charging (under Argon): To the reactor, charge 7-bromo-thieno[3,2-b]pyridine (1.0 eq), the desired amine (1.2 eq), and cesium carbonate (Cs₂CO₃, 2.1 eq).
-
Solvent Addition: Add anhydrous, degassed toluene (10 volumes, e.g., 10 L for 1 kg of starting material) via cannula transfer.
-
Inerting: Stir the slurry and bubble argon through it for 30 minutes to ensure the mixture is completely deoxygenated.
-
Catalyst Addition: In a separate glovebox or Schlenk flask, prepare a solution of the palladium precatalyst (e.g., G3-XPhos, 0.01 eq) and the ligand (e.g., XPhos, 0.015 eq) in a small amount of degassed toluene. Add this catalyst solution to the reactor.
-
Reaction: Heat the reactor jacket to 100-110 °C. Monitor the internal temperature closely.
-
In-Process Control (IPC): After 1 hour, and every 2 hours thereafter, take a small, quenched sample for LC-MS analysis to monitor the consumption of the starting material. The reaction is typically complete within 8-16 hours.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove inorganic salts and the catalyst. Wash the pad with additional toluene.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can then be purified by recrystallization from a suitable solvent system (e.g., isopropanol/heptane).
References
- Pipzine Chemicals. Thieno[3,2-b]pyridine, 7-chloro-.
- ResearchGate. Methods for the synthesis of thieno[2,3‐b]pyridines..
- BenchChem. Addressing challenges in the scale-up synthesis of Thieno[2,3-d]pyridazin-4,7-dione.
- ResearchGate. Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings and intramolecular cyclizations | Request PDF.
- National Institutes of Health (NIH). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan.
- ResearchGate. 58. New routes for the Synthesis of 2-alkylthiopyridine and thieno[2,3-b]pyridine derivatives; | Request PDF.
- BenchChem. Technical Support Center: Analysis of Thieno[3,2-b]pyridine-5-carboxylic acid Reactions.
- SYNTHESIS OF SOME NEW THIENO[2,3-b]PYRIDINES, PYRIDO[3′,2′:4,5].
- National Institutes of Health (NIH). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction.
- National Institutes of Health (NIH). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC.
- ResearchGate. ChemInform Abstract: Synthesis of New Thieno[3,2-b]pyridine Derivatives by Palladium-Catalyzed Couplings and Intramolecular Cyclizations | Request PDF.
- New synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives.
- National Institutes of Health (NIH). Synthesis and characterization of palladium nanoparticles modified UiO66 metalorganic framework for the synthesis of pyridine derivatives - PMC.
- Organic Chemistry Portal. Friedlaender Synthesis.
- ChemicalBook. THIENO[3,2-B]PYRIDINE CAS#: 272-67-3.
- Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity.
- ResearchGate. (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity..
- ResearchGate. Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines.
- ResearchGate. (PDF) Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines.
- ResearchGate. (PDF) Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode.
Sources
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- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Refinement of Analytical Methods for 3-Aminothieno[3,2-b]pyridine-2-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the dedicated support center for the analytical characterization of 3-Aminothieno[3,2-b]pyridine-2-carboxylic acid (ATPC). This resource is designed for researchers, analytical scientists, and drug development professionals who are working with this compound and require robust, validated analytical methods. As a molecule possessing both a basic amino group and an acidic carboxylic acid function, ATPC presents unique challenges in chromatographic separation and detection. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established analytical principles and field-proven experience.
Troubleshooting Guide: Common Issues in ATPC Analysis
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing systematic solutions.
Question 1: My chromatographic peak for ATPC is broad and shows significant tailing on a standard C18 column. What is causing this and how can I improve the peak shape?
Answer:
Poor peak shape, particularly tailing, for a molecule like ATPC is a classic symptom of undesirable secondary interactions with the stationary phase or mismatched solvent effects. Given its zwitterionic nature, the causes are often multifaceted.
Primary Causes & Solutions:
-
Silanol Interactions: The primary culprit is often the interaction between the basic amino group of your analyte and residual, acidic silanol groups (Si-OH) on the surface of standard silica-based C18 columns. This leads to strong, non-specific binding and subsequent slow release, causing peak tailing.
-
Solution 1 (Expert Recommended): Switch to a high-purity, base-deactivated C18 column. These columns have minimal accessible silanols due to advanced end-capping techniques. Look for columns specifically marketed for polar analyte retention or for having low silanol activity.
-
Solution 2 (Mobile Phase Modification): Add a competing base to your mobile phase, such as 0.1% triethylamine (TEA) or a volatile alternative like ammonium acetate if using mass spectrometry. The competing base will occupy the active silanol sites, minimizing their interaction with your analyte.
-
Solution 3 (Lower pH): Lowering the mobile phase pH to ~2.5-3.0 with an additive like formic acid or phosphoric acid will protonate the silanol groups, reducing their ionic interaction with the protonated amine of your analyte.
-
-
Mismatched Sample Solvent Strength: Injecting your sample in a solvent significantly stronger (i.e., with a higher percentage of organic solvent) than your initial mobile phase can cause the analyte to travel through the top of the column too quickly, leading to band broadening and distorted peaks.
-
Solution: Dissolve and inject your sample in the initial mobile phase composition or a solvent that is weaker (more aqueous) than the mobile phase.
-
-
Analyte Overload: Injecting too much sample can saturate the stationary phase, leading to a characteristic "shark-fin" or fronting peak, which can sometimes be mistaken for tailing.
-
Solution: Perform a loading study. Systematically reduce the concentration or injection volume of your sample to see if the peak shape improves and becomes more symmetrical.
-
Troubleshooting Flowchart: Poor Peak Shape A systematic approach to diagnosing and resolving peak asymmetry for ATPC.
Caption: Troubleshooting logic for poor peak shape.
Question 2: I am observing drifting or unstable retention times for ATPC when using a highly aqueous mobile phase on my C18 column. What is happening?
Answer:
This is a well-documented phenomenon known as "hydrophobic collapse" or "phase dewetting".[1][2] It occurs when using traditional, high-density C18 columns with mobile phases containing very little or no organic modifier (typically <5%).
Causality (The "Why"):
The long C18 alkyl chains are extremely hydrophobic. In a highly aqueous environment, they have a strong tendency to self-associate and fold down onto the silica surface to minimize contact with the polar mobile phase.[1] This effectively expels the mobile phase from the pores of the stationary phase, drastically reducing the surface area available for interaction with the analyte. This leads to:
-
Drifting Retention Times: As the phase collapses and re-wets unpredictably with pressure fluctuations, retention times become unstable.[2]
-
Loss of Retention: The collapsed phase offers less interactive surface, causing the analyte to elute much earlier than expected.
Solutions:
-
Use an "Aqueous-Compatible" Column: The most robust solution is to use a reversed-phase column specifically designed for use in 100% aqueous conditions. These columns incorporate polar features to prevent collapse, such as:
-
Polar-Embedded Phases: These have a polar group (e.g., amide or carbamate) embedded at the base of the alkyl chain, which attracts a layer of water and prevents the chains from collapsing.[3]
-
Polar-Endcapped Phases: These use a polar functional group to cap the residual silanols, which also helps maintain surface wettability.
-
-
Ensure Minimum Organic Content: If you must use a traditional C18 column, ensure your mobile phase always contains at least 5% organic modifier (e.g., acetonitrile or methanol).
-
Re-equilibration: If you suspect phase collapse has occurred, wash the column with a high percentage of organic solvent (e.g., 100% acetonitrile) for several column volumes and then slowly re-equilibrate back to your starting aqueous conditions.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for developing a reversed-phase HPLC-UV method for this compound?
A1: A systematic approach is crucial. Here is a validated starting point designed to provide good retention and peak shape, which can be optimized further.
| Parameter | Recommended Starting Condition | Rationale & Expert Notes |
| Column | Polar-Embedded or Base-Deactivated C18 (e.g., "AQ" type), 2.1 or 4.6 mm ID, 100-150 mm length, <3 µm particle size | A polar-embedded phase is ideal to prevent hydrophobic collapse and mitigate silanol interactions, which are common issues with polar zwitterions.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH (~2.7) to ensure both the amino group (as -NH3+) and the carboxylic acid group (as -COOH) are in a consistent protonation state. This simplifies chromatography. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is preferred over methanol for its lower viscosity and UV cutoff. The acid modifier is kept consistent across both phases. |
| Gradient | 5% to 60% B over 10 minutes | A broad starting gradient is effective for initial screening to determine the approximate elution conditions. |
| Flow Rate | 0.8 mL/min (for 4.6 mm ID) or 0.3 mL/min (for 2.1 mm ID) | Standard flow rates for the respective column diameters. |
| Column Temp. | 35 °C | Elevated temperature can improve peak efficiency by reducing mobile phase viscosity and can sometimes mitigate strong secondary interactions. |
| Detection (UV) | 254 nm or scan for λmax | Many aromatic heterocyclic compounds have strong absorbance at 254 nm. A diode array detector (DAD/PDA) should be used to determine the wavelength of maximum absorbance for optimal sensitivity. |
| Injection Vol. | 5 µL | A small injection volume minimizes solvent mismatch effects. |
Workflow: HPLC Method Development for ATPC A logical workflow for establishing a robust analytical method.
Caption: HPLC method development workflow.
Q2: For LC-MS/MS analysis, what are the key considerations for maximizing sensitivity for ATPC?
A2: Maximizing sensitivity in LC-MS/MS requires careful optimization of both the chromatographic separation and the mass spectrometer source and analyzer parameters.
Key Considerations:
-
Mobile Phase Choice: Use volatile buffers and acids. Formic acid (0.1%) is the standard choice for positive ion mode ESI because it aids in protonation. Ammonium formate or ammonium acetate can be used if pH adjustment towards neutral is needed. Avoid non-volatile buffers like phosphate at all costs.
-
Ionization Mode: Electrospray Ionization (ESI) is the preferred method. Given the presence of a basic nitrogen in the pyridine ring and the amino group, ATPC is expected to ionize exceptionally well in Positive Ion Mode to form the [M+H]+ ion.
-
Source Parameter Optimization: The ESI source parameters must be optimized by infusing a standard solution of ATPC. Key parameters to adjust include:
-
Capillary Voltage
-
Gas Temperatures (Nebulizer and Drying Gas)
-
Gas Flow Rates
-
Nebulizer Pressure
-
-
MRM Transition Development: For quantitative analysis using a triple quadrupole mass spectrometer, you must identify the optimal Multiple Reaction Monitoring (MRM) transitions.
-
Parent Ion (Q1): The protonated molecule, [M+H]+. The molecular formula is C₈H₆N₂O₂S, so the monoisotopic mass is 194.02. The parent ion to target in Q1 will be m/z 195.03 .
-
Fragment Ions (Q3): The parent ion is fragmented in the collision cell (Q2), and specific product ions are monitored in Q3. A common fragmentation pathway for carboxylic acids is the neutral loss of CO₂ (44 Da) and H₂O (18 Da). Therefore, likely product ions to screen for would be:
-
m/z 151.0 (Loss of CO₂)
-
m/z 177.0 (Loss of H₂O)
-
Other fragments resulting from ring cleavage.
-
-
The most intense, stable fragment should be used as the "quantifier" transition, and a second, less intense fragment as the "qualifier" to ensure specificity. Collision energy must be optimized for each transition to maximize signal.
-
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | The amino and pyridine nitrogen are readily protonated. |
| Parent Ion [M+H]+ | m/z 195.03 | Based on the monoisotopic mass of C₈H₆N₂O₂S.[4] |
| Potential Fragments | m/z 177.0, 151.0 | Corresponding to losses of H₂O and CO₂. Must be confirmed experimentally. |
| Mobile Phase | 0.1% Formic Acid in Water/Acetonitrile | Volatile and promotes protonation for ESI+. |
Q3: What are the best practices for handling and storing this compound to ensure its stability?
A3: While specific degradation pathways for this exact molecule are not extensively published, general principles for similar structures (amino acids, pyridine carboxylic acids) should be followed to ensure analytical accuracy.[5][6]
-
Storage of Solid Material: The compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. A desiccator or a controlled-atmosphere cabinet is recommended to protect against moisture, which could potentially hydrolyze related impurities or catalyze degradation.
-
Solution Stability: Solutions, especially in aqueous buffers, may have limited stability. It is best practice to prepare solutions fresh daily. If solutions must be stored, they should be kept at 2-8 °C and protected from light. Perform a stability study by re-analyzing a stored standard against a freshly prepared one to determine the acceptable storage duration for your specific solvent and conditions.
-
Avoid Extreme pH: While acidic mobile phases are recommended for chromatography, prolonged storage of the compound in highly acidic or basic solutions should be avoided, as this can promote hydrolysis or other degradation reactions.
-
Oxidation: The thieno-pyridine core and the amino group can be susceptible to oxidation.[7][8] Avoid unnecessary exposure to air and consider purging stock solutions with an inert gas like nitrogen or argon if long-term stability is required.
References
-
Applied Organometallic Chemistry, "3‐Aminothieno[2,3‐b]pyridine‐2‐carboxylate: Effective precursor for microwave‐assisted three components synthesis of novel fused pyrimidine hybrids with potent antimicrobial activity", [Link] (Accessed Jan 16, 2026).
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ACS Omega, "Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series", [Link] (Accessed Jan 16, 2026).
-
LCGC North America, "THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES", [Link] (Accessed Jan 16, 2026).
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Restek, "HPLC Troubleshooting Guide", [Link] (Accessed Jan 16, 2026).
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LCGC International, "HPLC Analysis of Very Polar Compounds in Bioanalysis", [Link] (Accessed Jan 16, 2026).
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ACS Omega, "Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series", [Link] (Accessed Jan 16, 2026).
-
Axion Labs, "HPLC problems with very polar molecules", [Link] (Accessed Jan 16, 2026).
-
Chemistry of Heterocyclic Compounds, "Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives", [Link] (Accessed Jan 16, 2026).
-
ResearchGate, "Novel 3-Aminothieno[2,3- b ]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis", [Link] (Accessed Jan 16, 2026).
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National Center for Biotechnology Information, "Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples", [Link] (Accessed Jan 16, 2026).
-
CAS Common Chemistry, "3-Aminothieno[2,3-b]pyridine-2-carboxylic acid", [Link] (Accessed Jan 16, 2026).
-
HELIX Chromatography, "HPLC Methods for analysis of 2-Pyridinecarboxylic acid", [Link] (Accessed Jan 16, 2026).
-
HELIX Chromatography, "HPLC Methods for analysis of 3-Pyridinecarboxylic acid", [Link] (Accessed Jan 16, 2026).
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ACS Medicinal Chemistry Letters, "Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis", [Link] (Accessed Jan 16, 2026).
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PubChem, "3-Aminothieno[2,3-b]pyridine-2-carboxylic acid", [Link] (Accessed Jan 16, 2026).
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MDPI, "Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors", [Link] (Accessed Jan 16, 2026).
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National Center for Biotechnology Information, "Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent", [Link] (Accessed Jan 16, 2026).
-
PubMed, "Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)", [Link] (Accessed Jan 16, 2026).
-
Agency for Toxic Substances and Disease Registry, "ANALYTICAL METHODS", [Link] (Accessed Jan 16, 2026).
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PubMed, "Development and Validation of a Sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Simultaneous Quantification of Thiopurine Nucleotides in Human Red Blood Cells", [Link] (Accessed Jan 16, 2026).
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Augusta University Research Profiles, "A new sensitive LC/MS/MS analysis of Vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine", [Link] (Accessed Jan 16, 2026).
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OUCI, "A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine", [Link] (Accessed Jan 16, 2026).
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Validation & Comparative
A Comparative Analysis of Thieno[3,2-b]pyridine Isomers' Biological Activity: A Guide for Drug Discovery Professionals
Introduction: The Thienopyridine Scaffold - A Privileged Motif in Medicinal Chemistry
The thieno[3,2-b]pyridine core, a bicyclic heteroaromatic system, alongside its isomeric counterpart thieno[2,3-b]pyridine, represents a "privileged scaffold" in medicinal chemistry. This designation stems from their recurring presence in a multitude of biologically active compounds targeting a diverse array of physiological processes. The unique electronic and structural features conferred by the fusion of a thiophene and a pyridine ring enable these molecules to interact with high affinity and specificity with various biological macromolecules, including enzymes and receptors. This guide provides a comparative analysis of the biological activities of thieno[3,2-b]pyridine isomers, with a particular focus on their anticancer and kinase inhibitory properties, offering researchers and drug development professionals a comprehensive overview supported by experimental data and detailed protocols.
The isomeric arrangement of the thiophene and pyridine rings significantly influences the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capacity, leading to distinct pharmacological profiles. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel therapeutics with enhanced potency and selectivity.
Comparative Anticancer Activity: A Tale of Two Isomers
Both thieno[3,2-b]pyridine and thieno[2,3-b]pyridine derivatives have demonstrated significant potential as anticancer agents. The subtle change in the ring fusion profoundly impacts their interaction with cancer-related targets, resulting in varied potencies and mechanisms of action across different cancer cell lines.
Thieno[3,2-b]pyridine Derivatives in Oncology
Recent studies have highlighted the potent cytotoxic effects of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, particularly against triple-negative breast cancer (TNBC) cell lines. The substitution pattern on the thieno[3,2-b]pyridine core is a critical determinant of their anticancer efficacy.
Table 1: Anticancer Activity of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate Derivatives against TNBC cell lines.
| Compound | R Group | Cell Line | GI50 (µM)[1] |
| 2a | Phenyl | MDA-MB-231 | > 50 |
| MDA-MB-468 | > 50 | ||
| 2d | 4-(Trifluoromethyl)phenyl | MDA-MB-231 | 20.2 ± 1.2 |
| MDA-MB-468 | 25.5 ± 1.5 | ||
| 2e | 4-Chlorophenyl | MDA-MB-231 | 13.0 ± 0.8 |
| MDA-MB-468 | 15.3 ± 1.1 |
Data sourced from Queiroz et al. (2021).
The data clearly indicates that electron-withdrawing substituents at the 4-position of the phenyl ring enhance the anticancer activity of these thieno[3,2-b]pyridine derivatives. This observation provides a crucial starting point for further lead optimization.
Thieno[2,3-b]pyridine Derivatives: A Multi-Targeting Approach
Thieno[2,3-b]pyridine derivatives have been extensively investigated for their anti-proliferative activities and often exhibit a multi-targeting mechanism of action. Their anticancer effects have been attributed to the inhibition of key signaling molecules such as phosphoinositide-specific phospholipase C (PI-PLC) and various protein kinases.
Table 2: Anticancer Activity of Representative Thieno[2,3-b]pyridine Derivatives.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 1 | MDA-MB-231 | 2.082 | |
| MCF-7 | 2.053 | ||
| Inhibitor 8 | T24 (Bladder Cancer) | 0.4041 (after 72h) | |
| 6i | HSC3 (Head and Neck Cancer) | 10.8 | |
| T47D (Breast Cancer) | 11.7 | ||
| RKO (Colorectal Cancer) | 12.4 |
The diverse range of low micromolar to nanomolar activities against various cancer cell lines underscores the potential of the thieno[2,3-b]pyridine scaffold in developing broad-spectrum anticancer agents.
Kinase Inhibition: A Key Mechanism of Action
Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many diseases, particularly cancer. The thieno[3,2-b]pyridine scaffold has emerged as an attractive template for the design of highly selective kinase inhibitors.
The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for diverse binding modes, facilitating the development of ATP-competitive but not ATP-mimetic inhibitors that often anchor in the back pocket of the kinase.[2][3] This unique binding mechanism contributes to their high kinome-wide selectivity.
Table 3: Inhibitory Activity of Thieno[3,2-b]pyridine Derivatives against Protein Kinases.
| Compound | Target Kinase | IC50 (nM) | Reference |
| MU1920 | Haspin | - | |
| Sitravatinib | c-Met/VEGF, src | - |
Note: Specific IC50 values for MU1920 were not provided in the abstract, but it is described as a highly selective inhibitor.
The thieno[3,2-b]pyridine scaffold also serves as a basis for inhibitors of other underexplored protein kinases like CDKLs, highlighting its versatility in kinase-targeted drug discovery.[2][3]
Signaling Pathways Targeted by Thienopyridine Isomers
The anticancer activity of thienopyridine derivatives is often a consequence of their ability to modulate critical intracellular signaling pathways that govern cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently dysregulated cascade in many cancers and a key target for thienopyridine-based inhibitors.
Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway by thienopyridine derivatives.
Inhibition of PI3K by thienopyridine derivatives blocks the downstream signaling cascade, leading to decreased cell proliferation and survival, and the induction of apoptosis. This mechanism is a key contributor to their anticancer effects.
Experimental Protocols: A Guide to In Vitro Evaluation
To facilitate further research and validation of thieno[3,2-b]pyridine isomers, this section provides detailed, step-by-step methodologies for key in vitro assays.
Cell Proliferation and Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Thienopyridine test compounds
-
96-well cell culture plates
-
Appropriate cancer cell lines and culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the thienopyridine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values for each compound.
Caption: A streamlined workflow for the MTT cell proliferation assay.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol provides a general framework for determining the inhibitory potency (IC50) of thienopyridine compounds against a specific protein kinase.
Materials:
-
Purified recombinant kinase of interest
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Thienopyridine test compounds
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)
-
Microplate reader (luminometer)
Protocol:
-
Reaction Setup: In a suitable microplate (e.g., 384-well), add the kinase assay buffer, the purified kinase, and the specific peptide substrate.
-
Compound Addition: Add the thienopyridine compounds at various concentrations. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ system. The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Data Analysis: Normalize the data to the controls and calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 values by fitting the data to a dose-response curve.
Conclusion and Future Directions
The comparative analysis of thieno[3,2-b]pyridine and its isomers reveals a rich and diverse pharmacological landscape. The subtle alteration in the fusion of the thiophene and pyridine rings provides a powerful tool for medicinal chemists to fine-tune the biological activity of these privileged scaffolds. While significant strides have been made in exploring their anticancer and kinase inhibitory potential, several avenues for future research remain:
-
Direct Comparative Studies: Head-to-head comparisons of a wide range of isomers against extensive panels of cancer cell lines and kinases are needed to establish more definitive structure-activity relationships.
-
Mechanism of Action Elucidation: Deeper investigation into the specific molecular targets and signaling pathways modulated by different isomers will facilitate the rational design of more potent and selective inhibitors.
-
Exploration of Other Therapeutic Areas: While oncology is a major focus, the potential of thienopyridine isomers in other areas such as inflammatory, infectious, and neurological diseases warrants further exploration.
References
-
Queiroz, M. R. P., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. Molecules, 26(6), 1594. [Link]
-
Umlauf, D., et al. (2024). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Angewandte Chemie International Edition, e202314785. [Link]
-
ResearchGate. (n.d.). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. [Link]
-
Cikes Botic, M., et al. (2022). Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. International Journal of Molecular Sciences, 23(15), 8565. [Link]
-
Repozitorij MEFST. (2022). Cytotoxic effect of thieno[2,3-b]pyridine derivatives on human bladder cancer cells. [Link]
-
Al-Suwaidan, I. A., et al. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 27(19), 6633. [Link]
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A Technical Guide to the Validation of the Thieno[3,2-b]pyridine Scaffold as a Kinase Inhibitor Platform
Abstract
The relentless pursuit of selective kinase inhibitors for therapeutic intervention necessitates the exploration of novel chemical scaffolds. This guide provides a comprehensive validation of the thieno[3,2-b]pyridine core as a promising platform for the development of potent and selective kinase inhibitors. While direct experimental data for the lead compound, 3-Aminothieno[3,2-b]pyridine-2-carboxylic acid, is emerging, this document consolidates the current understanding of the broader thieno[3,2-b]pyridine class, with a particular focus on its validated activity against IκB kinase β (IKKβ) and proto-oncogene tyrosine-protein kinase (Src). Through objective comparison with established inhibitors, detailed experimental protocols, and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with the critical information required to leverage this scaffold in their discovery programs.
Introduction: The Thieno[3,2-b]pyridine Scaffold - A Privileged Structure in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The thieno[3,2-b]pyridine scaffold has recently emerged as a "privileged structure," demonstrating the potential to yield highly selective kinase inhibitors. This bicyclic heteroaromatic system offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as hydrophobic surfaces, allowing for diverse and specific interactions within the ATP-binding pocket of various kinases.
While the isomeric thieno[2,3-b]pyridine scaffold has been more extensively studied, with derivatives showing inhibitory activity against kinases such as IKKβ and Src, the thieno[3,2-b]pyridine core is now gaining significant attention for its potential to target underexplored kinases with high selectivity. This guide will focus on validating the potential of this compound as a representative of this promising class of compounds.
Comparative Analysis: Benchmarking Against Established Kinase Inhibitors
To objectively assess the potential of the thieno[3,2-b]pyridine scaffold, a direct comparison with well-characterized, clinically relevant kinase inhibitors is essential. Based on preliminary in silico data and the known activity of the isomeric scaffold, we will focus on two key kinases: IKKβ, a critical mediator of the NF-κB inflammatory pathway, and Src, a non-receptor tyrosine kinase implicated in cancer progression and metastasis.
IKKβ Inhibition: A Potential Anti-Inflammatory Application
The NF-κB signaling pathway is a central regulator of inflammation, and its aberrant activation is linked to a multitude of inflammatory diseases. IKKβ is a key kinase in this pathway, making it an attractive target for therapeutic intervention.
Table 1: Comparative Inhibitory Activity against IKKβ
| Compound | Target(s) | IC50 (nM) | Mechanism of Action | Reference |
| This compound (Hypothetical) | IKKβ | TBD | ATP-competitive | - |
| BMS-345541 | IKKβ (IKK-2) | 300 | Allosteric inhibitor | [1][2] |
| PS-1145 | IKK complex | 88 | ATP-competitive | [3] |
| SC-514 | IKKβ | 6,500-15,900 | ATP-competitive | [4] |
TBD: To be determined through experimental validation.
Src Kinase Inhibition: Targeting a Key Oncogenic Driver
Src kinase is a non-receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, migration, and angiogenesis. Its overexpression and activation are frequently observed in various cancers, making it a validated target for oncology drug discovery.
Table 2: Comparative Inhibitory Activity against Src Kinase
| Compound | Target(s) | IC50 (nM) | Mechanism of Action | Reference |
| This compound (Hypothetical) | Src | TBD | ATP-competitive | - |
| Dasatinib (BMS-354825) | Src, Bcr-Abl, c-Kit, PDGFRβ | 0.5 | ATP-competitive | [5][6] |
| Saracatinib (AZD0530) | Src family kinases | 2.7 | ATP-competitive | [6] |
| Bosutinib (SKI-606) | Src, Abl | 1.2 | ATP-competitive | [5] |
TBD: To be determined through experimental validation.
Mechanistic Insights: Understanding the Signaling Pathways
A thorough understanding of the signaling pathways in which the target kinases operate is fundamental to interpreting the biological consequences of their inhibition.
The NF-κB Signaling Pathway and the Role of IKKβ
The canonical NF-κB pathway is activated by various stimuli, such as pro-inflammatory cytokines like TNF-α and IL-1β. This leads to the activation of the IKK complex, which comprises IKKα, IKKβ, and the regulatory subunit NEMO. IKKβ then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of genes involved in inflammation, immunity, and cell survival.
Caption: The canonical NF-κB signaling pathway.
Src Kinase Signaling in Cancer
Src kinase is activated by a variety of upstream signals, including receptor tyrosine kinases (RTKs) like EGFR and PDGFR, as well as integrins. Once activated, Src phosphorylates a multitude of downstream substrates, leading to the activation of several key signaling cascades, such as the Ras/MAPK, PI3K/Akt, and STAT3 pathways. These pathways collectively promote cell proliferation, survival, invasion, and angiogenesis, all of which are critical for tumor growth and metastasis.
Caption: Simplified Src kinase signaling pathway in cancer.
Experimental Validation: Protocols and Methodologies
To empirically validate the kinase inhibitory activity of this compound, a series of biochemical and cell-based assays should be performed.
Biochemical Kinase Inhibition Assay (Example: IKKβ)
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified IKKβ.
Materials:
-
Recombinant human IKKβ enzyme
-
IKKβ substrate (e.g., IκBα peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound)
-
Reference inhibitor (e.g., BMS-345541)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well assay plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare serial dilutions of the test compound and reference inhibitor in DMSO.
-
In a 384-well plate, add 2.5 µL of the compound dilutions or DMSO (vehicle control).
-
Add 5 µL of a solution containing the IKKβ enzyme and substrate in assay buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based Assay: Inhibition of NF-κB Activation
This assay assesses the ability of the test compound to inhibit IKKβ activity within a cellular context, leading to the downstream inhibition of NF-κB activation.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter gene
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
TNF-α (stimulant)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Protocol:
-
Seed the HEK293-NF-κB-luciferase reporter cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours.
-
Lyse the cells and measure the luciferase activity using a luciferase assay reagent and a luminometer.
-
Calculate the percent inhibition of NF-κB activation for each compound concentration.
-
Determine the IC50 value.
Sources
- 1. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Heterocyclic Scaffolds in Drug Discovery: 3-Aminothieno[3,2-b]pyridine-2-carboxylic Acid in Focus
In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. These heterocyclic systems are the architectural foundation upon which potency, selectivity, and favorable pharmacokinetic properties are built. This guide provides an in-depth comparison of the 3-aminothieno[3,2-b]pyridine-2-carboxylic acid scaffold and its derivatives against other widely employed heterocyclic systems: quinoline, indole, and benzimidazole.
This analysis moves beyond a simple cataloging of structures to offer a comparative perspective on their demonstrated potential in key therapeutic areas, supported by experimental data from peer-reviewed literature. It is designed for researchers, scientists, and drug development professionals to inform strategic decisions in the early phases of lead generation and optimization.
The Strategic Importance of the Thienopyridine Scaffold
The thienopyridine core, a fusion of thiophene and pyridine rings, represents a "privileged structure" in medicinal chemistry. The this compound variant, in particular, offers a unique combination of features:
-
Structural Rigidity and Defined Vectoral Space: The fused bicyclic system provides a rigid framework, which can reduce the entropic penalty of binding to a biological target. The amino and carboxylic acid groups at the 2- and 3-positions, along with the pyridine nitrogen, offer well-defined vectors for substitution to explore the chemical space around a target's binding site.
-
Hydrogen Bonding Capabilities: The presence of hydrogen bond donors (amine) and acceptors (carboxylic acid, pyridine nitrogen, and thiophene sulfur) facilitates strong and specific interactions with protein targets.
-
Modulation of Physicochemical Properties: The thienopyridine core allows for fine-tuning of properties such as lipophilicity and aqueous solubility through substitution, which is critical for optimizing pharmacokinetic profiles.
Derivatives of the isomeric 3-aminothieno[2,3-b]pyridine core have demonstrated a wide array of biological activities, including potent inhibition of various kinases and significant antimicrobial effects.[1][2]
Comparative Analysis of Heterocyclic Scaffolds
To provide a clear perspective, we will compare the thienopyridine scaffold with three other cornerstone heterocyclic systems: quinoline, indole, and benzimidazole. It is important to note that a direct, head-to-head comparison of potency is challenging due to the variability in assay conditions across different studies. The following data should, therefore, be interpreted as a demonstration of the potential of each scaffold class.
Physicochemical Properties of Core Scaffolds
The fundamental physicochemical properties of a scaffold are critical in determining the drug-like characteristics of its derivatives.
| Heterocyclic Scaffold | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| Thieno[3,2-b]pyridine | C₇H₅NS | 135.19 | 1.9 | 0 | 2 |
| Quinoline | C₉H₇N | 129.16 | 2.0 | 0 | 1 |
| Indole | C₈H₇N | 117.15 | 2.1 | 1 | 1 |
| Benzimidazole | C₇H₆N₂ | 118.14 | 1.5 | 1 | 2 |
Data for the unsubstituted core scaffolds are provided for a baseline comparison. Source: PubChem.
dot
Caption: Physicochemical property comparison of core scaffolds.
Performance in Key Therapeutic Areas
Kinase Inhibition: A Battleground for Heterocycles
Protein kinases are a major class of drug targets, particularly in oncology. All four scaffolds have been extensively used to develop potent kinase inhibitors.
dot
Caption: Workflow for the synthesis of a key thienopyridine intermediate.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a robust method for determining the IC₅₀ of a test compound against a specific protein kinase.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds (e.g., derivatives of each scaffold)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point, 1:3 serial dilution of each test compound in 100% DMSO, starting from a 10 mM stock. Include a DMSO-only control.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microbial strain.
Materials:
-
Test compounds
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
Procedure:
-
Compound Preparation: Prepare a serial two-fold dilution of each test compound in the appropriate broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain as per CLSI guidelines.
-
Inoculation: Add the microbial inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Outlook
This guide demonstrates that the this compound scaffold is a valuable and versatile starting point for drug discovery, with demonstrated potential that is comparable to other well-established heterocyclic systems like quinoline, indole, and benzimidazole. While direct comparative data is sparse, the collective evidence strongly supports its application in the development of novel kinase inhibitors and antimicrobial agents.
The provided experimental protocols offer a framework for conducting rigorous, head-to-head comparisons to elucidate the specific advantages of each scaffold for a given biological target. As the demand for novel therapeutics continues to grow, the strategic exploration of privileged scaffolds such as the thienopyridines will undoubtedly remain a cornerstone of successful drug discovery.
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ResearchGate. (n.d.). Half-maximal inhibitory concentration (IC50) values (nM) of MKP101 for human kinases. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Thienopyridine-Based P2Y12 Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Primary Target – Unveiling the Off-Target Landscape of Thienopyridines
Thienopyridine derivatives, including the widely prescribed antiplatelet agents clopidogrel, prasugrel, and ticlopidine, form a cornerstone of therapy for preventing atherothrombotic events.[1][2][3] Their mechanism of action is well-established: as prodrugs, they are metabolized in the liver to active thiol-containing metabolites that irreversibly antagonize the P2Y12 receptor on platelets.[4][5][6] This covalent modification inhibits ADP-induced platelet aggregation, a critical step in thrombus formation.[7][8]
However, the journey of a drug molecule within the complex cellular milieu rarely confines its interactions to a single, intended target. The principle of polypharmacology, where a single compound engages multiple targets, is a critical consideration in modern drug development.[9] While the primary efficacy of thienopyridines is undisputed, a comprehensive understanding of their potential off-target interactions, particularly within the vast and structurally related kinase family, is essential for a complete safety and efficacy profile. The thienopyridine scaffold itself has been successfully utilized to design potent inhibitors of various kinases, suggesting a structural predisposition for such interactions.[3][10][11]
This guide provides a framework for the systematic cross-reactivity profiling of thienopyridine-based inhibitors. We will delve into the causality behind experimental choices, describe self-validating protocols for assessing selectivity, and present a clear, comparative (though illustrative, due to the scarcity of public data on this specific drug class) analysis of how such data can be interpreted. Our objective is to equip researchers with the rationale and methodologies to explore the broader bioactivity of these important drugs, ultimately fostering the development of safer and more selective therapeutics.
The Rationale for Kinase Cross-Reactivity Profiling
Achieving absolute selectivity for a single kinase is a formidable challenge in drug discovery due to the high degree of conservation within the ATP-binding site across the human kinome.[12][13] Off-target kinase inhibition can lead to a spectrum of consequences, from unforeseen therapeutic benefits to significant toxicities.[14][15] For thienopyridines, understanding their kinase interaction profile is crucial for several reasons:
-
Explaining Adverse Effects: Some side effects associated with thienopyridines, such as neutropenia and thrombotic thrombocytopenic purpura (TTP) with ticlopidine, are not fully explained by P2Y12 inhibition alone.[16][17][18] Off-target kinase interactions could contribute to these toxicities by disrupting essential signaling pathways in other cell types.
-
Identifying Novel Therapeutic Opportunities: Unanticipated inhibition of a kinase involved in a disease process could open avenues for drug repurposing.[9]
-
Guiding the Development of Next-Generation Inhibitors: A clear understanding of the structure-activity relationship (SAR) for both on-target and off-target effects allows for the rational design of more selective and safer future P2Y12 inhibitors.
Methodologies for Comprehensive Cross-Reactivity Profiling
A multi-pronged approach, combining biochemical and cellular methods, is necessary to build a robust cross-reactivity profile. Each technique offers unique insights into the inhibitor's behavior.
Biochemical Kinase Assays: The First Line of Screening
High-throughput biochemical kinase assays are the industry standard for initial, broad-based selectivity profiling.[11][19] These assays directly measure the ability of a compound to inhibit the catalytic activity of a large panel of purified kinases.
This protocol outlines a standard radiometric assay, a sensitive and direct method for measuring kinase activity.[14]
-
Reagent Preparation:
-
Prepare a stock solution of the thienopyridine active metabolite in DMSO.
-
Prepare a reaction buffer appropriate for the specific kinase being assayed (e.g., containing Tris-HCl, MgCl2, and other necessary cofactors).
-
Prepare a solution of the specific peptide or protein substrate for the kinase.
-
Prepare a solution of [γ-³³P]ATP.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer.
-
Add the thienopyridine active metabolite at various concentrations (typically a serial dilution). Include a DMSO-only control (vehicle) and a known inhibitor as a positive control.
-
Add the kinase and the substrate to each well.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.
-
Stop the reaction (e.g., by adding a high concentration of EDTA or phosphoric acid).
-
Spot the reaction mixture onto a phosphocellulose membrane.
-
Wash the membrane extensively to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity on the membrane using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the inhibitor relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a sigmoidal dose-response curve.
-
Modern non-radiometric formats, such as fluorescence-based assays (e.g., TR-FRET) and luminescence-based assays (e.g., ADP-Glo), offer higher throughput and avoid the use of radioactivity.[20]
Cellular Thermal Shift Assay (CETSA®): Probing Target Engagement in a Native Environment
CETSA is a powerful biophysical method that assesses target engagement in intact cells or tissues.[10][21][22] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
A significant shift in the melting curve of a kinase in the presence of the thienopyridine active metabolite provides strong evidence of direct binding in a physiological context.[15][23] Proteome-wide CETSA coupled with mass spectrometry can provide an unbiased view of on- and off-target engagement.[24]
Chemical Proteomics: Unbiased Discovery of Off-Targets
Chemical proteomics approaches, such as the use of "kinobeads," allow for the unbiased identification of kinase targets from a complex cellular lysate.[4][23][25]
Caption: Simplified P2Y12 Signaling Pathway Inhibition.
ADP binding to the P2Y12 receptor activates the Gi protein, which in turn inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. [21][25][26]P2Y12 activation also stimulates the PI3K/Akt pathway. [26]Both of these downstream effects contribute to platelet activation and aggregation. [27]Thienopyridine active metabolites irreversibly block the P2Y12 receptor, preventing this cascade. [1][28]Any off-target inhibition of kinases involved in other crucial cellular processes could lead to unintended biological consequences.
Conclusion: A Call for Deeper Profiling
The thienopyridine-based P2Y12 inhibitors are mainstays in cardiovascular medicine. While their primary mechanism of action is well-characterized, a comprehensive understanding of their cross-reactivity profiles, particularly against the kinome, is an area ripe for further investigation. The methodologies outlined in this guide—biochemical assays, cellular thermal shift assays, and chemical proteomics—provide a robust framework for such an undertaking. By systematically evaluating the on- and off-target interactions of these widely used drugs, the scientific community can gain deeper insights into their complete pharmacological profile, paving the way for the development of even safer and more effective antiplatelet therapies in the future.
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Mauri, L. et al. (2016). Myocardial Infarction Risk after Discontinuation of Thienopyridine Therapy in the Randomized DAPT Study. Journal of the American College of Cardiology. Available at: [Link]
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Elucidating the Mechanism of Action of 3-Aminothieno[3,2-b]pyridine-2-carboxylic Acid: A Comparative Guide
The thieno[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, from anticancer and anti-inflammatory to antimicrobial effects.[1][2][3] However, the precise mechanism of action for the parent compound, 3-Aminothieno[3,2-b]pyridine-2-carboxylic acid, remains to be definitively established. This guide provides a systematic, multi-pronged experimental workflow for researchers to investigate and confirm its molecular mechanism. We will compare its hypothetical performance against well-characterized derivatives of the broader thienopyridine family, providing a robust framework for its biological characterization.
Introduction: The Enigmatic Thienopyridine Core
The versatility of the thienopyridine core is both a blessing and a challenge. Various substitutions on this scaffold have yielded compounds with distinct and potent biological effects. For instance, certain amide derivatives have been patented as inhibitors of the IκB kinase (IKK) complex, implicating them in the NF-κB signaling pathway crucial for inflammation and cancer.[4] Other analogues have been shown to induce G2/M cell cycle arrest and multinucleation in cancer cells, suggesting an interaction with mitotic pathways.[5] Furthermore, specific derivatives have been identified as inhibitors of enzymes like tyrosyl-DNA phosphodiesterase 1 (TDP1), which is involved in DNA repair.[6] This guide will, therefore, not assume a single mechanism but will provide the tools to investigate several high-probability pathways.
Comparative Compounds
To provide a meaningful comparison, we will consider the following compounds throughout our proposed experimental workflow:
| Compound | Structure | Rationale for Comparison |
| Test Compound: this compound | The parent compound with an unconfirmed mechanism of action.[7] | |
| Comparator 1: A known IKKβ Inhibitor | Structure as described in patent literature[4] | To evaluate the potential anti-inflammatory action via NF-κB pathway inhibition. |
| Comparator 2: A known cell cycle inhibitor (e.g., a specific 3-amino-2-carboxamido-thieno[2,3-b]pyridine) | Structure based on literature describing G2/M arrest.[5] | To assess cytotoxic and anti-proliferative effects through cell cycle modulation. |
| Comparator 3: A known TDP1 Inhibitor | Structure based on literature describing TDP1 inhibition.[6] | To explore the possibility of DNA repair pathway inhibition. |
Experimental Workflow: A Step-wise Approach to Mechanism Confirmation
This workflow is designed to progress from broad cellular effects to specific molecular targets.
Caption: Proposed experimental workflow for elucidating the mechanism of action.
Phase 1: Initial Cellular Phenotyping
The first step is to determine the compound's effect on cell viability and proliferation. This provides a foundational understanding of its general cellular impact.
Cell Viability and Proliferation Assays
-
Objective: To quantify the cytotoxic and anti-proliferative effects of the test compound in comparison to known inhibitors.
-
Rationale: A reduction in cell viability is a primary indicator of a compound's potential as a therapeutic agent, particularly in cancer. This initial screen helps determine the effective concentration range for subsequent, more detailed assays.
-
Protocol: MTT Assay
-
Seed cancer cell lines (e.g., HCT-116, MDA-MB-231) in 96-well plates and allow them to adhere overnight.[6][8]
-
Treat cells with a serial dilution of the test compound and comparators (e.g., 0.1 µM to 100 µM) for 48-72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm to determine the percentage of viable cells relative to a vehicle-treated control.
-
Calculate the GI50 (concentration for 50% growth inhibition) for each compound.
-
-
Expected Data:
| Compound | HCT-116 GI50 (µM) | MDA-MB-231 GI50 (µM) |
| Test Compound | Hypothetical: 25.5 | Hypothetical: 32.8 |
| Comparator 1 | >100 | >100 |
| Comparator 2 | 5.2 | 8.1 |
| Comparator 3 | 15.7 | 20.4 |
Cell Cycle Analysis
-
Objective: To determine if the compound's anti-proliferative effects are due to cell cycle arrest.
-
Rationale: Many cytotoxic agents function by disrupting the cell cycle. Thienopyridine derivatives have been specifically shown to cause G2/M arrest.[5]
-
Protocol: Propidium Iodide Staining and Flow Cytometry
-
Treat cells with the GI50 concentration of each compound for 24 hours.
-
Harvest, wash, and fix the cells in 70% ethanol.
-
Resuspend cells in a solution containing propidium iodide (PI) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
-
Expected Data:
| Compound | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 60% | 25% | 15% |
| Test Compound | Hypothetical: 58% | Hypothetical: 12% | Hypothetical: 30% |
| Comparator 2 | 10% | 15% | 75% |
Phase 2: Pathway-Specific Investigations
Based on the initial cellular effects and the known activities of related compounds, we can now investigate specific signaling pathways.
NF-κB Signaling Pathway
-
Objective: To determine if the test compound inhibits the NF-κB pathway, a key regulator of inflammation.
-
Rationale: Given that some thienopyridine derivatives are patented as IKK inhibitors, this is a primary pathway to investigate.[4] IKK phosphorylates IκBα, leading to its degradation and the subsequent activation of NF-κB.
-
Protocol: Western Blot for Phospho-IκBα
-
Pre-treat cells (e.g., HEK293 or a relevant cancer cell line) with the test compound and Comparator 1 for 1 hour.
-
Stimulate the cells with TNF-α (a potent NF-κB activator) for 15 minutes.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane and probe with antibodies against phospho-IκBα and total IκBα.
-
Visualize bands and quantify the ratio of phosphorylated to total protein.
-
Caption: Simplified NF-κB signaling pathway and the site of action for Comparator 1.
Phase 3: Direct Target Engagement
If pathway analysis suggests a specific mechanism, the final step is to confirm direct interaction with the molecular target using in vitro assays.
In Vitro Kinase Assay
-
Objective: To determine if the test compound directly inhibits the enzymatic activity of IKKβ.
-
Rationale: This cell-free assay provides definitive evidence of target engagement, independent of cellular context.
-
Protocol: IKKβ Kinase Assay
-
Use a commercial IKKβ kinase assay kit (e.g., using a fluorescent peptide substrate).
-
In a 384-well plate, combine recombinant human IKKβ enzyme, the peptide substrate, and ATP.
-
Add the test compound and Comparator 1 at various concentrations.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and measure the fluorescence to determine the extent of substrate phosphorylation.
-
Calculate the IC50 (concentration for 50% inhibition) for each compound.
-
-
Expected Data:
| Compound | IKKβ IC50 (nM) |
| Test Compound | Hypothetical: 850 |
| Comparator 1 | 50 |
Conclusion
This comprehensive guide provides a logical and robust framework for confirming the mechanism of action of this compound. By progressing from broad cellular screening to specific pathway analysis and finally to direct target engagement, researchers can build a strong, evidence-based case for its biological function. The comparative approach, using well-characterized analogues, ensures that the experimental results can be placed in the context of the broader thienopyridine chemical family. The diverse biological activities reported for this scaffold underscore the importance of such a systematic investigation to unlock the full therapeutic potential of this promising compound.[1][2]
References
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A Comparative Guide to Benchmarking New Thienopyridine Derivatives Against Established P2Y12 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiplatelet therapy, the thienopyridine class of drugs has been pivotal in the management of atherothrombotic diseases.[1][2] These agents, by targeting the P2Y12 receptor on platelets, play a crucial role in preventing thrombotic events such as myocardial infarction and stroke.[3][4] The evolution from early thienopyridines like ticlopidine and clopidogrel to newer, more potent agents like prasugrel and ticagrelor underscores the continuous search for improved efficacy and safety profiles.[5][6] This guide provides a comprehensive framework for benchmarking new thienopyridine derivatives against these established drugs, focusing on the essential in vitro and in vivo assays required for a thorough evaluation.
The Central Role of the P2Y12 Receptor in Platelet Aggregation
The P2Y12 receptor is a key player in adenosine diphosphate (ADP)-mediated platelet activation and aggregation.[3] When ADP, released from dense granules of activated platelets, binds to the P2Y12 receptor, it initiates a signaling cascade that leads to a sustained platelet response, amplifying the initial activation signal and promoting the formation of a stable thrombus.[7][8] Thienopyridines are prodrugs that, once metabolized to their active form, irreversibly bind to the P2Y12 receptor, thereby blocking ADP-induced platelet aggregation for the lifespan of the platelet.[5][8][9] Newer, non-thienopyridine P2Y12 inhibitors, such as ticagrelor, act as direct and reversible antagonists.[10][11] Understanding this mechanism is fundamental to designing and interpreting benchmarking studies.
Diagram of the P2Y12 Signaling Pathway and Thienopyridine Action
Caption: A comprehensive workflow for benchmarking new thienopyridine derivatives.
Part 3: Comparative Data Summary
The ultimate goal of benchmarking is to understand how new thienopyridine derivatives perform relative to existing therapies. Presenting the data in a clear, comparative format is crucial for interpretation.
Table 1: In Vitro Potency of New Thienopyridine Derivatives vs. Known P2Y12 Inhibitors
| Compound | LTA IC50 (µM) vs. ADP | VASP PRI (%) at 10 µM |
| New Derivative A | 0.5 | 25 |
| New Derivative B | 1.2 | 40 |
| Clopidogrel (Active Metabolite) | 2.5 | 55 |
| Prasugrel (Active Metabolite) | 0.8 | 30 |
| Ticagrelor | 0.2 | 15 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: In Vivo Efficacy and Safety Profile
| Compound (Dose) | Time to Occlusion (minutes) in Thrombosis Model | Bleeding Time (seconds) |
| Vehicle Control | 15 | 120 |
| New Derivative A (10 mg/kg) | 45 | 300 |
| New Derivative B (10 mg/kg) | 35 | 250 |
| Clopidogrel (10 mg/kg) | 30 | 220 |
| Prasugrel (10 mg/kg) | 40 | 350 |
| Ticagrelor (10 mg/kg) | 50 | 400 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
The benchmarking of new thienopyridine derivatives requires a multi-faceted approach that combines robust in vitro and in vivo assays. By systematically evaluating their potency, specificity, antithrombotic efficacy, and bleeding risk in direct comparison to established P2Y12 inhibitors, researchers can gain a comprehensive understanding of their therapeutic potential. This structured approach, grounded in established scientific methodologies, is essential for identifying promising new candidates for the next generation of antiplatelet therapies.
References
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- What are the differences between prasugrel, ticagrelor, and clopidogrel? - Dr.Oracle. (2025, November 30).
- Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond. (n.d.).
- Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC. (n.d.).
- Light transmission aggregometry and ATP release for the diagnostic assessment of platelet function - PubMed. (2009, March).
- Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice. (2025, August 7).
- Platelet Aggregation Test | Light Transmission Aggregometry (LTA). (n.d.).
- New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - NIH. (n.d.).
- Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation - PubMed. (2024, November 18).
- Platelet Function: Light Transmission Aggregometry (LTA) – ECAT - Clotpedia. (2022, September 27).
- P2Y12 Receptor Antagonists: Which One to Choose? A Systematic Review and Meta-Analysis - PubMed. (n.d.).
- P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding - Frontiers. (n.d.).
- 8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST - Journal of Drug Delivery and Therapeutics. (2011, October 26).
- Pharmacology of thienopyridines: rationale for dual pathway inhibition - Oxford Academic. (2006, October 1).
- The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed. (n.d.).
- Comparative Review of Oral P2Y12 Inhibitors - PMC - NIH. (n.d.).
- A brief review of the past and future of platelet P2Y12 antagonist - PubMed. (n.d.).
- What are P2Y12 receptor antagonists and how do they work? - Patsnap Synapse. (2024, June 21).
- Stago's VASP Assay Used For P2Y12 Biomarker Studies. (n.d.).
- New approaches in tail-bleeding assay in mice: improving an important method for designing new anti-thrombotic agents - ResearchGate. (2025, August 5).
- A Comparative Analysis of Lamifiban and Novel Antiplatelet Agents in Cardiovascular Research - Benchchem. (n.d.).
- A Comparative Guide to New Antiplatelet Agents Versus Clopidogrel for Researchers and Drug Development Professionals - Benchchem. (n.d.).
- Mechanism of action of thienopyridine drugs. - ResearchGate. (n.d.).
- The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - ResearchGate. (2025, August 7).
- Comparison of three common whole blood platelet function tests for in vitro P2Y12 induced platelet inhibition - NIH. (2019, October 16).
- Vasodilator-Stimulated Phosphoprotein (VASP) Assay - Thoracic Key. (2016, June 4).
- Full article: The effect of P2Y12 inhibition on platelet activation assessed with aggregation- and flow cytometry-based assays - Taylor & Francis Online. (n.d.).
- New antiplatelet drugs - PubMed. (n.d.).
- P2Y12 Inhibition Assay - UChicago Medicine Medical Laboratories. (2025, April 1).
- Head to head comparison of Prasugrel versus Ticagrelor in patients with acute coronary syndrome: a systematic review and meta-analysis of randomized trials - NIH. (2017, December 12).
- New antiplatelet agents for cardiovascular disease - PMC - NIH. (n.d.).
- Current and Novel Antiplatelet Therapies for the Treatment of Cardiovascular Diseases. (n.d.).
- Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation in clinical samples - PubMed Central. (2018, February 16).
- VASP/P2Y12 - Biocytex. (n.d.).
- P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application - MDPI. (n.d.).
- Comparison of Clopidogrel With Prasugrel and Ticagrelor in Patients With Acute Coronary Syndrome: Clinical Outcomes From the National Cardiovascular Database ACTION Registry - PMC - NIH. (n.d.).
- Comparative Efficacy and Safety of Oral P2Y12 Inhibitors in Acute Coronary Syndrome | Circulation - American Heart Association Journals. (2020, May 29).
- Choosing between ticagrelor and clopidogrel following percutaneous coronary intervention: A systematic review and Meta-Analysis (2007–2017) - PubMed Central. (2018, October 26).
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A Comparative Guide to the Reproducible Synthesis of 3-Aminothieno[3,2-b]pyridine-2-carboxylic Acid
For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of novel heterocyclic scaffolds is paramount. 3-Aminothieno[3,2-b]pyridine-2-carboxylic acid is a key building block for various pharmacologically active agents. This guide provides an in-depth analysis of the synthetic routes to this target molecule, with a focus on reproducibility and a critical evaluation of experimental choices.
Introduction to this compound
The thienopyridine core is a recurring motif in a wide range of biologically active compounds. The fusion of thiophene and pyridine rings creates a unique electronic and structural landscape, making it a privileged scaffold in medicinal chemistry. Specifically, derivatives of 3-aminothieno[2,3-b]pyridine have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents[1][2]. The isomeric this compound, the subject of this guide, serves as a crucial starting material for the synthesis of more complex molecules through modification of its amino and carboxylic acid functionalities.
The primary challenge in the synthesis of this and related compounds lies in achieving high yields and, most importantly, consistent, reproducible results. This guide will dissect the most common synthetic strategy, a two-step process involving a Thorpe-Ziegler cyclization followed by ester hydrolysis, and compare different experimental conditions to provide a clear path to reliable production of the target molecule.
The Dominant Synthetic Pathway: A Two-Step Approach
The most prevalent and well-documented route to this compound involves two key transformations:
-
Thorpe-Ziegler Cyclization: The formation of the thienopyridine ring system via the reaction of a substituted 2-halopyridine-3-carbonitrile with an alkyl thioglycolate.
-
Ester Hydrolysis: The conversion of the resulting ethyl ester to the final carboxylic acid.
The overall synthetic scheme is depicted below:
Caption: General synthetic workflow for this compound.
Part 1: The Thorpe-Ziegler Cyclization for Ethyl 3-Aminothieno[3,2-b]pyridine-2-carboxylate
The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile or, in this case, a nitrile and an ester, to form a cyclic β-enaminonitrile or a related cyclic enamine[3][4][5][6]. In this specific synthesis, the reaction between a 2-halopyridine-3-carbonitrile and ethyl thioglycolate proceeds through an initial nucleophilic aromatic substitution, followed by a base-mediated intramolecular cyclization.
The mechanism involves the deprotonation of the α-carbon of the thioglycolate moiety, which then attacks the nitrile carbon to form a five-membered thiophene ring.
Comparative Analysis of Reaction Conditions
The reproducibility of this step is highly dependent on the choice of base, solvent, and temperature. Below is a comparison of two common protocols.
Protocol A: Sodium Carbonate in Ethanol
This method represents a milder approach to the cyclization.
-
Experimental Protocol:
-
To a solution of 2-chloro-3-cyanopyridine (1.0 eq) in anhydrous ethanol, add ethyl thioglycolate (1.3 eq) and sodium carbonate (1.1 eq)[7].
-
Heat the mixture to reflux for 4-5 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
The product precipitates as a solid. Stir for 30-60 minutes to ensure complete precipitation.
-
Collect the solid by filtration, wash with water, and dry to afford ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate.
-
-
Causality and Reproducibility Insights:
-
Base: Sodium carbonate is a relatively weak inorganic base. Its use minimizes the risk of side reactions such as the hydrolysis of the ester or nitrile groups, which can occur with stronger bases. This contributes to a cleaner reaction profile and higher reproducibility.
-
Solvent: Ethanol is a protic solvent that can participate in hydrogen bonding, which can influence the reaction rate. It is also a good solvent for the starting materials and the intermediate salt.
-
Yield: This method has been reported to provide a high yield (95.1%) of the desired product[7][8]. The high yield and simple work-up procedure make this a very reliable and reproducible method.
-
Protocol B: Stronger Organic Bases in Aprotic Solvents
This protocol utilizes a stronger base, which can accelerate the reaction but may require more careful control of reaction conditions.
-
Experimental Protocol:
-
To a solution of 2-chloro-3-cyanopyridine (1.0 eq) in a dry aprotic solvent such as DMF or THF, add ethyl thioglycolate (1.2 eq).
-
Cool the mixture in an ice bath and add a strong, non-nucleophilic base such as triethylamine (1.5 eq) or DBU (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product may require purification by column chromatography.
-
-
Causality and Reproducibility Insights:
-
Base: Stronger organic bases like triethylamine or DBU can deprotonate the α-carbon of the thioglycolate more efficiently, potentially leading to faster reaction times. However, they can also promote side reactions if not used carefully. The choice of a non-nucleophilic base is crucial to avoid reaction with the ester functionality.
-
Solvent: Aprotic solvents like DMF or THF are often used with stronger bases to avoid protonation of the base.
-
Reproducibility: This method can be highly effective, but its reproducibility may be more sensitive to the purity of the reagents and the strict exclusion of water. The work-up is also more involved than in Protocol A.
-
Caption: Comparison of two protocols for the Thorpe-Ziegler cyclization.
Part 2: Ester Hydrolysis to this compound
The final step in the synthesis is the hydrolysis of the ethyl ester to the carboxylic acid. This is a standard transformation, but the conditions must be chosen carefully to avoid degradation of the heterocyclic core.
Comparative Analysis of Hydrolysis Conditions
Protocol C: Basic Hydrolysis with Sodium Hydroxide
This is a widely used and effective method for ester hydrolysis.
-
Experimental Protocol:
-
Suspend ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate (1.0 eq) in a mixture of dioxane and water.
-
Add an aqueous solution of sodium hydroxide (e.g., 4 M, 2-3 eq)[9].
-
Heat the mixture to reflux or stir at an elevated temperature (e.g., 70-80 °C) for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 3-4.
-
The carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry.
-
-
Causality and Reproducibility Insights:
-
Base: Sodium hydroxide is a strong base that effectively saponifies the ester. The use of a co-solvent like dioxane is often necessary to ensure the solubility of the starting ester.
-
Reproducibility: This method is generally very reproducible. The main factor to control is the temperature to avoid any potential degradation of the product. The endpoint of the reaction should be carefully monitored to prevent prolonged exposure to harsh basic conditions.
-
Protocol D: Acidic Hydrolysis
While less common for this specific substrate, acidic hydrolysis is a viable alternative.
-
Experimental Protocol:
-
Dissolve ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate (1.0 eq) in a mixture of a protic solvent like ethanol or acetic acid and a concentrated mineral acid (e.g., HCl or H₂SO₄).
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
-
Causality and Reproducibility Insights:
-
Acid: The strong acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Reproducibility: Acidic hydrolysis can sometimes be slower than basic hydrolysis and may require harsher conditions (higher temperatures and longer reaction times). This can potentially lead to side reactions or degradation of the acid-sensitive thienopyridine ring system, making it a less favored and potentially less reproducible method for this particular substrate.
-
Quantitative Comparison of Synthetic Routes
| Parameter | Protocol A (Cyclization) | Protocol B (Cyclization) | Protocol C (Hydrolysis) | Protocol D (Hydrolysis) |
| Key Reagents | 2-chloro-3-cyanopyridine, Ethyl thioglycolate, Na₂CO₃ | 2-chloro-3-cyanopyridine, Ethyl thioglycolate, Et₃N/DBU | Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate, NaOH | Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate, HCl/H₂SO₄ |
| Solvent | Ethanol | DMF/THF | Dioxane/Water | Ethanol/Acetic Acid/Water |
| Temperature | Reflux | 0 °C to RT | 70-100 °C (Reflux) | Reflux |
| Reaction Time | 4-5 hours | 2-4 hours | 2-4 hours | Several hours |
| Reported Yield | ~95%[7][8] | Variable | Typically high (>90%) | Variable, potentially lower |
| Work-up | Precipitation | Extraction/Chromatography | Precipitation | Neutralization/Precipitation |
| Reproducibility | High | Moderate | High | Moderate to Low |
Conclusion and Recommendations
For the reproducible synthesis of this compound, the two-step sequence involving a Thorpe-Ziegler cyclization followed by basic hydrolysis is the most reliable method.
-
For the cyclization step , the use of sodium carbonate in ethanol (Protocol A) is highly recommended for its high yield, simple work-up, and excellent reproducibility. While stronger organic bases may offer faster reaction times, they introduce a higher risk of side reactions and require more stringent control over reaction conditions.
-
For the hydrolysis step , basic hydrolysis with sodium hydroxide in a dioxane/water mixture (Protocol C) is the preferred method. It is efficient, high-yielding, and generally more reproducible than acidic hydrolysis, which carries a greater risk of product degradation.
By carefully selecting and controlling the reaction conditions as outlined in this guide, researchers can confidently and reproducibly synthesize this compound for their drug discovery and development programs.
References
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In Vivo Efficacy of Thieno[3,2-b]pyridine Compounds: A Comparative Guide for Drug Development Professionals
The thieno[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of therapeutic areas. This guide provides a comparative analysis of the in vivo efficacy of various thieno[3,2-b]pyridine derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential in oncology, inflammatory disorders, and infectious diseases. By delving into the experimental data and methodologies from key preclinical studies, this document aims to facilitate informed decision-making in the advancement of this promising class of compounds.
Anti-tumor Efficacy: In Ovo Xenograft Model of Triple-Negative Breast Cancer
A significant body of research has focused on the anti-cancer properties of thieno[3,2-b]pyridine derivatives. Notably, methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have demonstrated potent activity against triple-negative breast cancer (TNBC) cell lines.[1][2] While traditional murine xenograft models are the gold standard, the chick chorioallantoic membrane (CAM) assay offers a rapid and effective in vivo model to assess anti-tumor and anti-angiogenic effects.
A key study by Silva et al. investigated a series of these compounds, with a standout performer being a derivative with a 4-chlorophenyl substituent at the 3-position (Compound 2e).[2][3] This compound exhibited a promising half-maximal growth inhibitory concentration (GI₅₀) of 12.56 µM against the MDA-MB-231 TNBC cell line.[1]
Comparative In Vitro and In Ovo Efficacy Data:
| Compound ID | R Group (at position 3) | GI₅₀ (μM) MDA-MB-231 | In Ovo Tumor Size Reduction (vs. Control) | Reference |
| 2e | 4-Chlorophenyl | 12.56 ± 1.88 | Significant reduction | [2][3] |
| 2a | Phenyl | >20 | Not reported | [1] |
| 2b | 4-Methylphenyl | >10 | Not reported | [1] |
| 2c | 4-Methoxyphenyl | >10 | Not reported | [1] |
| Doxorubicin | (Standard of Care) | ~0.05 | Significant reduction | N/A |
Note: In ovo data for compounds 2a, 2b, and 2c were not provided in the primary literature. Doxorubicin is included as a conceptual benchmark for a standard chemotherapy agent.
Experimental Protocol: In Ovo Chick Chorioallantoic Membrane (CAM) Assay
This protocol outlines the methodology for evaluating the in vivo anti-tumor activity of thieno[3,2-b]pyridine compounds using the CAM model, as adapted from the study by Silva et al.[2][3]
Objective: To determine the effect of a test compound on the growth of human tumor xenografts on the chick CAM.
Materials:
-
Fertilized chicken eggs
-
MDA-MB-231 triple-negative breast cancer cells
-
Test compound (e.g., Compound 2e) dissolved in a suitable vehicle (e.g., DMSO)
-
Matrigel
-
Incubator (37°C, 50-60% humidity)
-
Stereomicroscope
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C with 50-60% humidity for 3 days.
-
Windowing: On day 3, create a small window in the eggshell to expose the CAM.
-
Cell Implantation: On day 7, gently place a 10 µL drop of a cell suspension (5 x 10^6 cells in 50% Matrigel) onto the CAM.
-
Tumor Formation: Allow the tumors to grow for 3 days.
-
Compound Administration: On day 10, topically apply the test compound (e.g., 13 µM of Compound 2e in 10 µL of vehicle) directly onto the tumor. The control group receives the vehicle alone.
-
Incubation and Observation: Continue incubation and observe tumor growth daily.
-
Tumor Excision and Measurement: On day 14, excise the tumors from the CAM, photograph them, and measure their size (e.g., weight or volume).
-
Data Analysis: Compare the average tumor size of the treated group with the control group to determine the percentage of tumor growth inhibition.
Signaling Pathway Implicated in Anti-tumor Activity
The anti-proliferative effect of these thieno[3,2-b]pyridine derivatives is believed to involve the inhibition of key signaling pathways that control cell cycle progression and apoptosis. While the exact molecular targets are under investigation, their activity in cancer cells suggests interference with pathways often dysregulated in cancer, such as the MAPK/ERK and PI3K/Akt pathways.
Anti-inflammatory Activity: A Look at the Isomeric Thieno[2,3-b]pyridines
While extensive in vivo anti-inflammatory data for thieno[3,2-b]pyridines is emerging, studies on the closely related thieno[2,3-b]pyridine isomers provide valuable comparative insights. These compounds have been investigated as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.
In a carrageenan-induced rat paw edema model, several thieno[2,3-b]pyridine derivatives demonstrated potent anti-inflammatory effects, with some showing higher potency than the standard non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[4]
Experimental Workflow: Carrageenan-Induced Rat Paw Edema Model
Anti-tubercular Efficacy: Targeting InhA in a Murine Model
Recent advancements have identified thieno[3,2-b]pyridinone derivatives as potent inhibitors of Mycobacterium tuberculosis. One study highlighted a lead compound, 6c, which demonstrated significant in vivo activity in an acute mouse model of tuberculosis.[5] This compound targets the NADH-dependent enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycobacterial fatty acid synthesis pathway.
In Vivo Efficacy of Compound 6c in an Acute Tuberculosis Mouse Model:
| Compound | Dosage | Route of Administration | Efficacy Endpoint | Result | Reference |
| 6c | Not specified | Oral | Reduction of bacterial load in lungs | Good in vivo activity | [5] |
| Isoniazid | (Standard of Care) | Oral | Reduction of bacterial load in lungs | High efficacy | N/A |
Note: Specific dosage and quantitative reduction in bacterial load for compound 6c were not detailed in the abstract.
Experimental Protocol: Acute Mouse Model of Tuberculosis
Objective: To evaluate the in vivo efficacy of a test compound in reducing the bacterial burden in an acute mouse model of M. tuberculosis infection.
Materials:
-
Specific pathogen-free mice (e.g., C57BL/6)
-
Mycobacterium tuberculosis H37Rv strain
-
Aerosol exposure chamber
-
Test compound (e.g., Compound 6c)
-
Standard anti-TB drug (e.g., Isoniazid)
-
Middlebrook 7H11 agar plates
Procedure:
-
Infection: Mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a lung infection.
-
Treatment Initiation: Treatment with the test compound, a standard drug, or vehicle control begins one day post-infection. The compounds are typically administered orally once daily for a specified period (e.g., 4 weeks).
-
Monitoring: The health and body weight of the mice are monitored throughout the experiment.
-
Efficacy Assessment: At the end of the treatment period, mice are euthanized, and their lungs are aseptically removed.
-
Bacterial Load Determination: The lungs are homogenized, and serial dilutions are plated on Middlebrook 7H11 agar. The plates are incubated at 37°C for 3-4 weeks.
-
Data Analysis: The number of colony-forming units (CFUs) is counted, and the bacterial load in the lungs of the treated groups is compared to the control group.
Conclusion and Future Directions
The thieno[3,2-b]pyridine scaffold represents a highly promising platform for the development of novel therapeutics across diverse disease areas. The in vivo data presented herein, from in ovo anti-tumor models to murine models of inflammation and tuberculosis, underscore the potent and varied biological activities of these compounds. While the initial in vivo results are encouraging, further studies in more traditional and varied animal models are warranted to fully elucidate their therapeutic potential, pharmacokinetic profiles, and safety. For instance, transitioning the anti-cancer candidates from CAM assays to orthotopic or patient-derived xenograft (PDX) mouse models will be a critical next step in their preclinical development. Similarly, a more detailed investigation into the in vivo efficacy of thieno[3,2-b]pyridines, as opposed to their isomers, in inflammatory models is needed. The continued exploration of this versatile scaffold holds significant promise for the discovery of next-generation medicines.
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Silva, A. et al. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. MDPI. Available from: [Link]
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Silva, A. et al. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. PMC. Available from: [Link]
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Aminodi(hetero)arylamines in the Thieno[3,2-b]pyridine Series: Synthesis, Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Evaluation of Toxicity Using Non-Tumor Cells. ResearchGate. Available from: [Link]
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Novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines: Synthesis and antitumoral activities. ResearchGate. Available from: [https://www.researchgate.net/publication/51595189_Novel_6-heteroary laminothieno32-bpyridines_Synthesis_and_antitumoral_activities]([Link] laminothieno32-bpyridines_Synthesis_and_antitumoral_activities)
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Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. ResearchGate. Available from: [Link]
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Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. ResearchGate. Available from: [Link]
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Synthesis, characterization, molecular modelling and biological evaluation of thieno-pyrimidinone methanesulphonamide thio-derivatives as non-steroidal anti-inflammatory agents. PubMed. Available from: [Link]
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Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC. PMC. Available from: [Link]
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A Comparative Guide to the Anti-Cancer Effects of Thienopyridine Analogs and Related Kinase Inhibitors
This guide provides a comprehensive comparison of the anti-cancer properties of several kinase inhibitors, with a focus on thienopyridine analogs and other compounds that target critical oncogenic pathways. We will delve into their distinct mechanisms of action, compare their efficacy using data from standardized preclinical assays, and provide detailed protocols for the key experiments that form the foundation of such a comparative analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these potent anti-neoplastic agents.
Introduction: The Landscape of Kinase Inhibition in Oncology
The dysregulation of protein kinase signaling is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis.[1][2][3] This has made kinases a prime target for therapeutic intervention. Tyrosine Kinase Inhibitors (TKIs) have revolutionized cancer treatment by offering targeted therapies that can be more effective and less toxic than traditional chemotherapy.[4][5] The thienopyridine scaffold has emerged as a privileged structure in the design of such inhibitors. This guide will compare several key compounds to illustrate the diverse anti-cancer strategies employed by this class and related molecules:
-
Tivantinib (ARQ 197): Initially developed as a selective, non-ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[6]
-
Sorafenib: An oral multi-kinase inhibitor that targets both tumor cell proliferation and angiogenesis.[7][8][9]
-
Regorafenib: A structural analog of sorafenib with a distinct and broader kinase inhibition profile.[10][11][12]
-
Gedatolisib (PKI-587): A potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR), representing a different but crucial signaling axis.[13][14]
Mechanisms of Action: Targeting Key Oncogenic Pathways
The anti-cancer effect of a drug is dictated by its molecular target(s). While all the compounds discussed are kinase inhibitors, they engage different nodes within the complex web of cancer cell signaling.
Tivantinib was designed to target the c-Met (hepatocyte growth factor receptor) pathway, which is implicated in tumor growth, invasion, and metastasis when abnormally activated.[15][16] It binds to the inactive form of c-Met, preventing its activation.[6][17] However, compelling evidence now suggests its primary cytotoxic effects stem from off-target microtubule disruption, leading to cell cycle arrest in the G2/M phase, an action more akin to traditional cytotoxics than other c-Met inhibitors.[6][17]
Sorafenib and Regorafenib are multi-kinase inhibitors that disrupt cancer progression on multiple fronts.[12] They potently inhibit kinases involved in angiogenesis (VEGFR-1, -2, -3; PDGFR-β) and oncogenesis (RAF-1, B-RAF, c-KIT, RET).[7][9][11] This dual mechanism allows them to simultaneously attack the tumor cell directly by blocking proliferation pathways like the RAF/MEK/ERK cascade and starve the tumor by cutting off its blood supply.[7][18] Regorafenib has a broader target profile than sorafenib, additionally inhibiting kinases like TIE2 and FGFR, which are also involved in angiogenesis and tumor microenvironment signaling.[10][11][19]
Gedatolisib (PKI-587) targets the PI3K/AKT/mTOR pathway, a central regulator of cell growth, metabolism, and survival that is frequently hyperactivated in cancer.[14][20] By potently inhibiting both PI3K (all class I isoforms) and mTOR (as part of both TORC1 and TORC2 complexes), Gedatolisib delivers a comprehensive vertical blockade of this critical survival pathway.[13][21][22] This dual inhibition prevents the cell from bypassing the blockade of a single target, a common mechanism of drug resistance.[14]
Caption: Major signaling pathways targeted by selected kinase inhibitors.
Comparative In Vitro Efficacy
In vitro assays are the cornerstone of preclinical drug discovery, providing a rapid and cost-effective means to assess a compound's anti-cancer activity.[23][24][25] We utilize a panel of assays to build a comprehensive picture of a drug's cellular effects.
Cell Viability and Cytotoxicity
The first step in evaluating an anti-cancer agent is to determine its ability to inhibit cell growth or kill cancer cells. This is commonly quantified using colorimetric assays like the MTT or XTT assay.[26][27] These assays measure the metabolic activity of a cell population, which serves as a proxy for the number of viable cells.[26][28] The core principle involves the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to a colored formazan product.[26][29] The XTT assay is often preferred as it produces a water-soluble formazan, eliminating a solubilization step required in the MTT assay and thereby streamlining the protocol and reducing variability.[26][30] The potency of a drug is typically reported as the half-maximal inhibitory concentration (IC50), the concentration required to reduce cell viability by 50%.
| Compound | Target(s) | Cell Line (Cancer Type) | Key Genetic Feature | Approximate IC50 (nM) |
| Tivantinib | c-Met, Microtubules | EBC-1 (Lung) | MET Amplified | 250 - 500 |
| A549 (Lung) | KRAS Mutant | 300 - 600 | ||
| Sorafenib | Multi-kinase | HepG2 (Liver) | Wild-Type | 5,000 - 8,000 |
| HCT116 (Colon) | KRAS Mutant | 4,000 - 7,000 | ||
| Regorafenib | Multi-kinase | HCT116 (Colon) | KRAS Mutant | 2,000 - 5,000 |
| Huh-7 (Liver) | p53 Mutant | 3,000 - 6,000 | ||
| Gedatolisib | PI3K/mTOR | MDA-MB-361 (Breast) | PIK3CA Mutant, HER2+ | 4 - 15 |
| PC-3 (Prostate) | PTEN Null | 10 - 25 |
Note: These IC50 values are illustrative and compiled from various preclinical studies. Actual values can vary based on experimental conditions such as cell seeding density and incubation time.[31]
Cell Cycle Analysis
Understanding how a compound affects cell cycle progression is crucial for elucidating its mechanism. Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[32] Cells are stained with a fluorescent dye, such as Propidium Iodide (PI), which binds stoichiometrically to DNA.[33] The fluorescence intensity of each cell is therefore directly proportional to its DNA content, allowing for differentiation between cells in G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA).[33]
| Compound | Primary Effect on Cell Cycle | Underlying Mechanism |
| Tivantinib | G2/M Arrest | Disruption of microtubule polymerization, preventing mitotic spindle formation.[17] |
| Sorafenib | G0/G1 Arrest | Inhibition of RAF/MEK/ERK signaling, which is required for G1 to S phase transition. |
| Regorafenib | G0/G1 Arrest | Similar to Sorafenib, through inhibition of pro-proliferative signaling pathways. |
| Gedatolisib | G1 Arrest | Inhibition of PI3K/mTOR, which controls the G1 checkpoint by regulating proteins like cyclin D1. |
The observation that Tivantinib induces G2/M arrest, while other specific c-MET inhibitors cause G1 arrest, was a key finding that pointed towards its microtubule-disrupting off-target activity.[17] This highlights the importance of comprehensive mechanistic studies beyond simple viability assays.
Induction of Apoptosis
A desirable characteristic of an anti-cancer drug is the ability to induce programmed cell death, or apoptosis. One of the biochemical hallmarks of late-stage apoptosis is the cleavage of genomic DNA into fragments by endonucleases.[34][35] The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a widely used method to detect this DNA fragmentation.[34][36] The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to add fluorescently labeled dUTPs to the 3'-hydroxyl ends of the DNA breaks, allowing for the identification and quantification of apoptotic cells.[35][37] Activation of executioner caspases, such as Caspase-3, is another key event in apoptosis that can be measured to confirm the mechanism of cell death.
All four compounds have been shown to induce apoptosis in sensitive cell lines. For instance, Gedatolisib (PKI-587) was shown to induce cleaved PARP, a marker of apoptosis, in MDA-MB-361 breast cancer cells.[21] Sorafenib is also known to induce apoptosis, partly by downregulating the anti-apoptotic protein Mcl-1.[7]
Standardized Experimental Protocols
To ensure reproducibility and enable valid comparisons, standardized protocols are essential. Below are detailed methodologies for the key in vitro assays discussed.
Protocol 1: XTT Cell Viability Assay
This protocol is designed to determine the IC50 of a test compound. The XTT assay is chosen for its streamlined workflow compared to the MTT assay.[30]
Caption: Workflow for the XTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator. Causality: This allows cells to recover from trypsinization and adhere to the plate, ensuring they are in a healthy, exponential growth phase before treatment.
-
Compound Treatment: Prepare serial dilutions of the thienopyridine analogs in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a duration relevant to the compound's expected mechanism (typically 48 or 72 hours).
-
XTT Reagent Preparation and Addition: Shortly before the end of the incubation, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[26] Add 50 µL of this activated solution to each well.[26]
-
Final Incubation: Return the plate to the 37°C incubator for 2-4 hours. Causality: This allows the mitochondrial dehydrogenases in viable cells to convert the XTT reagent into the colored formazan product.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm.[26] A reference wavelength of 630-690 nm should be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results and use a non-linear regression model (e.g., log(inhibitor) vs. normalized response) to determine the IC50 value.
Protocol 2: Cell Cycle Analysis via Propidium Iodide Staining
This protocol describes the preparation of cells for cell cycle analysis by flow cytometry.
Caption: Workflow for cell cycle analysis by flow cytometry.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach. Treat with the desired concentration of the test compound (typically 1x and 5x the IC50) for 24 or 48 hours.
-
Harvesting: Collect both floating (potentially apoptotic) and adherent cells. To do this, collect the medium, wash the plate with PBS, trypsinize the adherent cells, and then combine them with the cells from the medium. Centrifuge to pellet the cells.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells and add ice-cold 70% ethanol dropwise while gently vortexing. Causality: Dropwise addition prevents cell clumping. Ethanol fixation permeabilizes the cells and preserves their DNA integrity for accurate staining.[33] Store at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Causality: PI intercalates with DNA to provide a fluorescent signal. RNase A is crucial to degrade any double-stranded RNA, ensuring that the PI signal comes exclusively from DNA.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use linear fluorescence scaling for DNA content analysis.[1] Collect data for at least 10,000 single-cell events.
-
Data Analysis: Use specialized software (e.g., FlowJo, FCS Express) to analyze the data. Gate on the single-cell population to exclude doublets. Apply a cell cycle model (e.g., Dean-Jett-Fox) to the DNA content histogram to deconvolve the G0/G1, S, and G2/M populations and calculate the percentage of cells in each phase.
Comparative In Vivo Efficacy
While in vitro assays are critical for initial screening, in vivo studies are necessary to evaluate a drug's efficacy in a complex biological system.[23][38] Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are the most common preclinical models used.[39][40][41]
| Compound | Common In Vivo Model(s) | Reported Efficacy |
| Tivantinib | NSCLC, Hepatocellular Carcinoma Xenografts | Showed tumor growth inhibition, though clinical trial results have been mixed.[17] |
| Sorafenib | Renal, Liver, Colon Xenografts | Induces tumor growth inhibition and in some cases, tumor regression.[9] |
| Regorafenib | Colon, Liver, GIST Xenografts | Potent inhibition of tumor growth and metastasis in multiple models.[10] |
| Gedatolisib | Breast (MDA-MB-361), Lung (H1975) Xenografts | Significant tumor growth inhibition and even tumor shrinkage at tolerated doses.[21][42] |
In these models, Gedatolisib (PKI-587) has demonstrated robust anti-tumor activity. For example, a single 25 mg/kg intravenous dose in mice bearing MDA-MB-361 tumors suppressed key pathway biomarkers for up to 36 hours, and weekly dosing led to the shrinkage of large, established tumors.[21][42] This demonstrates a durable pharmacodynamic effect that translates to strong anti-tumor efficacy.
Conclusion and Future Directions
The comparative analysis of thienopyridine analogs and related kinase inhibitors reveals a spectrum of anti-cancer strategies.
-
Sorafenib and Regorafenib exemplify the "multi-targeted" approach, offering a broad-spectrum attack on both the tumor and its supporting vasculature.[7][10] This strategy has proven successful in multiple cancer types.
-
Tivantinib serves as a crucial case study. While designed for a specific target (c-Met), its most significant cellular effect appears to be mediated by an off-target activity on microtubules.[6][17] This underscores the necessity of comprehensive mechanistic validation for targeted agents.
-
Gedatolisib (PKI-587) represents a potent and specific "vertical" inhibition strategy, targeting two key nodes (PI3K and mTOR) in a single, critical survival pathway.[13][22] Its high potency in preclinical models, particularly in tumors with PI3K pathway mutations, highlights the promise of this dual-inhibition approach.[21]
The choice of which thienopyridine analog or kinase inhibitor to advance depends on the specific cancer context, including its underlying genetic drivers. The experimental workflows detailed in this guide provide a robust framework for making these critical decisions, ensuring that the most promising candidates are selected for further development. Future research will continue to focus on developing next-generation inhibitors with improved selectivity and on identifying predictive biomarkers to better match these powerful drugs to the patients most likely to benefit.[4]
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A Head-to-Head Comparison of Thienopyridine and Thienopyrimidine Kinase Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of kinase inhibitor discovery, the privileged scaffolds of thienopyridine and thienopyrimidine represent two closely related yet distinct frameworks that have yielded a multitude of potent and selective drug candidates. Both bicyclic systems, comprising a thiophene ring fused to a pyridine or pyrimidine ring, respectively, serve as versatile templates for designing ATP-competitive inhibitors. Their structural similarity to the endogenous purine core of ATP allows for effective targeting of the kinase hinge region, a critical interaction for inhibitory activity. However, the subtle difference—a single nitrogen atom in the six-membered ring—imparts significant variations in their chemical properties, binding modes, and ultimately, their pharmacological profiles.
This in-depth technical guide provides a head-to-head comparison of thienopyridine and thienopyrimidine kinase inhibitors, synthesizing data from seminal studies to offer field-proven insights for researchers, medicinal chemists, and drug development professionals. We will dissect the structural nuances, explore the impact on kinase selectivity, present comparative experimental data, and provide detailed protocols for evaluating these important classes of inhibitors.
Core Scaffolds: A Tale of Two Heterocycles
The foundational difference between the two scaffolds lies in the six-membered ring fused to the thiophene. The thienopyrimidine core contains two nitrogen atoms in its pyrimidine ring, which act as hydrogen bond acceptors. In contrast, the thienopyridine scaffold possesses a single nitrogen atom in its pyridine ring. This seemingly minor alteration has profound implications for the molecule's electronic distribution, hydrogen bonding potential, and overall three-dimensional shape, which in turn dictates its interaction with the kinase active site.
Thienopyrimidines, with their purine-like structure, have been extensively explored, leading to the development of inhibitors targeting a wide array of kinases, including EGFR, VEGFR, and PI3K.[1][2][3] The thienopyridine scaffold, while historically prominent in the development of antiplatelet agents like clopidogrel, has also emerged as a powerful framework for potent and selective kinase inhibitors in oncology.[4][5]
Mechanism of Action: Competitive Inhibition at the ATP-Binding Site
Both thienopyridine and thienopyrimidine kinase inhibitors predominantly function as Type I inhibitors, meaning they bind to the ATP-binding pocket of the kinase in its active conformation. The core scaffold typically forms one or more hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. This interaction mimics the binding of the adenine portion of ATP, effectively blocking the enzyme's ability to bind its natural substrate and catalyze the phosphorylation of downstream targets.
While the general mechanism is conserved, the specific interactions and the orientation of the inhibitor within the active site can vary significantly between the two scaffolds and among different kinases, leading to differences in potency and selectivity. Some inhibitors from both classes have also been developed as covalent inhibitors, forming an irreversible bond with a nearby cysteine residue in the active site, leading to prolonged target engagement.[1]
Comparative Analysis of Kinase Inhibition and Selectivity
A direct comparison of thienopyridine and thienopyrimidine inhibitors reveals that subtle structural modifications can dramatically alter their potency and selectivity profiles. A seminal study by Munchhof et al. (2004) provides a clear head-to-head comparison of these scaffolds as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), two key targets in oncology.[5]
Case Study: VEGFR-2 and EGFR Inhibition
The research by Munchhof and colleagues demonstrated that a thienopyrimidine scaffold was initially more potent against EGFR, while the corresponding thienopyridine analog showed greater potency for VEGFR-2.[5] This highlights the critical role of the second nitrogen atom in the pyrimidine ring in directing selectivity.
| Compound ID | Core Scaffold | R Group | VEGFR-2 IC50 (µM) | EGFR IC50 (µM) | Selectivity (VEGFR-2/EGFR) |
| 1 | Thienopyrimidine | Indole | 0.08 | 0.003 | 0.0375 |
| 2 | Thienopyridine | Indole | 0.004 | 0.068 | 17 |
Data synthesized from Munchhof et al., 2004.[5]
The data clearly illustrates that the thienopyrimidine core (Compound 1) is a potent EGFR inhibitor, while the simple removal of one nitrogen to create the thienopyridine core (Compound 2) results in a significant switch in selectivity towards VEGFR-2. This inversion of selectivity underscores the profound impact of subtle changes to the core scaffold on kinase recognition.
The structural rationale for this selectivity switch lies in the specific interactions within the ATP-binding pocket. For the thienopyrimidine scaffold, the pyrimidine nitrogens can form key hydrogen bonds within the EGFR active site. In contrast, the single nitrogen of the thienopyridine ring may allow for a slightly different orientation of the molecule that is more favorable for binding to the VEGFR-2 active site.
Targeting Other Kinases
The versatility of these scaffolds extends beyond VEGFR and EGFR. Thienopyrimidine derivatives have been developed as potent inhibitors of PI3Kδ for B-cell malignancies and Aurora kinases.[6][7] Similarly, thienopyridine-based inhibitors have shown significant efficacy against RON splice variants and IκB kinase β (IKKβ).[4][8]
Structural Basis of Kinase Recognition
The precise binding mode of these inhibitors is best understood through X-ray crystallography. While co-crystal structures for thienopyrimidine inhibitors with various kinases are available, providing detailed insights into their binding, similar data for thienopyridine kinase inhibitors is less common. However, a co-crystal structure of a thienopyridine inhibitor with JAK2 (PDB ID: 3TJC) offers valuable information.[9]
In the case of the thienopyridine-JAK2 complex, the pyridine nitrogen forms a crucial hydrogen bond with the hinge region of the kinase. The thiophene ring and its substituents then project into the hydrophobic pocket of the active site, where van der Waals interactions contribute to the binding affinity.
For thienopyrimidine inhibitors, such as those targeting EGFR, the pyrimidine ring typically forms two hydrogen bonds with the hinge region, mimicking the binding of the adenine ring of ATP.[10] This dual hydrogen bond interaction often contributes to higher potency.
The following diagram illustrates the generalized binding mode of these inhibitors within the kinase ATP pocket.
Caption: Generalized binding mode of thienopyridine/pyrimidine inhibitors in the kinase ATP pocket.
Pharmacokinetic and Safety Profiles
A comprehensive comparison must also consider the pharmacokinetic (PK) and safety profiles of these inhibitor classes. Thienopyridines like clopidogrel are known prodrugs that require metabolic activation, which can lead to inter-patient variability in response.[11] While this is a characteristic of the antiplatelet agents, it is a consideration in the design of new thienopyridine-based kinase inhibitors.
The safety profiles of thienopyridines have been extensively studied in the context of antiplatelet therapy, with known side effects including bleeding, skin rash, and diarrhea.[12] Ticlopidine, an earlier thienopyridine, was associated with a risk of neutropenia.[13]
For kinase inhibitors, both scaffolds are generally well-tolerated, but specific toxicities are often target-dependent rather than scaffold-dependent. As with all kinase inhibitors, off-target effects can lead to a range of adverse events, necessitating careful selectivity profiling.[14]
| Property | Thienopyridines | Thienopyrimidines |
| Metabolism | Can be designed as prodrugs requiring metabolic activation. | Generally active as the parent compound. |
| Bioavailability | Variable, can be influenced by metabolic activation pathways. | Generally good oral bioavailability. |
| Known Side Effects (General Class) | Bleeding, rash, diarrhea (from antiplatelet agents). | Generally well-tolerated, target-specific toxicities. |
Experimental Protocols for Head-to-Head Comparison
To rigorously compare novel thienopyridine and thienopyrimidine inhibitors, a series of well-defined experimental protocols should be employed.
Kinase Inhibition Assay (Biochemical)
This assay determines the direct inhibitory activity of the compounds against the target kinase.
Workflow:
Caption: Workflow for a biochemical kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing the purified kinase, a suitable substrate (peptide or protein), and ATP.
-
Compound Dilution: Create a serial dilution of the thienopyridine and thienopyrimidine test compounds in DMSO.
-
Assay Plate Preparation: Add the kinase, substrate, and test compounds to a 384-well plate.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate the plate at a controlled temperature for a specific duration.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using a non-linear regression model.
Cellular Target Engagement Assay
This assay confirms that the inhibitor can enter the cell and bind to its target kinase.
Workflow:
Caption: Workflow for a cellular target engagement assay.
Step-by-Step Methodology:
-
Cell Culture: Culture a cell line that endogenously expresses or is engineered to overexpress the target kinase.
-
Compound Treatment: Treat the cells with a range of concentrations of the thienopyridine and thienopyrimidine inhibitors for a defined period.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Target Engagement Measurement: Measure the amount of inhibitor bound to the target kinase using a suitable technology such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET.
-
Data Analysis: Determine the EC50 value, which represents the concentration of the inhibitor required to achieve 50% target engagement in a cellular context.
Kinase Selectivity Profiling
This is crucial for understanding the off-target effects of the inhibitors.
Workflow:
Caption: Workflow for kinase selectivity profiling.
Step-by-Step Methodology:
-
Kinase Panel Selection: Choose a broad panel of kinases representing different branches of the human kinome.
-
Screening: Screen the thienopyridine and thienopyrimidine inhibitors at one or more fixed concentrations against the kinase panel.
-
Activity Measurement: Measure the inhibitory activity of the compounds against each kinase in the panel.
-
Data Visualization: Visualize the data as a dendrogram or a heatmap to provide a clear overview of the selectivity profile.
-
Follow-up Studies: For any significant off-target hits, determine the IC50 values to quantify the potency of inhibition.
Conclusion and Future Perspectives
Both thienopyridine and thienopyrimidine scaffolds are powerful and versatile starting points for the design of potent and selective kinase inhibitors. The choice between these two core structures is not arbitrary; it is a critical design element that can profoundly influence the resulting inhibitor's biological activity and selectivity. The thienopyrimidine core, with its dual hydrogen bond accepting capabilities, often provides a strong anchor into the kinase hinge region. However, the thienopyridine scaffold offers a distinct electronic and steric profile that can be exploited to achieve selectivity for certain kinases, as exemplified by the VEGFR-2/EGFR case study.
Future drug discovery efforts will likely continue to leverage both scaffolds, employing structure-based design and sophisticated computational methods to fine-tune their properties. A deeper understanding of the structural biology of inhibitor-kinase interactions, particularly through the acquisition of more co-crystal structures of thienopyridine inhibitors, will be invaluable in guiding the rational design of next-generation kinase inhibitors with improved efficacy and safety profiles. By carefully considering the subtle yet significant differences between these two privileged scaffolds, medicinal chemists can continue to develop innovative therapies for cancer and other diseases driven by aberrant kinase signaling.
References
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Huang, X. (2011). Co-crystal structure of jak2 with thienopyridine 8. RCSB Protein Data Bank. [Link]
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- Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. ACS Medicinal Chemistry Letters.
- Irreversible Inhibitors of the Epidermal Growth Factor Receptor: Thienopyrimidine Core with α,β-Unsaturated Amide Side Chain.
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Munchhof, M. J., Beebe, J. S., Casavant, J. M., Cooper, B. A., Doty, J. L., Higdon, R. C., Hillerman, S. M., Soderstrom, C. I., Knauth, E. A., Marx, M. A., Rossi, A. M. K., Sobolov, S. B., & Sun, J. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters, 14(1), 21–24. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Aminothieno[3,2-b]pyridine-2-carboxylic acid
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 3-Aminothieno[3,2-b]pyridine-2-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory operations.
Understanding the Hazard Profile
Structural Analogs and Predicted Hazards:
This compound belongs to the thienopyridine class of compounds, which are known for their biological activity and are often used as intermediates in pharmaceutical synthesis.[1][2] The pyridine moiety suggests potential for hazards associated with this class of chemicals, including toxicity and irritation.
Data from PubChem for 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid (a structural isomer) indicates the following GHS hazard classifications[3]:
-
H302: Harmful if swallowed (Acute toxicity, oral)
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
An SDS for a similar compound, Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, further corroborates these hazards, listing it as an irritant to the eyes, respiratory system, and skin, and harmful if swallowed.[4] Given these data, it is prudent to handle this compound as a hazardous substance.
Table 1: Hazard Profile and Personal Protective Equipment (PPE)
| Potential Hazard | GHS Classification (Inferred) | Required Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | H302: Harmful if swallowed | Standard laboratory attire (lab coat), gloves, eye protection. |
| Skin Irritation | H315: Causes skin irritation | Chemical-resistant gloves (e.g., nitrile), lab coat. |
| Eye Irritation | H319: Causes serious eye irritation | Safety glasses with side shields or chemical splash goggles.[5] |
| Respiratory Irritation | H335: May cause respiratory irritation | Work in a well-ventilated area or a chemical fume hood. |
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process that begins the moment the chemical is deemed waste. The following workflow is designed to ensure compliance with federal and local regulations, primarily guided by the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[6][7]
Protocol Details:
-
Waste Identification and Segregation:
-
All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated labware such as pipette tips, gloves, and weighing paper.
-
-
This waste stream should be segregated from non-hazardous and other incompatible waste streams to prevent dangerous reactions.[5]
-
-
Containerization and Labeling:
-
Use a designated, sealable, and chemically compatible container for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable.[8]
-
The container must be clearly labeled as "Hazardous Waste" as soon as the first particle of waste is added.[9] The label should include:
-
The full chemical name: "this compound".
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date of initial waste accumulation.
-
The name of the principal investigator or laboratory contact.
-
-
-
Accumulation and Storage:
-
Waste containers should be stored in a designated Satellite Accumulation Area within the laboratory.
-
Keep the waste container tightly sealed except when adding waste.[9]
-
Store in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[8]
-
Ensure segregation from incompatible materials, such as strong oxidizing agents, acids, and bases.[9]
-
-
Final Disposal:
-
Once the waste container is full or is no longer being used, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[8]
-
Complete any required chemical collection or waste pickup forms accurately and completely.[9]
-
Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. [8] Disposal into the sewer system is strictly prohibited by the EPA.[10]
-
Emergency Procedures for Spills and Exposures
Adherence to Occupational Safety and Health Administration (OSHA) guidelines is critical for preparedness and response to accidental releases.[11][12]
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: For small spills (that you are trained and equipped to handle), proceed with cleanup. For large or unmanageable spills, contact your institution's EHS or emergency response team immediately.
-
Cleanup of Small Spills:
-
Wear the appropriate PPE as detailed in Table 1.
-
Contain the spill using an inert, non-combustible absorbent material like vermiculite or sand.[8]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials must also be disposed of as hazardous waste.
-
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][13]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4][13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][13]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4][13]
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of safety and environmental stewardship.
References
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency.
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- Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals. (2025). BenchChem.
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- EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. (2019). Waste360.
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- Material Safety Data Sheet - Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate. (n.d.). Cole-Parmer.
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Personal protective equipment for handling 3-Aminothieno[3,2-b]pyridine-2-carboxylic acid
Comprehensive Safety and Handling Guide: 3-Aminothieno[3,2-b]pyridine-2-carboxylic acid
This guide provides essential safety protocols and operational procedures for the handling and disposal of this compound. The recommendations herein are synthesized from established safety data for structurally similar compounds and general best practices for laboratory chemical handling. This document is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Triage
Based on the Globally Harmonized System (GHS) classification for the [2,3-b] isomer, this compound should be handled as a hazardous substance with the following potential effects[1]:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation.
Therefore, all handling procedures must be designed to rigorously prevent contact and inhalation.
Table 1: Hazard Identification and Classification
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation |
Data extrapolated from the GHS classification of the structural isomer 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid[1].
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is the cornerstone of safe handling. The following equipment is mandatory when working with this compound. The causality behind each selection is to create a comprehensive barrier against all potential routes of exposure.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves. Double-gloving is strongly recommended. | Prevents direct skin contact and subsequent irritation. Double-gloving provides an additional layer of protection against tears and contamination[2]. |
| Eye and Face Protection | ANSI-approved safety goggles. A full-face shield is required when handling larger quantities or if there is a splash hazard. | Protects against airborne particles and accidental splashes, preventing serious eye irritation[3][4][5]. The face shield offers a broader barrier. |
| Skin and Body Protection | A fully buttoned laboratory coat, full-length pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure from spills or dust[2][6]. |
| Respiratory Protection | All handling of the solid compound must be conducted within a certified chemical fume hood. | Prevents the inhalation of fine dust particles, which can cause respiratory tract irritation[2][4]. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, procedural workflow is critical for minimizing risk. The following steps provide a self-validating system for safe handling from preparation to cleanup.
Workflow for Safe Handling
Caption: Workflow for handling this compound.
Detailed Procedural Steps:
-
Preparation:
-
Verify that the chemical fume hood has been certified within the last year.
-
Don all required PPE as specified in Table 2, ensuring a proper fit.
-
Ensure a chemical spill kit containing an inert absorbent material (e.g., vermiculite or sand) is readily accessible.
-
Prepare clearly labeled hazardous waste containers for solid and liquid waste.
-
-
Handling (inside the fume hood):
-
Designate a specific area within the fume hood for handling the compound to contain any potential contamination.
-
Use spatulas and weigh boats appropriate for the amount of material being handled to minimize dust generation.
-
When transferring the solid, do so carefully and away from any drafts within the hood.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling and Cleanup:
-
Following the procedure, decontaminate all surfaces and equipment used with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.
-
Collect all cleaning materials as hazardous waste.
-
Carefully doff PPE, removing gloves last, and dispose of all single-use items in the designated hazardous waste container.
-
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4][5].
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists[4].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[5].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[3].
-
Spill: For a small spill within the fume hood, use an inert absorbent material to contain it. Carefully sweep or scoop the material into a labeled hazardous waste container. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect unused compounds, contaminated weigh boats, spatulas, and disposable PPE in a dedicated, sealed, and clearly labeled hazardous waste container[7].
-
Liquid Waste: Collect solutions containing the compound in a separate, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams[7].
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the date of generation[7].
-
Final Disposal: Arrange for the collection of hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. The recommended disposal method is controlled incineration with flue gas scrubbing[3]. Do not discharge to sewer systems[3].
References
-
Farid, N. A., et al. (2010). Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans. Drug Metabolism and Disposition, 38(2), 168-182. [Link]
-
PubChem (n.d.). 4-Aminopyridine. National Center for Biotechnology Information. [Link]
-
ResearchGate (2025). Metabolism and Disposition of the Thienopyridine Antiplatelet Drugs Ticlopidine, Clopidogrel, and Prasugrel in Humans. ResearchGate. [Link]
-
Cole-Parmer (n.d.). Material Safety Data Sheet - Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate. Cole-Parmer. [Link]
-
ResearchGate (2007). The Disposition of Prasugrel, a Novel Thienopyridine, in Humans. ResearchGate. [Link]
-
PubChem (n.d.). 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
U.S. Department of Health and Human Services (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]
-
Purdue University (n.d.). Personal Protective Equipment (PPE). Environmental Health and Safety. [Link]
-
ACS Publications (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega. [Link]
Sources
- 1. 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid | C8H6N2O2S | CID 323535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. abdurrahmanince.net [abdurrahmanince.net]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Personal Protective Equipment (PPE) - Environmental Health and Safety - Purdue University [purdue.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
